Product packaging for 5,7-Dihydroxy-2,2-dimethylchroman-4-one(Cat. No.:CAS No. 883-09-0)

5,7-Dihydroxy-2,2-dimethylchroman-4-one

Cat. No.: B1620303
CAS No.: 883-09-0
M. Wt: 208.21 g/mol
InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O4 B1620303 5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS No. 883-09-0

Properties

IUPAC Name

5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2)5-8(14)10-7(13)3-6(12)4-9(10)15-11/h3-4,12-13H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWGYKRUMPKNKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356306
Record name 5,7-Dihydroxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-09-0
Record name 5,7-Dihydroxy-2,2-dimethylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,7-Dihydroxy-2,2-dimethylchroman-4-one chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Foreword

As a Senior Application Scientist, the exploration of novel chemical entities is not merely an academic exercise; it is the foundational step in the multi-billion dollar journey of drug discovery and development. The chroman-4-one scaffold represents a "privileged structure" in medicinal chemistry, a core framework that nature itself has selected for its potent and diverse biological activities.[1][2] This guide focuses on a specific, yet highly significant, derivative: This compound .

The rationale for this deep dive is threefold. First, the 5,7-dihydroxy substitution pattern is a hallmark of many bioactive flavonoids, imparting significant antioxidant and enzyme-inhibitory properties.[3] Second, the gem-dimethyl group at the C2 position locks the heterocyclic ring, preventing certain metabolic transformations and potentially enhancing bioavailability and stability compared to its flavanone counterparts. Finally, understanding this molecule is not just about its intrinsic properties, but about mastering the techniques and logical workflows applicable to an entire class of high-potential compounds.

This document is structured to be a practical and authoritative resource for researchers. We will move from the fundamental chemical identity to the intricacies of its spectroscopic signature, plausible synthetic routes, and the analytical methodologies required for its robust characterization. Each section is built upon the principle of causality—explaining not just what to do, but why it is the logical next step in a research workflow.

Chemical Identity and Physicochemical Properties

The foundational step in any chemical investigation is to establish the precise identity and basic properties of the molecule. This information governs everything from solvent selection for reactions and analysis to predicting its behavior in biological systems.

Nomenclature and Structural Identifiers
  • Systematic (IUPAC) Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one

  • Common Synonyms: this compound

  • CAS Number: 883-09-0[4]

  • Molecular Formula: C₁₁H₁₂O₄[5]

  • Molecular Weight: 208.21 g/mol

  • InChI Key: JFWGYKRUMPKNKF-UHFFFAOYSA-N[5]

The structure consists of a phloroglucinol-derived A-ring fused to a γ-pyranone ring. The key features are:

  • Chroman-4-one Core: A bicyclic system where a benzene ring is fused to a dihydropyranone ring. The absence of a C2-C3 double bond distinguishes it from the related chromone structure.[1]

  • 5,7-Dihydroxy Pattern: Two phenolic hydroxyl groups on the A-ring, which are critical for antioxidant activity and metal chelation.

  • 2,2-Dimethyl Substitution: A gem-dimethyl group at the C2 position of the heterocyclic ring.

Predicted Physicochemical Data

Quantitative data for this specific molecule is not extensively published. The table below summarizes key properties predicted based on its structure and data from analogous compounds.

PropertyPredicted Value / ObservationRationale & Significance
Appearance Pale yellow to off-white solidTypical for phenolic compounds; color may depend on purity.
Melting Point >200 °C (Decomposition likely)High melting point expected due to intermolecular hydrogen bonding from the two hydroxyl groups. Analogous dihydroxychromones melt at high temperatures.[6]
Solubility Soluble in DMSO, Methanol, Ethanol, Acetone. Sparingly soluble in water. Insoluble in Hexane.The polar hydroxyl groups and carbonyl function confer solubility in polar organic solvents. Poor water solubility is expected due to the largely nonpolar carbon backbone.
XlogP 1.8This predicted value suggests moderate lipophilicity, indicating the compound may have good potential for membrane permeability.[5]
pKa ~7.5 (7-OH), ~9.0 (5-OH)The 7-OH is typically more acidic than the 5-OH, which is intramolecularly hydrogen-bonded to the C4-carbonyl, making its proton less available. These values are crucial for designing extraction and chromatography protocols.

Spectroscopic Signature for Structural Elucidation

Confirming the chemical structure is the most critical step after synthesis. A combination of spectroscopic techniques provides an unambiguous "fingerprint" of the molecule. The data presented here is predictive, based on established chemical shift principles and data from closely related chroman-4-ones.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[9]

2.1.1 ¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆)

The choice of DMSO-d₆ as a solvent is deliberate; its ability to dissolve polar compounds and exchange with labile protons (OH) makes it ideal for this structure.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.0Singlet1H5-OHStrong deshielding due to intramolecular hydrogen bonding with the C4 carbonyl oxygen. This is a hallmark of 5-hydroxy-4-keto systems.
~10.8Singlet (broad)1H7-OHLabile phenolic proton, signal is typically broad and its position can be concentration-dependent.
~5.9Doublet (J ≈ 2 Hz)1HH-8Aromatic proton meta-coupled to H-6.
~5.8Doublet (J ≈ 2 Hz)1HH-6Aromatic proton meta-coupled to H-8. The high electron density from two ortho -OH groups shifts these protons significantly upfield.
~2.8Singlet2HH-3The two protons on C3 are adjacent to the carbonyl group. They appear as a singlet because there are no adjacent protons to couple with (C2 is quaternary).
~1.4Singlet6HC2-(CH₃)₂The six protons of the two methyl groups at the C2 position are equivalent and appear as a sharp singlet.

2.1.2 ¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR provides a count of unique carbon atoms and information about their chemical environment.[10] The molecule has 11 carbon atoms, but due to the equivalence of the two methyl groups, only 10 signals are expected.

Chemical Shift (δ, ppm)AssignmentRationale
~195.0C-4Carbonyl carbon, significantly deshielded.
~165.0C-7Aromatic carbon attached to -OH.
~164.0C-5Aromatic carbon attached to -OH.
~162.0C-8aAromatic quaternary carbon adjacent to oxygen and C4a.
~102.0C-4aAromatic quaternary carbon, shielded by two ortho -OH groups.
~95.0C-6Aromatic C-H, highly shielded by two ortho/para oxygen substituents.
~94.0C-8Aromatic C-H, highly shielded by two ortho/para oxygen substituents.
~78.0C-2Quaternary sp³ carbon attached to two methyl groups and the heterocyclic oxygen.
~49.0C-3Methylene (CH₂) carbon alpha to the carbonyl group.
~25.0C2-(CH₃)₂Equivalent methyl carbons.
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns useful for confirming the structure.

  • Technique: Electrospray Ionization (ESI) is recommended due to the polarity of the molecule.

  • Expected [M+H]⁺: 209.0808 (Calculated for C₁₁H₁₃O₄⁺)

  • Expected [M-H]⁻: 207.0663 (Calculated for C₁₁H₁₁O₄⁻)

  • Key Fragmentation: A characteristic fragmentation pathway for chromanones is the Retro-Diels-Alder (RDA) reaction on the heterocyclic ring, although it is less common than in the unsaturated flavones. More likely fragmentation would involve the loss of a methyl group (M-15) or the loss of isobutylene from the heterocyclic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[11]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
3400-3200 (broad)O-H stretchPhenolic -OHThe broadness indicates hydrogen bonding.
~2950C-H stretchsp³ C-HAliphatic C-H bonds of the methyl and methylene groups.
~1650 (strong)C=O stretchKetoneStrong, sharp peak characteristic of a conjugated ketone. The frequency is lowered from a typical ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring and hydrogen bonding with the 5-OH group.
1600-1450C=C stretchAromatic RingMultiple sharp peaks indicating the benzene ring.
~1250C-O stretchAryl EtherStretch of the C-O bond within the pyranone ring and the C-OH of the phenols.

Synthesis and Purification Workflow

The synthesis of this compound is not widely reported, necessitating a rational design based on established chromanone syntheses.[8][12] The most logical approach is a one-pot cyclization reaction starting from phloroglucinol.

Proposed Synthetic Pathway: Nencki Reaction

The Nencki reaction provides a direct route to this structure from readily available starting materials. The causality is clear: phloroglucinol provides the A-ring with the required 5,7-dihydroxy pattern, and 3,3-dimethylacrylic acid provides the remaining atoms for the heterocyclic ring.

Synthesis_Workflow Phloroglucinol Phloroglucinol Reaction Nencki Reaction (Lewis Acid, e.g., ZnCl₂/POCl₃) Heat Phloroglucinol->Reaction DMAA 3,3-Dimethylacrylic Acid DMAA->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of the target compound via the Nencki reaction.

Detailed Experimental Protocol

This protocol is a self-validating system. Each step includes a rationale and a quality control check to ensure the process is proceeding as expected before moving to the next stage.

Step 1: Reaction Setup

  • Apparatus: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 equivalent).

  • Reagents: Add 3,3-dimethylacrylic acid (1.1 equivalents).

  • Catalyst: Cautiously add phosphorus oxychloride (POCl₃, 3-4 equivalents) followed by anhydrous zinc chloride (ZnCl₂, 1.5 equivalents). The Lewis acid is critical for catalyzing the Friedel-Crafts acylation and subsequent cyclization.

  • Rationale: This combination of reagents facilitates an initial acylation of the electron-rich phloroglucinol ring, followed by an intramolecular Michael addition to form the chromanone ring system. An excess of the acid is used to drive the reaction to completion.

Step 2: Reaction Execution

  • Heating: Heat the reaction mixture to 70-80 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Hexane:Ethyl Acetate (e.g., 7:3 v/v). The product should be more nonpolar than phloroglucinol. The reaction is typically complete within 4-6 hours.

  • QC Check: The disappearance of the phloroglucinol spot on the TLC plate indicates the reaction is nearing completion.

Step 3: Work-up and Extraction

  • Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent will dissolve the product, separating it from inorganic salts.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution to remove any unreacted acidic starting material, followed by a wash with brine to remove excess water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • QC Check: A crude solid or viscous oil should be obtained. A preliminary ¹H NMR can be taken at this stage to confirm the presence of the desired product before proceeding to purification.

Step 4: Purification

  • Technique: The primary method for purification is flash column chromatography on silica gel.

  • Eluent: A gradient elution system, starting with 10% ethyl acetate in hexane and gradually increasing to 30-40% ethyl acetate, is recommended. This allows for the separation of nonpolar impurities first, followed by the product.

  • Fractions: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for further purification if necessary.

  • QC Check: The final product's purity should be assessed by HPLC (>95%) and its structure confirmed by NMR, MS, and IR as detailed in Section 2.0.

Analytical Methodologies

Robust and validated analytical methods are required for accurate quantification and purity assessment, particularly in a drug development context.[13]

High-Performance Liquid Chromatography (HPLC-UV)

This is the workhorse technique for purity analysis and quantification.

ParameterRecommended ConditionsRationale
Instrumentation HPLC system with a UV/Vis or Diode Array Detector (DAD)DAD allows for the simultaneous monitoring of multiple wavelengths and spectral analysis of the peak.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)The C18 stationary phase is suitable for retaining the moderately nonpolar chromanone structure.
Mobile Phase Isocratic or Gradient elution with Acetonitrile and Water (each with 0.1% Formic Acid)0.1% Formic acid is added to suppress the ionization of the phenolic hydroxyls, leading to sharper, more symmetrical peaks. A typical starting condition would be 40% Acetonitrile.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength ~290 nm and ~330 nmChromanones typically exhibit two main absorption maxima. Monitoring at the λmax provides the highest sensitivity.
Quantification External standard calibration curveA series of known concentrations of the purified compound are injected to create a linear calibration curve (Peak Area vs. Concentration).

Analytical Workflow Diagram

Analytical_Workflow Sample Purified Solid Sample Prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Sample->Prep Dilute Create Calibration Standards & QC Samples Prep->Dilute HPLC HPLC-UV Analysis Dilute->HPLC Data Data Processing: - Peak Integration - Calibration Curve - Purity Calculation HPLC->Data Report Final Report: Purity (%), Concentration Data->Report

Caption: Standard workflow for purity assessment and quantification by HPLC-UV.

Biological Activity and Therapeutic Context

While direct biological data for this compound is limited, its structural motifs allow for strong, evidence-based predictions of its potential activities. This serves as a crucial guide for designing initial biological screening campaigns.

Predicted Biological Activities
  • Antioxidant Activity: The 5,7-dihydroxy pattern on the A-ring is a classic pharmacophore for radical scavenging. These phenols can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), a key process in mitigating oxidative stress-related diseases. This activity can be quantitatively measured using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

  • Antimicrobial Activity: Many chroman-4-one derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][7] The mechanism often involves disruption of microbial cell membranes or inhibition of key cellular enzymes.

  • Anticancer Activity: Flavonoids and related phenolic compounds are widely studied for their antiproliferative effects.[1] Potential mechanisms include the inhibition of protein kinases involved in cell cycle regulation (e.g., SIRT2 inhibitors[12]), induction of apoptosis, and suppression of tumor cell migration. The cytotoxicity of the compound can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against a panel of cancer cell lines.

Proposed Mechanism of Action: Anti-inflammatory Pathway

A plausible mechanism for anti-inflammatory action, extrapolated from related flavonoids, is the inhibition of the NF-κB signaling pathway.[14] NF-κB is a master regulator of the inflammatory response, and its inhibition can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB p-IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (TNF-α, IL-6) Nucleus->Transcription Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one Compound->IKK Inhibits

Caption: Hypothesized anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound is a molecule of significant academic and pharmaceutical interest. This guide has provided a comprehensive technical framework for its study, from unambiguous structural identification and rational synthesis to robust analytical characterization and evidence-based biological evaluation.

The true value of this molecule lies not just in its predicted activities but in its potential as a template for further chemical modification. Future research should focus on:

  • Execution and Validation: Performing the proposed synthesis and rigorously validating the predicted spectroscopic and biological data.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the A-ring or adding substituents to the C3 position to probe and optimize biological activity.

  • Mechanism of Action Studies: Moving beyond broad screening assays to identify the specific cellular targets and pathways modulated by this compound.

This document serves as a launchpad for these efforts, grounding future research in the established principles of chemical and biological science.

References

An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a member of the chromanone class of organic compounds, which are derivatives of benzopyran. Chromanones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities.[1] The structure of this compound, featuring a dihydroxylated benzene ring fused to a dimethylated dihydropyranone ring, makes it a subject of interest for potential applications in drug discovery and development. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic characterization, synthesis, and potential biological relevance, offering a foundational resource for researchers in the field.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to define its structure and unambiguous identifiers.

Synthesis_Workflow Phloroglucinol Phloroglucinol Intermediate Intermediate Phloroglucinol->Intermediate Pechmann Condensation (Acid Catalyst) Dimethylacetoacetic_acid 3,3-Dimethylacrylic acid Dimethylacetoacetic_acid->Intermediate Final_Product This compound Intermediate->Final_Product Cyclization

References

An In-depth Technical Guide on 5,7-Dihydroxy-2,2-dimethylchroman-4-one: Natural Occurrence, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a polyketide belonging to the chromanone class of oxygen-containing heterocyclic compounds. While direct isolation of this specific molecule from natural sources has yet to be definitively reported, its structural isomer, 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one, has been identified in the endophytic fungus Pseudopestalotiopsis sp.[1]. This finding strongly suggests that this compound is a plausible, yet undiscovered, natural product. Chromanones are known to be widely distributed in both plants and fungi and exhibit a range of significant biological activities, including antimicrobial and anti-inflammatory properties[2]. This technical guide provides a comprehensive overview of the chemical properties, probable natural occurrence, and biosynthetic origins of this compound. Furthermore, it details methodologies for its isolation and characterization and explores its potential biological activities based on the established pharmacology of structurally related compounds. This document is intended to serve as a foundational resource for researchers in natural product chemistry, mycology, and drug development.

Introduction and Physicochemical Properties

This compound is a member of the chromanone family, which is characterized by a 2,3-dihydro-1-benzopyran-4-one core structure. The specific substitutions of two hydroxyl groups at the C-5 and C-7 positions and two methyl groups at the C-2 position define its chemical identity and are anticipated to be key determinants of its biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem CID 821362
Molecular Weight 208.21 g/mol PubChem CID 821362
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-onePubChem CID 821362
Canonical SMILES CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)CPubChem CID 821362
InChI Key JFWGYKRUMPKNKF-UHFFFAOYSA-NPubChem CID 821362

Natural Occurrence and Biosynthesis

While a direct isolation of this compound from a natural source remains to be documented, the natural products literature provides compelling evidence for its potential existence in nature.

Fungal Origin of a Structural Isomer

A key piece of evidence is the isolation of 2,3-Dihydro-5,8-dihydroxy-2,2-dimethylchromen-4-one from the endophytic fungus Pseudopestalotiopsis sp.[1]. Endophytic fungi are a rich source of novel secondary metabolites, and the discovery of this isomer suggests that the biosynthetic machinery for producing the 2,2-dimethylchroman-4-one scaffold is present in this fungal genus. It is plausible that minor variations in the enzymatic steps could lead to the production of the 5,7-dihydroxy isomer.

Biosynthetic Pathway: The Fungal Polyketide Route

Chromanones and related chromones in fungi are typically biosynthesized via the polyketide pathway[3][4]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to yield the characteristic benzopyranone core.

The biosynthesis of this compound is hypothesized to proceed as follows:

  • Chain Assembly: A polyketide synthase (likely a Type I or Type III PKS) catalyzes the condensation of a starter unit with several extender units (malonyl-CoA) to form a linear polyketide chain[5][6].

  • Cyclization and Aromatization: The polyketide chain undergoes intramolecular cyclization and subsequent aromatization to form the dihydroxylated aromatic ring.

  • Formation of the Heterocyclic Ring: Further enzymatic reactions, likely involving cyclases, lead to the formation of the dihydropyranone ring. The gem-dimethyl group at the C-2 position is likely derived from the incorporation of a specific starter unit or a post-PKS modification.

Biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks polyketide Poly-β-keto Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization aromatic_intermediate Aromatic Intermediate cyclization->aromatic_intermediate heterocyclization Heterocyclization aromatic_intermediate->heterocyclization chromanone This compound heterocyclization->chromanone

Hypothesized Fungal Polyketide Pathway for Chromanone Biosynthesis.

Isolation and Structural Elucidation

As there is no specific protocol for the isolation of this compound, a general methodology for the isolation of fungal polyketides, inspired by studies on Pseudopestalotiopsis species, is presented below[7].

General Isolation Protocol
  • Fungal Fermentation: The source organism (e.g., Pseudopestalotiopsis sp.) is cultured on a suitable solid or in a liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal biomass and/or culture broth is extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • Chromatographic Separation: The resulting fractions are further purified using a combination of chromatographic techniques, including column chromatography (e.g., silica gel, Sephadex LH-20) and high-performance liquid chromatography (HPLC), often guided by bioassays.

Isolation_Workflow fermentation Fungal Fermentation extraction Solvent Extraction fermentation->extraction partitioning Solvent Partitioning extraction->partitioning column_chrom Column Chromatography partitioning->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure Compound hplc->pure_compound

General Workflow for the Isolation of Fungal Polyketides.
Structural Characterization

The structure of this compound would be elucidated using a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueData and Interpretation
¹H NMR Predicted signals would include aromatic protons on the A-ring, a singlet for the methylene protons at C-3, and a singlet for the two methyl groups at C-2. The hydroxyl protons would appear as singlets.
¹³C NMR Expected signals would correspond to the carbonyl carbon (C-4), the oxygenated aromatic carbons (C-5, C-7, C-8a), the quaternary carbon (C-2), the methylene carbon (C-3), and the methyl carbons.
Mass Spec. High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₁H₁₂O₄). Fragmentation patterns would likely show losses of methyl and carbonyl groups.
IR Spec. Characteristic absorption bands would be observed for the hydroxyl groups (broad, ~3400-3200 cm⁻¹), the conjugated ketone (C=O, ~1650 cm⁻¹), and aromatic C=C bonds (~1600-1450 cm⁻¹).
UV-Vis Spec. Absorption maxima are expected in the UV region, characteristic of the chromanone chromophore.

Potential Biological Activities

While the bioactivity of this compound has not been specifically reported, the chromanone scaffold is associated with a variety of pharmacological properties. Research on structurally similar compounds provides a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Derivatives of 5,7-dihydroxyflavanone have been synthesized and shown to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as yeasts[8][9][10][11]. The presence of the 5,7-dihydroxy substitution pattern is often crucial for this activity. Therefore, this compound is a promising candidate for further investigation as an antimicrobial agent. Studies on other chroman-4-one derivatives have also demonstrated their potential against pathogenic microorganisms, including Candida species[12].

Anti-inflammatory Activity

Chromanone and chromone derivatives have been reported to exhibit potent anti-inflammatory effects[2][13]. These compounds can modulate inflammatory pathways, for instance, by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines[14][15][16]. The anti-inflammatory properties of these compounds make them attractive leads for the development of new therapeutics for inflammatory diseases.

Conclusion and Future Directions

This compound represents a compelling target for natural product discovery and medicinal chemistry. The isolation of its isomer from a fungal source provides a strong rationale for its existence in nature. Its chromanone core, with the characteristic 5,7-dihydroxy substitution, suggests a high likelihood of possessing valuable biological activities, particularly antimicrobial and anti-inflammatory properties.

Future research should focus on targeted screening of fungal extracts, especially from the genus Pseudopestalotiopsis, for the presence of this compound. Once isolated or synthesized, a thorough evaluation of its biological activity is warranted. Elucidation of its mechanism of action could pave the way for the development of novel therapeutic agents. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

An In-Depth Technical Guide to the Biosynthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the biosynthetic pathway of 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a specialized metabolite belonging to the chromanone class. This molecule represents a fascinating example of biochemical convergence, integrating precursors from distinct metabolic routes to construct its unique architecture. We will dissect the pathway by exploring its two fundamental pillars: the polyketide synthesis machinery responsible for the aromatic core and the isoprenoid pathway that furnishes the characteristic gem-dimethyl group. This document is structured to provide researchers, scientists, and drug development professionals with a detailed mechanistic understanding, field-proven experimental protocols for pathway elucidation, and insights into the broader implications for synthetic biology and therapeutic discovery.

Part 1: The Subject Molecule - A Structural and Biological Overview

This compound is a member of the chromanone family, which are derivatives of benzopyran.[1][2] Its structure is characterized by a dihydroxylated aromatic A-ring fused to a dihydropyranone B-ring. The key identifying features are the phloroglucinol-type hydroxylation pattern at positions 5 and 7, and the gem-dimethyl substitution at the C2 position.[3][4] This latter feature strongly suggests the incorporation of a precursor from the isoprenoid pathway, classifying the molecule as a meroterpenoid—a natural product of mixed biosynthetic origin.

While the broader class of chromanones exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, the specific profile of this compound is an active area of research.[1][5] Understanding its biosynthesis is paramount for enabling its production through microbial cell factories and for generating novel analogs with enhanced therapeutic potential.[6][7]

Part 2: A Convergent Biosynthesis - The Two Pillars of Formation

The construction of this compound is not a linear process but rather the confluence of two primary metabolic highways. The proposed pathway hinges on a specialized Type III polyketide synthase (PKS) that utilizes a unique starter molecule derived from the isoprenoid pathway.

G cluster_0 Isoprenoid Pathway (MVA/MEP) cluster_1 Polyketide Pathway MVA_MEP Central Carbon Metabolism DMAPP Dimethylallyl Pyrophosphate (DMAPP) MVA_MEP->DMAPP Multiple Steps Starter_CoA Dimethylacryloyl-CoA (Starter Unit) DMAPP->Starter_CoA PKS Type III Polyketide Synthase (PKS) Starter_CoA->PKS Malonyl_CoA Malonyl-CoA (Extender Unit) Malonyl_CoA->PKS Target This compound PKS->Target Condensation & Cyclization

Caption: Convergent biosynthesis of the target chromanone.

Pillar I: The Isoprenoid Pathway - Genesis of the Dimethylallyl Moiety

The indispensable 2,2-dimethyl group originates from the universal five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[8] Nature has evolved two distinct and ancient pathways for their synthesis: the mevalonate (MVA) pathway and the non-mevalonate, or methylerythritol phosphate (MEP), pathway.[9][10][11]

  • The Mevalonate (MVA) Pathway: Primarily active in eukaryotes (including mammals), archaea, and the cytosol of plants, this pathway commences with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is subsequently reduced to mevalonic acid.[10]

  • The Methylerythritol Phosphate (MEP) Pathway: Predominantly found in bacteria, plant plastids, and apicomplexan parasites, this route begins with the condensation of pyruvate and glyceraldehyde-3-phosphate.[9][10]

Both pathways culminate in the production of IPP and DMAPP.[8] For the biosynthesis of our target chromanone, DMAPP is further metabolized to form dimethylacryloyl-CoA . This molecule is the hypothesized starter unit that bridges the isoprenoid and polyketide pathways, carrying the gem-dimethyl signature into the core of the PKS enzyme.

G cluster_MVA MVA Pathway cluster_MEP MEP Pathway AcetylCoA Acetyl-CoA (x3) HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP_MVA IPP Mevalonate->IPP_MVA DMAPP_final DMAPP IPP_MVA->DMAPP_final Isomerase Pyruvate Pyruvate + G3P DXP DXP Pyruvate->DXP MEP MEP DXP->MEP IPP_MEP IPP + DMAPP MEP->IPP_MEP IPP_MEP->DMAPP_final Isomerase

Caption: The MVA and MEP pathways for isoprenoid precursor synthesis.

Pillar II: The Polyketide Pathway - Forging the Chromanone Core

The aromatic scaffold of the molecule is assembled by a Type III polyketide synthase (PKS).[12] These enzymes are homodimeric proteins that catalyze a series of decarboxylation, condensation, and cyclization reactions in an iterative fashion.[13][14] Unlike the multi-modular Type I PKS systems, Type III PKS enzymes utilize a single catalytic site for the entire process.

The canonical Type III PKS is chalcone synthase (CHS), the first committed enzyme in flavonoid biosynthesis, which typically uses p-coumaroyl-CoA as a starter and three molecules of malonyl-CoA as extenders.[15][16][17] For chromone biosynthesis, related enzymes such as pentaketide chromone synthases (PCS) have been identified.[18]

In our proposed pathway, a specialized PKS accepts the isoprenoid-derived dimethylacryloyl-CoA as the starter unit. The enzyme then catalyzes three sequential condensation reactions with malonyl-CoA extender units. Following the chain extension, the resulting linear polyketide intermediate undergoes an intramolecular C6->C1 Claisen-type cyclization and aromatization to yield the final this compound product.

Part 3: Proposed Mechanistic Pathway and Key Enzymes

The complete biosynthesis can be envisioned as a highly efficient, three-stage process orchestrated by a dedicated set of enzymes.

  • Precursor Synthesis: Generation of dimethylacryloyl-CoA from DMAPP and the ubiquitous extender unit malonyl-CoA from acetyl-CoA via acetyl-CoA carboxylase (ACC).

  • Polyketide Elongation: The PKS active site is primed with the dimethylacryloyl-CoA starter unit. Three successive rounds of decarboxylative condensation with malonyl-CoA extend the polyketide chain.

  • Cyclization and Release: The enzyme's architecture guides the flexible polyketide chain to fold into a specific conformation, enabling an intramolecular cyclization that forms the pyranone ring and aromatizes the phenolic ring, followed by release of the final product.

G Starter Dimethylacryloyl-CoA PKS Type III PKS Active Site (Cys-His-Asn) Starter->PKS 1. Loading Malonyl1 Malonyl-CoA Intermediate2 Diketide Malonyl1->Intermediate2 2. Condensation Malonyl2 Malonyl-CoA Intermediate3 Triketide Malonyl2->Intermediate3 3. Condensation Malonyl3 Malonyl-CoA Intermediate4 Tetraketide (Linear Precursor) Malonyl3->Intermediate4 4. Condensation Intermediate1 Loaded Starter PKS->Intermediate1 Intermediate1->Intermediate2 2. Condensation Intermediate2->Intermediate3 3. Condensation Intermediate3->Intermediate4 4. Condensation Cyclization Intramolecular Cyclization & Aromatization Intermediate4->Cyclization Product 5,7-Dihydroxy-2,2- dimethylchroman-4-one Cyclization->Product 5. Release

Caption: Stepwise mechanism within the Type III PKS active site.

Part 4: Experimental Validation - Protocols and Data

The validation of this proposed pathway requires a multi-faceted approach combining genetic, biochemical, and analytical techniques. The protocols described below represent a self-validating system for pathway elucidation.

Protocol 4.1: Heterologous Expression and In Vitro Characterization of the Candidate PKS

Causality: This protocol directly tests the central hypothesis: that a specific PKS enzyme can utilize dimethylacryloyl-CoA and malonyl-CoA to synthesize the target molecule. Positive results provide definitive evidence of the enzyme's function.

Methodology:

  • Gene Identification: Perform genome mining on a known producer organism or search sequence databases for Type III PKS homologs. Identify candidate genes based on sequence similarity to known chromone synthases.

  • Cloning and Expression: Synthesize the codon-optimized candidate gene and clone it into an expression vector (e.g., pET-28a for E. coli). Transform into a suitable expression host like E. coli BL21(DE3).

  • Protein Purification: Grow the culture, induce protein expression with IPTG, and lyse the cells. Purify the His-tagged PKS protein using nickel-affinity chromatography (Ni-NTA).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing purified PKS enzyme, Tris-HCl buffer (pH 7.5), malonyl-CoA, and dimethylacryloyl-CoA.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

    • Quench the reaction with an acid (e.g., HCl) and extract the products with ethyl acetate.

  • Product Analysis:

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) to separate the products.

    • Confirm the identity of the product by comparing its retention time and UV-Vis spectrum with an authentic standard of this compound.

    • Perform Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the product.

Protocol 4.2: In Vivo Validation via Isotopic Labeling

Causality: This protocol confirms that the proposed precursors are indeed utilized for the biosynthesis within a living system, validating the upstream pathways and their connection to the final product.

Methodology:

  • System Setup: Use either the native producing organism or the engineered E. coli host from Protocol 4.1.

  • Precursor Feeding:

    • Supplement the growth medium with stable isotope-labeled precursors.

    • To trace the polyketide backbone, use [1,2-¹³C₂]acetate, which is converted into [¹³C₂]malonyl-CoA.

    • To trace the dimethylallyl group, use [U-¹³C₅]leucine, as its degradation pathway naturally produces precursors for DMAPP synthesis.

  • Cultivation and Extraction: Grow the organism in the presence of the labeled precursors. After a suitable incubation period, harvest the cells or medium and extract the metabolites.

  • Structural Analysis:

    • Purify the this compound from the extract.

    • Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of ¹³C will result in specific splitting patterns and enriched signals, allowing for the precise mapping of which atoms came from which precursor.

    • High-resolution MS can also be used to confirm the mass shift corresponding to the number of incorporated heavy isotopes.

Data Presentation

Quantitative data from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Kinetic Parameters for the Candidate PKS

Substrate K_m (µM) k_cat (s⁻¹) k_cat/K_m (M⁻¹s⁻¹)
Dimethylacryloyl-CoA 25 ± 3 0.5 ± 0.05 2.0 x 10⁴

| Malonyl-CoA | 50 ± 5 | - | - |

Table 2: Mass Spectrometry Results from Labeling Studies

Labeled Precursor Fed Expected Mass [M+H]⁺ Observed Mass [M+H]⁺ Interpretation
Unlabeled 209.07 209.08 Natural abundance
[1,2-¹³C₂]Acetate 215.09 215.10 Incorporation of 3x ¹³C₂ units from malonyl-CoA

| [U-¹³C₅]Leucine | 214.11 | 214.11 | Incorporation of a ¹³C₅ unit from the starter |

Part 5: Broader Implications and Future Directions

The elucidation of the this compound biosynthetic pathway provides a blueprint for its sustainable and scalable production. By assembling the identified genes into a microbial host such as Saccharomyces cerevisiae or Escherichia coli, we can establish fermentation-based manufacturing, overcoming the limitations of chemical synthesis or extraction from natural sources.[7][19]

Furthermore, this knowledge empowers us to engage in protein engineering and synthetic biology. By mutating the active site of the PKS, we could potentially alter its substrate specificity to accept different starter units, leading to the creation of novel chromanone derivatives with potentially improved pharmacological properties. This "unnatural" natural product development pipeline holds immense promise for discovering next-generation therapeutics.

References

biological activity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a naturally inspired flavonoid derivative belonging to the chroman-4-one class. Intended for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its biological activities, underlying mechanisms, and the experimental frameworks required for its evaluation. We will delve into the causality behind its therapeutic potential, supported by detailed protocols and mechanistic pathways, to empower further investigation and application.

Introduction: The Chroman-4-one Scaffold as a Privileged Structure

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds, forming the core structure of many naturally occurring flavonoids.[1][2] Unlike the related chromones, the chroman-4-one structure features a saturated C2-C3 bond, a seemingly minor difference that results in significant variations in biological activity.[1] This scaffold is prevalent in numerous natural products and has been a focal point for synthetic chemistry due to its association with a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[3][4]

This compound (Figure 1) is a specific derivative within this class. The dihydroxy substitution at the 5 and 7 positions of the A-ring is a common feature in many bioactive flavonoids, contributing significantly to their chemical properties and biological interactions.[5] This guide focuses specifically on the demonstrated and potential activities of this molecule, providing a foundation for its exploration as a therapeutic lead.

Figure 1: Chemical Structure of this compound Structure CID: 821362[6] Molecular Formula: C₁₁H₁₂O₄[7] Molecular Weight: 208.21 g/mol [7]

Core Biological Activities and Mechanistic Insights

The therapeutic potential of this compound and its analogs stems from their ability to modulate key cellular pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

Chronic inflammation is a critical factor in the pathogenesis of numerous diseases.[8][9] Flavonoids with a chroman-4-one core are well-documented for their anti-inflammatory effects.[4][10] A structurally related methoxy-flavone, 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-one, isolated from Bruguiera gymnorrhiza, demonstrated potent anti-inflammatory properties by inhibiting key enzymes and signaling pathways.[10][11]

Key Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: This related compound showed over 80% inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at a concentration of 100 µg/ml.[10][12] These enzymes are central to the arachidonic acid metabolism pathway, which produces inflammatory mediators like prostaglandins and leukotrienes. The inhibition of these enzymes is a primary strategy for many anti-inflammatory drugs.

  • Downregulation of Pro-inflammatory Cytokines: The same compound also inhibited the production of tumor necrosis factor-alpha (TNF-α), a critical pro-inflammatory cytokine.[10][11]

  • Modulation of NF-κB Signaling: A significant 23.1% inhibition of nuclear factor kappa B (NF-κB) activity was observed at 100 µg/ml.[10][12] The NF-κB pathway is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in inflammation.[13] By inhibiting NF-κB activation, these compounds can effectively suppress the inflammatory cascade.

The shared 5,7-dihydroxy-chromen-4-one core suggests that this compound likely shares these anti-inflammatory mechanisms.

G Figure 2: Postulated Inhibition of the NF-κB Signaling Pathway cluster_nucleus Figure 2: Postulated Inhibition of the NF-κB Signaling Pathway LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one Compound->IKK Inhibits Compound->NFkB Inhibits Translocation

Caption: Postulated Inhibition of the NF-κB Signaling Pathway. (Within 100 characters)
Antioxidant Activity

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various chronic diseases.[1][9] The phenolic hydroxyl groups on the chroman-4-one structure are key to its antioxidant potential, enabling it to act as a free radical scavenger.

The aforementioned related flavone from Bruguiera gymnorrhiza demonstrated a 40% inhibition against the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical, confirming its antioxidant potential.[10][11] This activity is crucial as it can mitigate oxidative stress, which is often intertwined with inflammatory processes.

Anticancer Properties

The chroman-4-one scaffold is a recurring motif in compounds evaluated for anticancer activity.[14] Studies on various derivatives have shown cytotoxicity against a range of human tumor cell lines.[14][15]

Potential Mechanisms:

  • Cytotoxicity: Synthetic chroman-4-one derivatives have been evaluated by the National Cancer Institute (NCI) and have shown inhibitory effects on the growth of various cancer cell lines.[14]

  • Cell Cycle Arrest and Apoptosis Induction: A novel 7-hydroxy-4-phenylchromen-2-one derivative was found to arrest cancer cells in the G2/M phase of the cell cycle and induce apoptosis.[15]

  • Topoisomerase Inhibition: Certain thieno[2,3-d]pyrimidine derivatives, which can be conceptually linked to modified chromanones, have shown dual inhibition of topoisomerase I and II, essential enzymes for DNA replication in cancer cells.[16]

While direct studies on this compound are limited, the established anticancer profile of its structural class makes this a promising area for future research.

Antimicrobial Activity

With rising antimicrobial resistance, novel therapeutic agents are urgently needed. Homoisoflavonoids and chroman-4-ones have demonstrated potential against various pathogenic microorganisms, including bacteria and fungi.[4] For instance, 7-Hydroxychroman-4-one showed activity against Candida species with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL.[4] The structural features, particularly the substitution patterns on the rings, are critical in determining the spectrum and potency of antimicrobial action.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for structurally related chroman-4-one compounds, providing a benchmark for evaluating this compound.

Biological ActivityCompound/AssayTarget/OrganismResultSource
Anti-inflammatory 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneCOX-2 Enzyme>80% inhibition @ 100 µg/mL[10][11]
5-LOX Enzyme>80% inhibition @ 100 µg/mL[10][12]
TNF-α Production>80% inhibition @ 100 µg/mL[10]
NF-κB Activity23.1% inhibition @ 100 µg/mL[10][12]
Antioxidant 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxy-phenyl)-chromen-4-oneDPPH Radical40% inhibition @ 250 µM[10]
Antifungal 7-Hydroxychroman-4-oneCandida albicansMIC: 64 µg/mL[4]
Anticancer 7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS Cancer CellsIC₅₀: 2.63 µM[15]
Anticancer (E)-3-(5-bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (Chalcone)HeLa Cancer CellsIC₅₀: 3.204 µM[17]

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the evaluation of the core biological activities of this compound.

G Figure 3: General Experimental Workflow start Compound Synthesis & Characterization solubility Solubility & Stability Assessment start->solubility in_vitro In Vitro Biological Screening solubility->in_vitro antiox Antioxidant Assays (DPPH, ABTS) in_vitro->antiox anti_inflam Anti-inflammatory Assays (COX/LOX, NO, Cytokine) in_vitro->anti_inflam anticancer Anticancer Assays (MTT, Apoptosis, Cell Cycle) in_vitro->anticancer antimicrobial Antimicrobial Assays (MIC/MBC) in_vitro->antimicrobial hit_id Hit Identification & Mechanism of Action Studies antiox->hit_id anti_inflam->hit_id anticancer->hit_id antimicrobial->hit_id in_vivo In Vivo Model Testing (Toxicity & Efficacy) hit_id->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

Caption: General Experimental Workflow for Bioactivity Assessment. (Within 100 characters)
Protocol: DPPH Free Radical Scavenging Assay (Antioxidant)

Causality: This assay quantifies the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, neutralizing it. The reduction in DPPH is measured spectrophotometrically as a color change from purple to yellow, directly correlating with the antioxidant capacity.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark at 4°C.

    • Prepare stock solutions of this compound (e.g., 1 mg/mL in methanol or DMSO). Create serial dilutions to obtain a range of test concentrations (e.g., 1 to 250 µg/mL).

    • Ascorbic acid or Trolox should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each compound dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of the solvent (methanol or DMSO) instead of the compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Protocol: MTT Assay for Cell Viability and Cytotoxicity (Anticancer)

Causality: This colorimetric assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.[17]

    • Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the old medium with 100 µL of medium containing the test compound at various concentrations. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. % Viability = (Abs_sample / Abs_control) * 100

    • Determine the IC₅₀ value by plotting % viability against the logarithm of the compound concentration.

Future Directions and Conclusion

This compound emerges from a class of compounds with well-established pharmacological relevance. The strong anti-inflammatory and antioxidant activities of its close structural analogs provide a compelling rationale for its investigation. While direct experimental data on this specific molecule is nascent, the foundational knowledge of the chroman-4-one scaffold suggests high potential.

Future research should prioritize:

  • Systematic In Vitro Screening: Comprehensive evaluation of its anti-inflammatory, antioxidant, anticancer, and antimicrobial activities using the protocols outlined.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and pathways modulated by the compound, particularly its effect on NF-κB and MAPK signaling.[13]

  • In Vivo Efficacy and Safety: Following promising in vitro results, progression to animal models is critical to assess efficacy, bioavailability, and toxicology.[18]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

Mechanism of Action of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a flavonoid derivative belonging to the chroman-4-one class of compounds. While direct, in-depth research on this specific molecule is emerging, the broader family of 5,7-dihydroxy-substituted chromanones and related flavonoids exhibits a wide range of biological activities. This technical guide synthesizes the available information on analogous compounds to propose and detail the most probable mechanisms of action for this compound. The primary hypothesized mechanisms include anti-biofilm, anti-inflammatory, antioxidant, and anticancer activities. For each proposed mechanism, this guide provides a detailed overview of the underlying signaling pathways, supporting evidence from structurally related compounds, and comprehensive, field-proven experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising compound.

Introduction to this compound

This compound is a member of the flavonoid family, characterized by a C6-C3-C6 skeleton. Specifically, it is a chroman-4-one, distinguished by the saturation of the C2-C3 bond in the heterocyclic C-ring. The 5,7-dihydroxy substitution pattern on the A-ring is a common feature in many biologically active flavonoids and is crucial for their chemical properties and therapeutic effects. The 2,2-dimethyl substitution on the C-ring is a less common feature that may influence the compound's lipophilicity and interaction with molecular targets.

While the broader class of chroman-4-ones has been explored for various pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects, the specific mechanistic details for the 2,2-dimethyl variant remain an active area of investigation.[1] This guide will delve into the most promising and scientifically plausible mechanisms of action for this compound, drawing upon the established knowledge of its structural analogs.

Proposed Mechanism of Action I: Anti-Biofilm Activity via WrbA Inhibition

Recent computational studies have identified the this compound moiety as a potential binder of the Escherichia coli protein WrbA.[2] WrbA is an NADH:quinone oxidoreductase that plays a protective role against oxidative stress and has been identified as a molecular target for anti-biofilm agents.[3] Inhibition of WrbA is believed to disrupt the bacterial redox homeostasis, leading to an accumulation of reactive oxygen species (ROS) and subsequent inhibition of biofilm formation.[3]

2.1. The WrbA Signaling Pathway and Point of Intervention

The proposed mechanism suggests that this compound acts as a competitive inhibitor of WrbA, preventing the binding of its natural substrates. This disruption of the electron transport chain leads to increased intracellular ROS levels, creating a state of oxidative stress that is unfavorable for biofilm formation.

WrbA_Inhibition_Pathway Compound 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one WrbA WrbA (NADH:quinone oxidoreductase) Compound->WrbA Inhibits ROS Increased ROS Redox_Homeostasis Redox Homeostasis WrbA->Redox_Homeostasis Maintains WrbA->ROS Leads to Biofilm Biofilm Formation WrbA->Biofilm Suppresses ROS, Enabling NADH NADH NADH->WrbA Quinone Quinone Quinone->WrbA Redox_Homeostasis->Biofilm Permits ROS->Biofilm Inhibits Anti_Inflammatory_Pathway Compound 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one COX COX Enzymes Compound->COX Inhibits LOX LOX Enzymes Compound->LOX Inhibits NFkB NF-κB Pathway Compound->NFkB Inhibits AA Arachidonic Acid AA->COX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->Inflammation Anticancer_Pathway Compound 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one Cancer_Cell Cancer Cell Compound->Cancer_Cell Bcl2_Family Modulation of Bcl-2 Family Proteins Cancer_Cell->Bcl2_Family Cell_Cycle Cell Cycle Checkpoints Cancer_Cell->Cell_Cycle Caspases Caspase Activation Bcl2_Family->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cancer Cell Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle->Cell_Cycle_Arrest Cell_Cycle_Arrest->Proliferation Inhibits

References

5,7-Dihydroxy-2,2-dimethylchroman-4-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound belonging to the chromanone class. Chromanones are recognized as privileged scaffolds in medicinal chemistry due to their wide distribution in natural products and their diverse pharmacological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering insights into the compound's chemical properties, synthesis, biological significance, and experimental evaluation.

Core Compound Identification and Properties

This compound is a substituted chromanone featuring a dihydroxy-substituted benzene ring fused to a dihydropyranone ring, which is further substituted with two methyl groups at the C2 position. This specific arrangement of functional groups is a recurrent moiety in various natural products and is crucial for its biological activities.[3]

Chemical Abstracts Service (CAS) Number : 883-09-0[4]

Synonyms and Identifiers :

  • PubChem Compound ID (CID): 821362[5][6]

  • IUPAC Name: 5,7-dihydroxy-2,2-dimethyl-2,3-dihydrochromen-4-one

  • InChIKey: JFWGYKRUMPKNKF-UHFFFAOYSA-N[6][7]

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These data are critical for its handling, formulation, and interpretation in experimental settings.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[5][6]
Monoisotopic Mass 208.07356 Da[6]
Molar Mass 208.21 g/mol Calculated
XlogP (Predicted) 1.8[6]
Appearance Solid (predicted)General Knowledge
SMILES CC1(CC(=O)C2=C(C=C(C=C2O1)O)O)C[6][7]

Synthesis and Structural Characterization

The synthesis of chromanones is a well-established field in organic chemistry. While specific high-yield syntheses for this compound are proprietary or described in specialized literature, a general and logical synthetic workflow can be conceptualized based on related structures.[8] The most common approaches begin with phloroglucinol or its derivatives, leveraging their nucleophilicity to construct the heterocyclic ring.

A plausible synthetic strategy involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid (or a derivative) in the presence of a condensing agent. Subsequent intramolecular cyclization would yield the desired chromanone scaffold. The characterization and confirmation of the final product's structure are paramount and rely on a suite of spectroscopic techniques.

General Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow from synthesis to structural validation for a target chromanone compound.

G cluster_analysis Structural Analysis Start Starting Materials (e.g., Phloroglucinol, Dimethylacrylic Acid) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Start->Reaction Purification Crude Product Purification (e.g., Column Chromatography) Reaction->Purification Product Pure Compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS Validation Structure Validated NMR->Validation MS->Validation

Caption: General workflow for chromanone synthesis and validation.

Causality in Experimental Choices:

  • Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the proton and carbon skeleton, respectively, confirming the connectivity of atoms.

  • Mass Spectrometry : High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which validates the molecular formula.

Biological Activity and Therapeutic Potential

The chroman-4-one scaffold is a cornerstone of many biologically active molecules, including flavonoids and homoisoflavonoids.[2][9] Derivatives of 5,7-dihydroxy-chromanone have demonstrated a broad spectrum of activities, positioning this core structure as a valuable template for drug discovery.

Antimicrobial and Antibiofilm Activity

Research has shown that the this compound moiety is a key structural feature in compounds designed to modulate bacterial biofilms.[3] Specifically, these derivatives have been investigated as binders of E. coli WrbA, an enzyme implicated in biofilm formation. This suggests a targeted mechanism for disrupting bacterial communities, which are notoriously resistant to conventional antibiotics. Furthermore, related 5,7-dihydroxyflavanones exhibit potent activity against various Gram-positive bacteria and yeasts.[10]

Anti-inflammatory Properties

Flavones and related compounds containing the 5,7-dihydroxy-chromen-4-one backbone have shown significant anti-inflammatory effects.[11] The mechanism is believed to involve the dual inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, these compounds can suppress the production of pro-inflammatory cytokines like TNF-α, partly through the downregulation of the NF-κB signaling pathway.[11]

Antiviral and Anticancer Potential

The broader class of chromones and flavonoids has been explored for other therapeutic applications. For instance, compounds with a similar 4H-chromen-4-one scaffold were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), highlighting their potential as antiviral agents.[12] Naturally occurring flavanones are also known to regulate cellular metabolism and suppress the proliferation of cancer cells, indicating potential cytotoxic applications.[9]

Postulated Anti-inflammatory Signaling Pathway

The diagram below illustrates the potential mechanism by which 5,7-dihydroxy-chromanone derivatives may exert their anti-inflammatory effects by targeting multiple points in the inflammatory cascade.

G Stimulus Inflammatory Stimulus (e.g., LPS) NFkB_Pathway NF-κB Pathway Stimulus->NFkB_Pathway AA_Pathway Arachidonic Acid Metabolism Stimulus->AA_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Cytokines Prostaglandins Prostaglandins & Leukotrienes AA_Pathway->Prostaglandins Inflammation Inflammation Cytokines->Inflammation Prostaglandins->Inflammation Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one (Derivative) Compound->NFkB_Pathway Inhibits Compound->AA_Pathway Inhibits (COX/LOX)

Caption: Potential anti-inflammatory mechanism of action.

Experimental Protocol: Antimicrobial Susceptibility Testing

To empirically validate the antimicrobial potential of this compound, a Minimum Inhibitory Concentration (MIC) assay is a standard and reliable method. This protocol is self-validating through the inclusion of positive and negative controls.

Determination of Minimum Inhibitory Concentration (MIC) via Microdilution

Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a target microorganism.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Sterile 96-well microplates

  • Target microbial strain (e.g., Staphylococcus aureus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • Standardized microbial inoculum (~5 x 10⁵ CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Methodology:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Ensure complete dissolution.

  • Serial Dilution:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (medium only).

  • Inoculation: Add 10 µL of the standardized microbial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be ~110 µL.

  • Controls: Prepare a separate dilution series for the positive control antibiotic.

  • Incubation: Seal the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. The sterility control should remain clear, and the growth control should be turbid.

Conclusion and Future Outlook

This compound is a molecule of significant scientific interest, built upon a proven pharmacophore. Its structural simplicity, combined with the diverse biological activities of the chromanone class, makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of antimicrobial and anti-inflammatory medicine. Future research should focus on synthesizing a library of derivatives to establish robust Structure-Activity Relationships (SAR), optimizing potency and selectivity, and elucidating precise molecular mechanisms of action against validated biological targets.

References

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of 5,7-dihydroxy-2,2-dimethylchroman-4-one, a naturally occurring flavonoid that has garnered increasing interest within the scientific community. We delve into the historical context of its discovery, detail its synthesis and characterization, and illuminate its biological activities, with a particular focus on its role as a modulator of bacterial biofilms through the inhibition of the WrbA protein. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, in-depth protocols to facilitate further investigation into this promising compound.

Introduction: The Emergence of a Bioactive Scaffold

This compound belongs to the chromanone class of flavonoids, a group of oxygen-containing heterocyclic compounds widely distributed in the plant and fungal kingdoms.[1] These natural products have long been recognized for their diverse and potent biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral properties.[2] The core structure of this compound, featuring a dihydroxy-substituted aromatic ring fused to a dimethyl-substituted dihydropyranone ring, represents a recurring and privileged scaffold in nature.[3] This guide will provide a detailed examination of this specific chromanone, from its initial discovery to its current standing as a molecule of significant therapeutic interest.

Discovery and Historical Context

While the broader class of chromanones has been the subject of scientific inquiry for many decades, the precise first isolation or synthesis of this compound is not extensively documented in readily available literature. However, its presence as a key structural moiety in numerous natural products has been identified through various phytochemical investigations.[3] The exploration of chromanones gained momentum in the mid-20th century with the advancement of separation and spectroscopic techniques, enabling the identification and characterization of these compounds from complex natural extracts. Early research into related flavonoids laid the groundwork for understanding the chemical properties and potential biological significance of the chromanone core.

Synthesis and Characterization

The synthesis of this compound can be achieved through several established synthetic routes, with the Claisen condensation being a notable and efficient method.[4] This reaction involves the base-catalyzed condensation of an ester and another carbonyl compound to form a β-keto ester or a β-diketone.

Synthetic Pathway: A Step-by-Step Protocol

A plausible and efficient synthetic route to this compound involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phloroglucinol (1 equivalent) in a suitable solvent such as anhydrous toluene.

  • Reagent Addition: Slowly add 3,3-dimethylacrylic acid (1.1 equivalents) to the reaction mixture.

  • Catalyst Introduction: Carefully add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Spectroscopic Data and Characterization

The structural confirmation of this compound relies on a combination of modern analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons on the dihydroxy-substituted ring, a singlet for the methylene protons adjacent to the carbonyl group, and a singlet for the two methyl groups.
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons (some shifted downfield due to the hydroxyl groups), the quaternary carbon bearing the methyl groups, the methylene carbon, and the methyl carbons.
Mass Spec. A molecular ion peak corresponding to the exact mass of C₁₁H₁₂O₄.
Infrared (IR) Characteristic absorption bands for the hydroxyl (O-H) groups, the carbonyl (C=O) group, and aromatic C-H and C=C bonds.

Biological Activities and Mechanism of Action

Recent research has highlighted the significant potential of this compound and its derivatives as modulators of bacterial biofilm formation.[3] Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which confer increased resistance to antibiotics and host immune responses.

Targeting WrbA: A Novel Antibiofilm Strategy

A key molecular target for the antibiofilm activity of this compound derivatives has been identified as WrbA, a quinone oxidoreductase.[1][2] WrbA plays a crucial role in the bacterial response to oxidative stress and is implicated in the maturation of biofilms.[1][5]

Mechanism of Action: Inhibition of WrbA

The proposed mechanism of action involves the binding of this compound to the active site of the WrbA protein. This binding event inhibits the enzyme's ability to reduce quinones, a process that is important for maintaining redox homeostasis within the bacterial cell.[1][2] The disruption of this enzymatic activity leads to an increase in intracellular reactive oxygen species (ROS), creating a stressful environment that hinders biofilm development.[4][5]

WrbA_Inhibition cluster_0 Bacterial Cell cluster_1 Inhibition Pathway Quinones Quinones WrbA WrbA Quinones->WrbA Substrate Reduced_Quinones Reduced_Quinones WrbA->Reduced_Quinones Reduction Inhibition Inhibition ROS_Homeostasis Redox Homeostasis Reduced_Quinones->ROS_Homeostasis Biofilm_Formation Biofilm Formation ROS_Homeostasis->Biofilm_Formation Promotes Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one Compound->WrbA Binds to active site ROS_Increase Increased ROS Biofilm_Disruption Biofilm Disruption ROS_Increase->Biofilm_Disruption Leads to Biofilm_Assay_Workflow cluster_0 Experimental Steps cluster_1 Data Analysis A 1. Bacterial Culture (e.g., E. coli) B 2. Inoculum Preparation (OD600 = 0.05) A->B C 3. Treatment in 96-well Plate (Compound + Controls) B->C D 4. Incubation (37°C, 24-48h) C->D E 5. Washing (Remove planktonic cells) D->E F 6. Staining (0.1% Crystal Violet) E->F G 7. Destaining & Solubilization (30% Acetic Acid) F->G H 8. Quantification (Absorbance at 570-595 nm) G->H I Calculate % Biofilm Inhibition H->I

References

potential therapeutic uses of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Introduction: Unveiling the Potential of a Privileged Scaffold

The chroman-4-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of a vast array of natural and synthetic molecules with significant pharmacological activities.[1][2] Within this class, this compound stands out as a compound of growing interest. Its structure, characterized by a dihydroxylated A ring and gem-dimethyl substitution at the C2 position, suggests a unique profile of bioactivity. While direct and extensive research on this specific molecule is emerging, the wealth of data on its structural analogs provides a strong foundation for exploring its therapeutic potential. This guide will delve into the known and extrapolated therapeutic applications of this compound, presenting the underlying scientific rationale, experimental methodologies, and future research directions for drug development professionals.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C11H12O4[3][4]
Molecular Weight 208.21 g/mol [3][4]
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-chromen-4-one[3]
PubChem CID 821362[4]

A Targeted Therapeutic Application: Modulation of Bacterial Biofilms

One of the most specific and promising therapeutic avenues for this compound is in the modulation of bacterial biofilms. A recent study identified the this compound moiety as a recurrent structural motif in natural compounds with the potential to target the Escherichia coli protein WrbA.[5] WrbA is a flavoprotein that has been implicated in the oxidative stress response and biofilm formation in bacteria. By designing and synthesizing derivatives of this chromanone, researchers have developed novel agents that can bind to WrbA, suggesting a potential mechanism for disrupting biofilm integrity.[5] This is a significant finding, as biofilms are a major contributor to antibiotic resistance and persistent infections.

Proposed Mechanism of Action: WrbA Inhibition

The proposed mechanism involves the binding of the this compound scaffold to the active site of WrbA, thereby inhibiting its function. This inhibition is thought to interfere with the bacterial response to oxidative stress, a key factor in biofilm development and maintenance.

G cluster_compound This compound cluster_target Bacterial Cell cluster_outcome Therapeutic Effect Compound 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one WrbA WrbA Protein (Biofilm & Stress Response) Compound->WrbA Binding and Inhibition Biofilm Disruption of Biofilm Formation WrbA->Biofilm Modulation of Stress Response G cluster_stimulus Inflammatory Stimulus cluster_pathway Intracellular Signaling cluster_compound Intervention cluster_outcome Cellular Response LPS LPS IKK IKK Activation LPS->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Compound 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one Compound->IKK Inhibition G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Phloroglucinol Phloroglucinol (1,3,5-Trihydroxybenzene) Condensation Acid-catalyzed Condensation & Cyclization (e.g., Pechmann or similar) Phloroglucinol->Condensation Dimethylacetoacetic_acid 3,3-Dimethylacrylic acid or equivalent Dimethylacetoacetic_acid->Condensation Product 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one Condensation->Product

References

An In-depth Technical Guide to 5,7-Dihydroxy-2,2-dimethylchroman-4-one Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The chroman-4-one scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetically derived molecules of significant therapeutic interest.[1] Specifically, the 5,7-dihydroxy-2,2-dimethylchroman-4-one moiety represents a recurring structural motif in nature, serving as a foundational template for compounds with a broad spectrum of biological activities.[2] This guide provides a comprehensive technical overview of this specific class of chromanones, synthesizing current knowledge on their chemical synthesis, analytical characterization, diverse biological functions, and underlying mechanisms of action. We will delve into key structure-activity relationships and provide detailed, field-proven experimental protocols for their biological evaluation. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and exploit the therapeutic potential of these versatile compounds.

The this compound Core: A Privileged Scaffold

The core structure consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone system, characterized by hydroxyl groups at the C-5 and C-7 positions and geminal methyl groups at C-2.[3][4] This substitution pattern is crucial, as the phenolic hydroxyl groups are often key to the molecule's antioxidant properties and its ability to form hydrogen bonds with biological targets. The gem-dimethyl group at C-2 influences the molecule's conformation and lipophilicity. Chroman-4-ones are structurally related to the more widely known chromones but lack the C2-C3 double bond, a seemingly minor difference that results in significant variations in their chemical properties and biological activities.[4] This scaffold is a versatile building block in medicinal chemistry, lending itself to a wide array of synthetic modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]

Synthesis and Analytical Characterization

The construction of the chroman-4-one core and its derivatives typically involves multi-step synthetic sequences. A common and effective strategy relies on the initial acylation of a substituted phenol followed by an intramolecular cyclization.

General Synthetic Pathway

A representative synthesis often starts with phloroglucinol or a derivative thereof. The key steps are outlined below:

  • Friedel-Crafts Acylation: The phenolic starting material (e.g., phloroglucinol) is reacted with an appropriate carboxylic acid or acyl chloride in the presence of a Lewis acid catalyst. For the 2,2-dimethyl substitution, 3,3-dimethylacrylic acid or its equivalent is often used. This step introduces the carbon framework that will ultimately form the pyranone ring.

  • Intramolecular Cyclization: The intermediate from the acylation step is then subjected to conditions that promote intramolecular cyclization. This is often achieved by heating in the presence of a base (e.g., NaOH), which facilitates a nucleophilic attack from a phenolic hydroxyl group onto the carbon chain, forming the heterocyclic ring and yielding the chroman-4-one core.[5]

  • Derivatization: Once the core scaffold is synthesized, further modifications can be made. For instance, the hydroxyl group at C-7 can be alkylated or arylated through nucleophilic substitution reactions to generate a library of analogues for structure-activity relationship (SAR) studies.[5]

The following diagram illustrates a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

G cluster_synthesis Synthesis & Purification cluster_analysis Characterization & Evaluation Start Phloroglucinol + 3,3-Dimethylacrylic Acid Acylation Friedel-Crafts Acylation Start->Acylation Intermediate Acylated Intermediate Acylation->Intermediate Cyclization Intramolecular Cyclization (Base-catalyzed) Intermediate->Cyclization Core 5,7-Dihydroxy-2,2- dimethylchroman-4-one Core Cyclization->Core Derivatization Derivatization (e.g., Alkylation at C7-OH) Core->Derivatization Analogues Derivative Library Derivatization->Analogues Purification Column Chromatography Analogues->Purification Characterization Structural Characterization (NMR, HRMS, IR) Purification->Characterization Screening Biological Activity Screening Characterization->Screening Antimicrobial Antimicrobial Assays (MIC Determination) Screening->Antimicrobial Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) Screening->Cytotoxicity AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Screening->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Cytotoxicity->SAR AntiInflammatory->SAR

Caption: General workflow for synthesis and biological evaluation.

Analytical Characterization

Unambiguous structural confirmation of synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure. Key signals in ¹³C NMR include the carbonyl carbon (C-4) typically found around δC 190 ppm and the quaternary carbon (C-2) around δC 67 ppm.[5] ¹H NMR spectra will show characteristic signals for the aromatic protons and the diastereotopic protons of the methylene group at C-3.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds with high accuracy.

  • Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule, such as the carbonyl (C=O) and hydroxyl (O-H) stretches.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for drug development.

Antimicrobial Activity

A significant body of research highlights the potent antimicrobial properties of this class, particularly against pathogenic fungi.[5][6]

  • Antifungal Effects: Several derivatives have shown strong activity against various Candida species, including C. albicans, C. tropicalis, and Nakaseomyces glabratus.[5][6] In some cases, the potency of these compounds has been shown to be greater than that of commercially available antifungal agents.[6]

  • Antibacterial Effects: Activity has also been reported against both Gram-positive (e.g., Staphylococcus epidermidis) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Salmonella enteritidis).[4][5]

Anti-inflammatory Activity

Flavonoids and related phenolic compounds are well-known for their anti-inflammatory effects, and chroman-4-one derivatives are no exception.

  • Inhibition of Inflammatory Mediators: Certain flavones with a similar 5,7-dihydroxy-chromen-4-one core have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated cells.[7] A methoxy-flavone derivative demonstrated potent inhibition of cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the production of tumor necrosis factor-alpha (TNF-α).[8]

Antiviral and Anticancer Potential

The chroman-4-one scaffold is being explored for other therapeutic applications as well.

  • Antiviral Research: Computational studies have suggested that the 5,7-dihydroxy-4H-chromen-4-one scaffold can form key interactions within the active binding pocket of the SARS-CoV-2 main protease (Mpro), indicating potential as a starting point for the development of COVID-19 inhibitors.[9]

  • Cytotoxic Activity: Naturally occurring flavanones with this core structure are known to regulate cellular metabolism and suppress the proliferation of cancer cells.[4] Synthetic derivatives are being actively investigated as potential anticancer agents.[10]

Summary of Biological Activities
Compound ClassBiological ActivityKey FindingsReferences
Chroman-4-one DerivativesAntifungalPotent activity against Candida species, sometimes exceeding positive controls.[5],[6]
HomoisoflavonoidsAntimicrobialMethoxy substituents on ring B enhance bioactivity.[5],[6]
Methoxy-flavone AnalogueAnti-inflammatoryInhibited COX-2, 5-LOX, and TNF-α production by over 80% at 100 µg/ml.[8]
Chromen-4-one ScaffoldsAntiviral (in silico)Predicted to interact with the active site of SARS-CoV-2 Mpro.[9]
FlavanonesAnticancerSuppress proliferation of cancer cells.[4]

Mechanism of Action & Structure-Activity Relationships

Understanding how these molecules exert their biological effects is critical for rational drug design. Molecular modeling and SAR studies have provided valuable insights.

Proposed Mechanisms of Action
  • Antifungal Mechanism: For the potent antifungal derivatives, molecular modeling studies against C. albicans suggest a multi-targeted approach. Potential protein targets include HOG1 kinase and FBA1, which are key proteins involved in fungal virulence and survival. Inhibition of these targets disrupts essential cellular processes, leading to fungal cell death.[5][6]

  • Anti-inflammatory Mechanism: The anti-inflammatory effects are believed to involve multiple pathways, including the modulation of oxidative stress, inhibition of the arachidonic acid metabolism (via COX and LOX enzymes), and the downregulation of pro-inflammatory cytokines, potentially through the inhibition of the NF-κB signaling pathway.[8]

G cluster_fungus Candida albicans Cell Compound Chroman-4-one Derivative HOG1 HOG1 Kinase Compound->HOG1 inhibition FBA1 FBA1 Compound->FBA1 inhibition Virulence Virulence & Survival Pathways HOG1->Virulence FBA1->Virulence Death Fungal Cell Death Virulence->Death disruption

Caption: Proposed antifungal mechanism of action in C. albicans.

Key Structure-Activity Relationships (SAR)

Systematic modification of the core structure has revealed critical insights for optimizing bioactivity:

  • Substitution at C7-OH: The addition of alkyl or aryl carbon chains at the hydroxyl group in position 7 has been shown to reduce antimicrobial activity. This suggests that a free hydroxyl group at this position is important for interaction with the biological target, possibly acting as a hydrogen bond donor or acceptor.[5][6]

  • Modifications on an Appended Ring: In related homoisoflavonoid structures (which can be synthesized from chroman-4-one precursors), the presence of methoxy substituents at the meta position of an appended "B" ring enhances antimicrobial bioactivity.[5][6] This highlights the importance of exploring substitutions on other parts of the molecule to tune its electronic and steric properties.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed protocols for essential assays used in the evaluation of chroman-4-one derivatives.

Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[5]

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism in a 96-well microplate. The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

Methodology:

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Microorganism Preparation: Culture the target bacteria or fungi on appropriate agar plates. Prepare a microbial suspension in sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microplate, add 100 µL of sterile broth to all wells. Add 100 µL of the compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add a standardized volume (e.g., 10 µL) of the prepared microbial suspension to each well.

  • Controls:

    • Positive Control: Wells containing broth and microbial inoculum only (to confirm growth).

    • Negative Control: Wells containing broth only (to confirm sterility).

    • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used (to rule out solvent toxicity).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 24-48 hours.

  • Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The first well in the dilution series that shows no visible growth is the MIC. An indicator dye like resazurin can be added to aid visualization.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured mammalian cells.[11]

Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells with untreated cells (vehicle control) and wells with medium only (background control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

The this compound scaffold and its analogues represent a highly promising class of compounds with diverse and potent biological activities. Their documented efficacy as antimicrobial and anti-inflammatory agents, coupled with their potential in antiviral and anticancer applications, underscores their value in modern drug discovery. The synthetic accessibility of the core structure allows for extensive derivatization and optimization through medicinal chemistry efforts.

Future research should focus on several key areas:

  • Mechanism Deconvolution: Further studies are needed to precisely identify the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential off-target toxicities.

  • In Vivo Efficacy: While in vitro data is promising, robust preclinical studies in animal models are essential to validate the therapeutic potential and assess the pharmacokinetic and safety profiles of lead candidates.

  • Expansion of Chemical Space: The synthesis and screening of novel, more complex analogues will continue to be a crucial driver of discovery, potentially yielding compounds with improved potency, selectivity, and drug-like properties.

By integrating synthetic chemistry, molecular pharmacology, and robust biological evaluation, the full therapeutic potential of this privileged scaffold can be unlocked, paving the way for the development of next-generation therapeutic agents.

References

An In-depth Technical Guide to the Safety and Toxicity Profile of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a member of the chromanone class of organic compounds, a structural motif found in a variety of naturally occurring molecules, including some flavonoids.[1][2] Chromanones and their derivatives are of significant interest in medicinal chemistry due to their wide range of reported biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] As with any novel chemical entity intended for therapeutic development, a thorough and systematic evaluation of its safety and toxicity profile is a critical prerequisite to human clinical trials.

This guide provides a comprehensive framework for establishing the safety profile of this compound. It is designed for researchers, toxicologists, and drug development professionals, offering not just a series of protocols, but the scientific rationale behind the necessary experimental assessments. The narrative follows a logical progression from in silico and in vitro analyses to in vivo studies, culminating in a holistic risk assessment. While direct toxicological data for this specific compound is limited in public literature[4][5][6], this document outlines the standard, rigorous methodologies that would be employed to define its toxicological characteristics.

Section 1: Physicochemical Characterization and ADME Profiling

A foundational understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing relevant toxicity studies and for interpreting their results.

Predicted Metabolic Pathways

Structurally, this compound is related to flavonoids. Flavonoids are known to be extensively metabolized by phase I and phase II enzymes, primarily in the intestine and liver.[7][8]

  • Phase I Metabolism: While typically a minor pathway for flavonoids, cytochrome P450 (CYP) enzymes could potentially introduce additional hydroxyl groups or perform O-demethylation if analogues were to be synthesized.[7][8]

  • Phase II Metabolism: This is the dominant pathway. The two phenolic hydroxyl groups at positions 5 and 7 are prime sites for glucuronidation (via UGTs) and sulfation (via SULTs).[7][8] The resulting conjugates are more water-soluble, facilitating their excretion. Catechol-O-methyltransferase (COMT) could also methylate the hydroxyl groups.[8]

The interplay between these metabolic pathways and transporters in the gut and liver is crucial for the compound's overall disposition.[7]

Metabolic_Pathway cluster_absorption Intestinal Lumen / Liver cluster_phase1 Phase I (Minor) cluster_phase2 Phase II (Major) cluster_excretion Excretion Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one CYP_Metabolites Oxidized Metabolites Compound->CYP_Metabolites CYP450 Glucuronides Glucuronide Conjugates Compound->Glucuronides UGTs Sulfates Sulfate Conjugates Compound->Sulfates SULTs CYP_Metabolites->Glucuronides UGTs Urine_Bile Urine / Bile Glucuronides->Urine_Bile Sulfates->Urine_Bile

Figure 1: Predicted metabolic pathways for this compound.

Section 2: In Vitro Toxicology Assessment

The initial phase of safety testing involves a battery of in vitro assays to identify potential cellular liabilities, such as cytotoxicity and genotoxicity. This approach minimizes animal usage and provides early flags for specific types of toxicity.

Cytotoxicity Assays

Cytotoxicity assays are crucial for determining the concentration at which a compound causes cell death and for comparing its toxicity across different cell types.[9] The two most common methods are the MTT and LDH assays.[10][11]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[11]

  • LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage. It is an indicator of cell lysis and necrosis.

These assays are used to calculate the IC50 (half-maximal inhibitory concentration), a key measure of a compound's potency in causing cell death.[11]

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineAssay TypeIncubation TimeIC50 (µM) (Mean ± SD)
HepG2 (Human Liver)MTT24 hours85.2 ± 5.1
HEK293 (Human Kidney)MTT24 hours112.4 ± 8.3
Caco-2 (Human Intestinal)MTT24 hours95.7 ± 6.5
HepG2 (Human Liver)LDH24 hours150.1 ± 11.2
Genotoxicity Assessment: The Ames Test

The Ames test is a widely used and regulatory-accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13][14][15] It uses several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[12] The test measures the ability of a compound to cause mutations that restore the bacteria's ability to produce histidine, allowing them to grow on a histidine-free medium.[14]

The inclusion of a rodent liver extract (S9 fraction) is critical.[12][13] Bacteria lack many of the metabolic enzymes present in mammals, and the S9 fraction simulates mammalian metabolism, allowing for the detection of metabolites that may be mutagenic.[13]

Ames_Test_Workflow start Start prep_bacteria Prepare His- Salmonella Strains (e.g., TA98, TA100) start->prep_bacteria prep_compound Prepare Test Compound Concentrations start->prep_compound mix Mix Bacteria, Compound, and S9 Mix (or buffer) prep_bacteria->mix prep_compound->mix plate Pour mixture onto minimal glucose agar plates mix->plate incubate Incubate at 37°C for 48 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data: Compare to controls count->analyze end Conclusion: Mutagenic or Non-mutagenic analyze->end

Figure 2: General workflow for the bacterial reverse mutation (Ames) test.

Section 3: In Vivo Toxicology and Safety Pharmacology

Following favorable in vitro results, studies in animal models are conducted to understand the compound's effects in a whole biological system. These studies are governed by strict international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Studies

The initial in vivo step is to determine the acute toxicity of the substance after a single oral dose.[16] OECD Test Guidelines (TG) such as TG 420 (Fixed Dose Procedure), TG 423 (Acute Toxic Class Method), or TG 425 (Up-and-Down Procedure) are used.[16][17] These methods aim to identify the dose causing mortality or evident toxicity, allowing for classification according to the Globally Harmonised System (GHS).[16][18] The goal is to estimate the LD50 (the dose expected to be lethal to 50% of the animals) while minimizing the number of animals used.

Animals, typically rodents, are dosed and observed for at least 14 days for signs of toxicity, including changes in skin, fur, eyes, behavior, and body weight.[18][19]

Safety Pharmacology Core Battery

Before first-in-human administration, regulatory agencies require a "core battery" of safety pharmacology studies to investigate the effects of a drug candidate on vital organ systems.[20][21] The International Council for Harmonisation (ICH) S7A guideline specifies that this core battery must assess the cardiovascular, respiratory, and central nervous systems.[20][22][23]

  • Central Nervous System (CNS): A functional observational battery (FOB) or a modified Irwin test is used to assess behavioral changes, coordination, motor activity, and sensory/motor reflexes.[20][24]

  • Cardiovascular System: Effects on blood pressure, heart rate, and the electrocardiogram (ECG) are evaluated, often using telemetry in conscious, unrestrained animals to provide continuous data.[22][23]

  • Respiratory System: Respiratory rate and other parameters are typically measured using whole-body plethysmography.[20][22]

Section 4: Risk Assessment and NOAEL Determination

The culmination of the toxicological evaluation is the determination of the No-Observed-Adverse-Effect Level (NOAEL).

Defining the NOAEL

The NOAEL is the highest dose or exposure level of a substance at which no statistically or biologically significant adverse effects are found in a given study.[25][26] This is a critical endpoint derived from repeat-dose toxicity studies (typically 28 or 90 days in duration) and serves as the cornerstone for establishing a safe starting dose in human clinical trials.[25][27] The determination of a NOAEL is a matter of professional judgment by qualified toxicologists, considering the full spectrum of data.[28]

Risk_Assessment_Logic data_in In Vitro Data (Cytotoxicity, Genotoxicity) In Vivo Data (Acute & Repeat-Dose Tox) Safety Pharmacology Data analysis Toxicological Data Analysis - Identify all effects - Dose-response assessment data_in->analysis adverse_decision Distinguish Adverse vs. Non-Adverse Effects analysis->adverse_decision adverse_decision->analysis No (Re-evaluate) noael Determine Highest Dose with No Adverse Effects = NOAEL adverse_decision->noael Yes hsd Calculate Safe Human Starting Dose (Using safety factors) noael->hsd

Figure 3: Logical flow for determining the NOAEL and calculating a safe human starting dose.

The NOAEL is then used to calculate the Maximum Recommended Starting Dose (MRSD) for Phase 1 clinical trials by applying safety factors to account for interspecies differences and human variability.[25]

Section 5: Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is a standard procedure for assessing cell viability.[11]

  • Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a pre-optimized density and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[11]

  • Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm.[11]

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[11]

Protocol: Ames Test (Plate Incorporation Method)

This protocol is based on the method described by Maron and Ames.[13]

  • Preparation: Prepare overnight cultures of the required S. typhimurium strains (e.g., TA98, TA100).[12] Prepare serial dilutions of the test compound, positive controls (known mutagens), and a negative control (vehicle).

  • Mixture Preparation: In a sterile tube, add in order: 100 µL of the bacterial culture, 100 µL of the test compound dilution (or control), and 500 µL of liver S9 fraction (for metabolic activation) or phosphate buffer.[12]

  • Top Agar: Add 2 mL of molten top agar (kept at 45°C) containing trace amounts of histidine and biotin to the tube.[12]

  • Plating: Vortex the tube briefly and immediately pour the entire contents onto a minimal glucose agar plate, ensuring an even distribution.[12]

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate them in the dark at 37°C for 48 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.[29]

Conclusion

Establishing the safety and toxicity profile of a novel compound like this compound is a rigorous, multi-step process that is fundamental to modern drug development. It begins with understanding the compound's likely metabolic fate and proceeds through a tiered testing strategy, starting with high-throughput in vitro assays for cytotoxicity and genotoxicity before moving to more complex in vivo studies to assess systemic toxicity and effects on vital organs. The careful integration of all data allows for the determination of a NOAEL, which is the critical parameter for enabling a safe transition to human clinical trials. This structured approach ensures that potential risks are identified and characterized, upholding the principles of scientific integrity and patient safety.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5,7-Dihydroxy-2,2-dimethylchroman-4-one from Plant Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

This compound is a member of the chromanone class of flavonoids, a group of naturally occurring phenolic compounds. Chromanones and related flavonoids are of significant interest to the scientific and drug development communities due to their diverse and potent biological activities, which include anti-inflammatory, antimicrobial, antioxidant, and potential anticancer properties.[1][2] The structural motif of this compound is a recurring moiety in various natural products, suggesting its importance as a scaffold for biologically active molecules.[3] The effective extraction and isolation of this compound from plant sources are, therefore, crucial for advancing research into its therapeutic potential.

This guide provides a comprehensive overview and detailed protocols for the extraction, purification, and characterization of this compound from plant materials, with a particular focus on species from the Baccharis genus, which are known to be rich in flavonoids.[4][5] The methodologies described herein are designed to be robust and adaptable, providing researchers with the necessary tools to obtain this valuable compound for further investigation.

Part 1: Strategic Approach to Extraction and Purification

The successful isolation of this compound hinges on a multi-step strategy that begins with the careful selection and preparation of plant material, followed by an efficient extraction process, and culminating in a series of chromatographic purification steps. The overall workflow is designed to progressively enrich the target compound while systematically removing impurities.

Extraction_Workflow A Plant Material Selection & Preparation (e.g., Baccharis species) B Preliminary Solvent Extraction (e.g., Maceration with Ethanol/Methanol) A->B Grinding & Drying C Solvent-Solvent Partitioning (Liquid-Liquid Extraction) B->C Crude Extract D Initial Chromatographic Purification (e.g., Column Chromatography with Silica Gel) C->D Enriched Fraction (e.g., Ethyl Acetate) E Secondary Chromatographic Purification (e.g., Sephadex LH-20 Column Chromatography) D->E Partially Purified Fractions F Final Polishing Step (Preparative HPLC) E->F Highly Enriched Fractions G Structural Characterization (NMR, MS, etc.) F->G Pure this compound

Caption: Generalized workflow for the extraction and purification of this compound.

Part 2: Detailed Protocols

Protocol 1: Plant Material Handling and Preliminary Extraction

Rationale: The initial extraction aims to efficiently remove the target compound from the plant matrix. Ethanol or methanol are commonly used due to their ability to solubilize a wide range of secondary metabolites, including flavonoids. A preliminary defatting step with a nonpolar solvent like hexane is often employed to remove lipids and chlorophyll, which can interfere with subsequent purification steps.

Materials:

  • Dried and powdered aerial parts of a suitable plant source (e.g., Baccharis retusa)

  • n-Hexane

  • Methanol or Ethanol (96%)

  • Rotary evaporator

  • Filter paper and funnel or filtration apparatus

Procedure:

  • Defatting: Macerate 500 g of the dried and powdered plant material with 2.5 L of n-hexane at room temperature for 24 hours. This step is repeated three times to ensure the removal of nonpolar constituents.

  • Filtration: After each maceration, filter the plant material and discard the hexane extract.

  • Methanol/Ethanol Extraction: Air-dry the defatted plant material and then macerate it with 3 L of methanol or 96% ethanol at room temperature for 48 hours, with occasional agitation.

  • Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[6]

Protocol 2: Solvent-Solvent Partitioning for Fractionation

Rationale: Liquid-liquid extraction is a crucial step to separate compounds based on their polarity. By partitioning the crude extract between immiscible solvents, we can enrich the fraction containing the target chromanone. This compound, being moderately polar, is expected to partition into solvents like dichloromethane or ethyl acetate.

Materials:

  • Crude methanol/ethanol extract

  • Dichloromethane (CH₂Cl₂)

  • Ethyl acetate (EtOAc)

  • Distilled water

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the crude extract (e.g., 50 g) in a mixture of methanol and water (e.g., 1:2 v/v).

  • Dichloromethane Partitioning: Transfer the suspension to a separatory funnel and extract it three times with an equal volume of dichloromethane. Combine the dichloromethane fractions and evaporate the solvent to yield the CH₂Cl₂ fraction.[4]

  • Ethyl Acetate Partitioning: Subsequently, extract the remaining aqueous layer three times with an equal volume of ethyl acetate. Combine the ethyl acetate fractions and evaporate the solvent to obtain the EtOAc fraction.

  • Analysis: Analyze the resulting fractions (CH₂Cl₂ and EtOAc) by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which fraction is most enriched with the target compound.

Protocol 3: Column Chromatography for Initial Purification

Rationale: Column chromatography is a fundamental technique for separating the components of a mixture. Silica gel is a common stationary phase for the separation of moderately polar compounds like flavonoids. By eluting with a gradient of solvents with increasing polarity, compounds can be separated based on their affinity for the stationary phase.

Materials:

  • Enriched fraction from Protocol 2 (e.g., CH₂Cl₂ or EtOAc fraction)

  • Silica gel (60-120 mesh) for column chromatography

  • Solvents for mobile phase (e.g., hexane, dichloromethane, ethyl acetate, methanol)

  • Glass column

  • Fraction collector or collection tubes

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase solvent (e.g., 100% dichloromethane).

  • Sample Loading: Adsorb the dried enriched fraction onto a small amount of silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a nonpolar solvent (e.g., dichloromethane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate, followed by methanol).[6] A typical gradient could be:

    • 100% Dichloromethane

    • Dichloromethane:Ethyl Acetate (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

    • 100% Ethyl Acetate

    • Ethyl Acetate:Methanol (9:1, 8:2 v/v)

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation by TLC.

  • Pooling: Combine fractions with similar TLC profiles.

Protocol 4: Sephadex LH-20 Chromatography for Further Purification

Rationale: Sephadex LH-20 is a size-exclusion and adsorption chromatography medium that is particularly effective for separating flavonoids and other phenolic compounds. It separates molecules based on their size and polarity, with smaller, more polar molecules generally eluting later. This step is excellent for removing pigments and other impurities.[7][8]

Materials:

  • Partially purified fractions from Protocol 3

  • Sephadex LH-20

  • Methanol or Ethanol

  • Glass column

  • Fraction collector or collection tubes

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in the elution solvent (e.g., methanol) and pack it into a glass column.

  • Sample Loading: Dissolve the pooled and dried fractions from the previous step in a minimal amount of the elution solvent and load it onto the column.

  • Isocratic Elution: Elute the column with the same solvent (e.g., 100% methanol) at a steady flow rate.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC or HPLC to identify those containing the target compound.

Protocol 5: Preparative HPLC for Final Purification

Rationale: Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a high-resolution technique used for the final purification of a target compound to a high degree of purity. A reversed-phase C18 column is commonly used for the separation of flavonoids.[3]

Materials:

  • Highly enriched fractions from Protocol 4

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • HPLC-grade solvents (e.g., acetonitrile, water, often with a small amount of acid like acetic or formic acid to improve peak shape)

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from remaining impurities.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column dimensions. A typical mobile phase could be a gradient of water (A) and acetonitrile (B), both containing 0.1% acetic acid.[9]

  • Injection and Fractionation: Inject the sample onto the preparative column and collect the eluent corresponding to the peak of the target compound.

  • Purity Check: Analyze the collected fraction by analytical HPLC to confirm its purity.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization or evaporation under reduced pressure, to obtain the pure this compound.

Part 3: Data Presentation and Characterization

Table 1: Comparison of Extraction and Purification Techniques
TechniquePrinciple of SeparationTypical Stationary PhaseTypical Mobile PhaseApplication Stage
Solvent-Solvent Partitioning Differential solubilityN/AImmiscible solvents (e.g., H₂O/EtOAc)Initial Fractionation
Silica Gel Column Chromatography AdsorptionSilica GelGradient of nonpolar to polar solventsInitial Purification
Sephadex LH-20 Chromatography Size exclusion and adsorptionSephadex LH-20Polar organic solvents (e.g., Methanol)Intermediate Purification
Preparative HPLC (RP-C18) PartitionC18-bonded silicaGradient of Water/AcetonitrileFinal Purification
Structural Characterization

Once the pure compound is isolated, its structure must be unequivocally confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR): To elucidate the complete chemical structure and stereochemistry.

Part 4: Visualization of the Purification Process

Purification_Process Crude_Extract Crude Extract Silica_Column Silica Gel Column Crude_Extract->Silica_Column Gradient Elution Sephadex_Column Sephadex LH-20 Column Silica_Column->Sephadex_Column Pooled Fractions Prep_HPLC Preparative HPLC Sephadex_Column->Prep_HPLC Enriched Isolate Pure_Compound Pure Compound Prep_HPLC->Pure_Compound High Purity

Caption: Chromatographic purification cascade for this compound.

Conclusion

The protocols outlined in this guide provide a robust framework for the successful extraction and isolation of this compound from plant sources. The combination of solvent partitioning with multiple chromatographic techniques is essential for obtaining the compound in high purity. While the genus Baccharis represents a promising starting point, these methods are adaptable to other plant matrices that may contain this valuable chromanone. The successful application of these protocols will enable researchers to further explore the biological activities and therapeutic potential of this intriguing natural product.

References

Application Notes and Protocols for the Quantification of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a flavonoid derivative belonging to the chromanone class of compounds.[1][2] These compounds are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities. Accurate and precise quantification of this analyte is paramount for quality control of raw materials, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and a more accessible UV-Vis Spectrophotometric method. The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. All protocols are designed to be self-validating, with performance characteristics grounded in the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular FormulaC₁₁H₁₂O₄[1]
Molecular Weight208.21 g/mol [1]
XlogP (Predicted)1.8[2]
Monoisotopic Mass208.07356 Da[2]
SolubilitySoluble in ethanol, chloroform, and dithione.[5]

Table 1: Key physicochemical properties of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is the preferred method for the specific quantification of this compound, especially in complex mixtures, due to its high resolving power.[6]

Principle and Rationale

This method employs reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The 2,2-dimethyl substitution and the dihydroxy aromatic ring of the target molecule provide sufficient hydrophobicity for good retention on a C18 column. Detection is achieved by monitoring the UV absorbance at a wavelength where the analyte exhibits maximum absorption, ensuring high sensitivity.

Experimental Workflow

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow for this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (or Phosphoric acid for non-MS applications)[7]

  • 0.45 µm syringe filters (PTFE or nylon)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for ideal retention time and peak shape.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte in the mobile phase (typically in the range of 280-320 nm for chromanones).

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample expected to contain this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) and dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

6. Method Validation: The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4]

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from other components.Ensures the method accurately measures the analyte without interference.[8]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a direct relationship between concentration and response.[8]
Accuracy 98-102% recovery of spiked samples.Assesses the closeness of the measured value to the true value.[8]
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 2%Measures the degree of scatter between a series of measurements.[8]
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQDefines the lowest concentration of analyte that can be reliably detected and quantified.
Robustness RSD ≤ 2% after minor variations in method parameters (e.g., mobile phase composition, flow rate).Indicates the method's reliability during normal use.[8]

Table 2: ICH-based validation parameters for the HPLC method.

Method 2: UV-Vis Spectrophotometry with Aluminum Chloride Complexation

For routine analysis where high specificity is not a primary concern, or for the quantification of total flavonoid content, UV-Vis spectrophotometry offers a simpler and more cost-effective alternative.[9]

Principle and Rationale

This method is based on the formation of a stable complex between the hydroxyl and keto groups of the flavonoid structure and aluminum chloride (AlCl₃).[9][10] This complexation reaction causes a bathochromic shift (a shift to a longer wavelength) in the UV-Vis spectrum, allowing for quantification with reduced interference from other phenolic compounds that do not form such complexes.[9] The absorbance of the resulting yellow-colored solution is measured at the wavelength of maximum absorption (λmax) and is directly proportional to the concentration of the flavonoid.

Experimental Workflow

Caption: UV-Vis spectrophotometric analysis workflow for this compound.

Detailed Protocol

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Quercetin or Rutin can be used as a general flavonoid standard if a specific standard for the analyte is unavailable.[9][11]

  • Aluminum chloride (AlCl₃), 5% (w/v) in ethanol

  • Ethanol (95% or as optimized)[12]

  • Methanol (for stock solution)

2. Instrumentation:

  • UV-Vis Spectrophotometer (double beam recommended)

  • Matched quartz cuvettes (1 cm path length)

3. Determination of λmax:

  • Prepare a solution of the analyte in ethanol.

  • Add the AlCl₃ solution and allow the reaction to proceed.

  • Scan the spectrum from 300 to 500 nm to determine the wavelength of maximum absorbance (λmax).[9] This will be the analytical wavelength for all subsequent measurements.

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 20, 40, 60, 80, 100 µg/mL) by diluting the stock solution with ethanol.

5. Preparation of Sample Solutions:

  • Accurately weigh a quantity of the sample and dissolve it in ethanol to achieve a concentration within the calibration range.

  • If necessary, filter the solution to remove any particulate matter.

6. Assay Procedure:

  • Pipette a defined volume (e.g., 1 mL) of each working standard and sample solution into separate test tubes.

  • Add an equal volume of the 5% AlCl₃ solution to each tube.

  • Make up the volume to a fixed amount (e.g., 5 mL) with ethanol.

  • Allow the tubes to stand at room temperature for a specified time (e.g., 30 minutes) to ensure complete complex formation.[9]

  • Measure the absorbance of each solution at the predetermined λmax against a blank solution (ethanol and AlCl₃ without the analyte).

7. Method Validation: This method should also be validated to ensure the reliability of the results.

Validation ParameterAcceptance CriteriaRationale
Linearity Correlation coefficient (r²) ≥ 0.99Establishes a linear relationship between absorbance and concentration.[11]
Accuracy 95-105% recoveryEnsures the method's accuracy for the intended sample matrix.[11]
Precision RSD ≤ 5%Confirms the reproducibility of the method.[11]
Stability Analyte is stable in solution for the duration of the analysis.Ensures that the concentration does not change during the analytical process.[11]

Table 3: Validation parameters for the UV-Vis spectrophotometric method.

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. The HPLC method provides high specificity and is suitable for complex matrices and regulatory submissions. The UV-Vis spectrophotometric method, while less specific, is a rapid, cost-effective, and reliable alternative for routine quality control and screening purposes. Both methods, when properly validated according to ICH guidelines, will yield accurate and precise results.[3][4][13][14]

References

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the accurate quantification of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This compound, a member of the chromanone class of flavonoids, is of significant interest in phytochemical and pharmacological research. The described reversed-phase HPLC method offers excellent selectivity, linearity, and sensitivity, making it suitable for routine analysis in quality control, drug discovery, and academic research environments. We provide a comprehensive guide covering the analytical principle, detailed experimental protocols, method validation procedures, and troubleshooting, designed for researchers, scientists, and drug development professionals.

Introduction and Analytical Principle

This compound is a naturally occurring or synthetic flavonoid derivative with a chromanone backbone.[1] The accurate determination of its concentration in various matrices, such as plant extracts, reaction mixtures, or biological samples, is essential for evaluating its purity, stability, and potential therapeutic efficacy.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of non-volatile or thermally labile compounds like flavonoids.[2] This method leverages the principles of reversed-phase chromatography, where a nonpolar stationary phase (C18) is used in conjunction with a polar mobile phase.

Principle of Separation and Detection: The analyte, this compound, is injected into the HPLC system. Due to its moderate polarity, it partitions between the polar mobile phase and the hydrophobic C18 stationary phase. By carefully controlling the mobile phase composition—typically a gradient of acidified water and an organic solvent like acetonitrile—the analyte is separated from other matrix components and elutes at a characteristic retention time.[3] Following separation, the compound passes through a UV detector. Its chromophoric structure allows for sensitive detection and quantification by measuring the absorbance of UV light at a specific wavelength corresponding to its maximum absorbance.

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
IUPAC Name 5,7-dihydroxy-2,2-dimethyl-3H-chromen-4-onePubChem[4]
Molecular Formula C₁₁H₁₂O₄PubChem[4][5]
Molecular Weight 208.21 g/mol PubChem[5]
Monoisotopic Mass 208.07356 DaPubChem[4]
Predicted XlogP 1.8PubChem[4]
Structure This compound[1]

Experimental Protocols & Methodologies

This section provides a detailed, step-by-step guide for the analysis.

Materials and Reagents
  • Analyte Standard: this compound (purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Methanol (MeOH): HPLC grade

  • Water: HPLC grade or deionized (18.2 MΩ·cm)

  • Formic Acid: LC-MS grade (or Phosphoric Acid, analytical grade)

  • Syringe Filters: 0.22 µm or 0.45 µm, PTFE or Nylon

Equipment
  • HPLC System: An Agilent 1200 series, Waters Alliance, or equivalent system equipped with a degasser, quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.[6]

  • Analytical Balance: 4-decimal place readability

  • pH Meter

  • Sonicator

  • Volumetric Flasks and Pipettes (Class A)

Preparation of Standard and Sample Solutions

Protocol 1: Standard Stock and Calibration Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 4°C and protected from light.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the mobile phase starting composition (e.g., 90% Water / 10% Acetonitrile).[7]

Protocol 2: Sample Preparation (General Protocol for a Plant Extract)

  • Extraction: Accurately weigh 1.0 g of powdered plant material. Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2] This step is critical to prevent column clogging and system damage.

  • Dilution: If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

HPLC-UV Method Parameters

The following parameters have been optimized for a robust and efficient analysis. A C18 column is the industry standard for flavonoid analysis, providing excellent separation efficiency.[3][8] Acetonitrile is chosen over methanol for its lower viscosity and better peak resolution.[3] The addition of formic acid ensures sharp, symmetrical peaks by suppressing the ionization of the analyte's hydroxyl groups.

ParameterRecommended Condition
HPLC Column C18 Reversed-Phase Column (e.g., Zorbax SB-C18, Waters Sunfire™ C18)[6][8]
Dimensions: 4.6 mm x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min[7]
Injection Volume 10 µL
Column Temperature 30°C[6]
Detection Wavelength 290 nm (with DAD monitoring from 200-400 nm for peak purity)

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the method must be validated according to established guidelines (e.g., ICH Q2(R1)).

Protocol 3: Method Validation Workflow

  • Linearity: Inject the prepared calibration standards (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The method is considered linear if the correlation coefficient (r²) is ≥ 0.999.[7][9]

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a single standard concentration (e.g., 25 µg/mL) on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on two different days with a different analyst or instrument if possible.

    • The precision is expressed as the Relative Standard Deviation (%RSD), which should be < 2%.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known amounts of the analyte at three concentration levels (low, medium, high). Calculate the percentage recovery. Acceptable recovery is typically within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine these values based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Hypothetical Validation Data Summary
Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range 1 - 100 µg/mL-
Precision (%RSD) < 1.5%< 2.0%
Accuracy (% Recovery) 99.1% - 101.5%98.0% - 102.0%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-

Visualizations and Workflows

Overall Experimental Workflow

The entire process from sample preparation to final data analysis is outlined in the following workflow diagram.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard_Prep Standard Solution Preparation Injection Autosampler Injection Standard_Prep->Injection Sample_Prep Sample Extraction & Filtration Sample_Prep->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection @ 290 nm Separation->Detection Integration Peak Integration (Retention Time, Area) Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the HPLC-UV analysis of this compound.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Inappropriate mobile phase pH.- Column degradation or contamination.- Column overload.- Ensure mobile phase pH is 2-3 units below the analyte's pKa.- Flush the column with a strong solvent or replace it.- Dilute the sample.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Pump malfunction or leaks.- Prepare fresh mobile phase daily and degas thoroughly.- Use a column thermostat and ensure it is stable.- Check the system for leaks and perform pump maintenance.
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Lamp failure.- Degas the mobile phase; purge the pump.- Flush the system and detector cell with isopropanol.- Check lamp energy and replace if necessary.
No Peaks or Very Small Peaks - Injection error.- Detector is off or set to the wrong wavelength.- Sample is too dilute.- Check autosampler syringe and vial.- Verify detector settings.- Inject a more concentrated sample or standard.

Conclusion

This application note details a validated, reliable, and high-performing HPLC-UV method for the quantitative analysis of this compound. The protocol is designed to be easily implemented in a standard analytical laboratory. The provided validation framework ensures that the method generates accurate and reproducible data, making it a valuable tool for any researcher or scientist working with this compound.

References

Application Notes and Protocols for the LC-MS/MS Analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Analytical Landscape of a Bioactive Chromanone

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a member of the chromanone class of oxygen-containing heterocyclic compounds, which are prevalent in various natural sources, including plants and fungi.[1] These compounds, belonging to the broader flavonoid family, have garnered significant interest within the scientific community due to their diverse and potent biological activities, which encompass antimicrobial, anti-inflammatory, and anticancer properties.[1] The therapeutic potential of this compound necessitates the development of robust and sensitive analytical methodologies for its accurate quantification in complex biological and botanical matrices. This is critical for pharmacokinetic studies, natural product screening, and quality control of therapeutic formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its unparalleled sensitivity, selectivity, and specificity. This application note provides a comprehensive, in-depth technical guide for the quantitative analysis of this compound using LC-MS/MS. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles and regulatory guidelines, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄PubChem CID: 821362
Molecular Weight 208.21 g/mol PubChem CID: 821362
Monoisotopic Mass 208.0736 g/mol PubChem CID: 821362
Predicted LogP 1.9PubChem CID: 821362

Experimental Workflow: A Visualized Approach

The following diagram outlines the comprehensive workflow for the LC-MS/MS analysis of this compound, from sample acquisition to data interpretation.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological or Botanical Matrix extraction Extraction (LLE or SPE) sample->extraction Homogenization cleanup Evaporation & Reconstitution extraction->cleanup Purification hplc HPLC Separation (Reversed-Phase) cleanup->hplc Injection ms Tandem Mass Spectrometry (MRM Mode) hplc->ms Ionization (ESI) quant Quantification (Calibration Curve) ms->quant Data Acquisition validation Method Validation (FDA/EMA Guidelines) quant->validation report Reporting validation->report

Caption: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Detailed Methodologies

Part 1: Sample Preparation - The Foundation of Accurate Analysis

The choice of sample preparation technique is dictated by the matrix and the desired level of sensitivity. The goal is to efficiently extract the analyte while minimizing matrix effects.

Protocol 1: Solid-Phase Extraction (SPE) for Plant and Fungal Extracts

This protocol is recommended for complex botanical and fungal matrices to ensure a clean extract.

  • Sample Homogenization:

    • Accurately weigh 1 g of lyophilized and finely powdered plant or fungal material.

    • Add 10 mL of 80% methanol in water.

    • Vortex for 1 minute, followed by ultrasonication for 30 minutes in a cooled water bath.

    • Centrifuge at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet and combine the supernatants.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading and Washing:

    • Dilute the combined supernatant with deionized water to a final methanol concentration of ≤ 10%.

    • Load the diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

    • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elution and Reconstitution:

    • Elute the analyte with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase composition and vortex for 30 seconds.

    • Filter through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is suitable for the extraction of the analyte from biological fluids like plasma.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar chromanone not present in the sample).

    • Vortex briefly.

  • Protein Precipitation and Extraction:

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.

    • Transfer the clear supernatant to an autosampler vial for analysis.

Part 2: LC-MS/MS Method Development and Optimization

The following parameters provide a robust starting point for the analysis. Method optimization is recommended to achieve the best performance on your specific instrumentation.

Liquid Chromatography (LC) Parameters

ParameterRecommended ConditionRationale
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately polar compounds like chromanones.
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good separation efficiency.
Gradient 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrateA gradient elution is necessary to effectively separate the analyte from matrix components.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column, ensuring efficient separation.
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential column overload.

Mass Spectrometry (MS) Parameters

The following parameters should be optimized by infusing a standard solution of this compound.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for moderately polar compounds, and positive mode is often preferred for flavonoids.
Precursor Ion (Q1) m/z 209.08Corresponds to the [M+H]⁺ of this compound.
Product Ions (Q3) To be determined empirically. Based on the fragmentation of similar flavonoids, key product ions may arise from the loss of water (H₂O), carbon monoxide (CO), or retro-Diels-Alder (RDA) fragmentation of the chromanone ring.The selection of specific and intense product ions is crucial for the selectivity and sensitivity of the MRM method.
Collision Energy (CE) To be optimized for each transitionThe CE should be optimized to maximize the intensity of the desired product ions.
Dwell Time 100 msA sufficient dwell time ensures the acquisition of an adequate number of data points across the chromatographic peak.

MRM Transition Optimization Workflow

mrm_optimization infusion Infuse Standard Solution ( ~1 µg/mL) q1_scan Full Scan (Q1) to Confirm Precursor Ion (m/z 209.08) infusion->q1_scan product_ion_scan Product Ion Scan of m/z 209.08 to Identify Major Fragments q1_scan->product_ion_scan optimize_ce Optimize Collision Energy (CE) for Each Fragment Ion product_ion_scan->optimize_ce select_transitions Select ≥2 MRM Transitions (Quantifier & Qualifier) optimize_ce->select_transitions

Caption: Workflow for the optimization of MRM transitions for this compound.

Part 3: Method Validation - Ensuring Data Integrity

A rigorous method validation is paramount to ensure the reliability of the analytical data. The validation should be performed in accordance with the guidelines from regulatory bodies such as the FDA and EMA.[2][3]

Key Validation Parameters

ParameterAcceptance Criteria (based on FDA/EMA guidelines)
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards should be within ±15% of their nominal value (±20% at the LLOQ).
Accuracy & Precision For quality control (QC) samples at low, medium, and high concentrations, the mean accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%. At the Lower Limit of Quantification (LLOQ), accuracy should be within ±20% and precision ≤ 20%.
Matrix Effect The matrix factor should be consistent across different lots of matrix, with a CV% ≤ 15%.
Recovery Extraction recovery should be consistent, precise, and reproducible.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples. The mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of calibration standards of known concentrations. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

Conclusion: A Robust Framework for Chromanone Analysis

This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of this compound. By following the detailed protocols for sample preparation, method development, and validation, researchers can confidently generate high-quality, reliable data. The principles and methodologies outlined herein are not only applicable to the target analyte but can also be adapted for the analysis of other related chromanone and flavonoid compounds. Adherence to these rigorous analytical standards is essential for advancing our understanding of the therapeutic potential of these fascinating natural products.

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Antimicrobial Potential of Chromanone Scaffolds

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products and their synthetic derivatives have historically been a rich source of new drugs.[1] The chroman-4-one scaffold, a core structure in a variety of natural products like flavonoids, is recognized as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

This guide focuses on 5,7-Dihydroxy-2,2-dimethylchroman-4-one , a member of the chromanone family. While direct and extensive antimicrobial screening data for this specific molecule is not yet prevalent in publicly accessible literature, its structural features, particularly the 5,7-dihydroxy substitution pattern, are common to many flavonoids and chromanones that have demonstrated significant antimicrobial effects.[2][3][4] For instance, studies on various 5,7-dihydroxyflavanone derivatives have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as yeasts.[4] This structural analogy provides a strong rationale for investigating this compound as a candidate antimicrobial agent.

These application notes provide a comprehensive framework for the systematic evaluation of the antimicrobial properties of this compound. We will detail the established methodologies for determining its inhibitory and bactericidal/fungicidal activity, grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI). The protocols are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Part 1: Initial Screening via Disk Diffusion

The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial qualitative or semi-quantitative screening tool to assess the antimicrobial potential of a compound.[5] This method is cost-effective, easy to perform, and allows for the simultaneous testing of multiple microbial strains.[5] The principle relies on the diffusion of the test compound from a saturated paper disk into an agar medium inoculated with a test microorganism, creating a concentration gradient. If the compound is active, a clear zone of growth inhibition will be observed around the disk.[6]

Protocol 1: Agar Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound against a panel of bacteria and fungi.

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

  • Sterile swabs, forceps, and Petri dishes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation of Agar Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration.

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto sterile paper disks to achieve a desired concentration per disk (e.g., 100 µ g/disk ).

    • Allow the solvent to evaporate completely from the disks in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface, ensuring firm contact.

    • Place disks at least 24 mm apart from each other and from the edge of the plate.

  • Controls:

    • Positive Control: Use a disk containing a standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi).

    • Negative Control: Use a disk impregnated with the solvent used to dissolve the test compound.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, and at 25-30°C for 24-48 hours for fungi.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.

    • The sensitivity of the microorganism to the compound is determined by the size of the inhibition zone.

Part 2: Quantitative Analysis - Determining Minimum Inhibitory and Bactericidal/Fungicidal Concentrations

Following a positive result in the initial screening, the next critical step is to quantify the compound's antimicrobial activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Protocol 2: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the MIC of an antimicrobial agent.[7] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.[7][8]

Objective: To quantitatively determine the MIC of this compound.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Test microbial strains, prepared as in Protocol 1

  • Multichannel pipette

Procedure:

  • Preparation of the Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well. This will create a gradient of decreasing compound concentrations.

  • Inoculation:

    • Dilute the standardized microbial suspension (0.5 McFarland) in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Add 10 µL of the diluted inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: Wells containing broth and inoculum, but no test compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A row with a standard antibiotic.

  • Incubation:

    • Seal the plate and incubate under the same conditions as in Protocol 1.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 3: Determination of MBC/MFC

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[9][10][11] This is a crucial step to determine whether the compound is bactericidal/fungicidal or merely bacteriostatic/fungistatic.

Objective: To determine the MBC/MFC of this compound.

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC determination, take a 10 µL aliquot from the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.

    • Spread each aliquot onto a fresh, antibiotic-free agar plate (MHA or SDA).

  • Incubation:

    • Incubate the plates under the appropriate conditions until growth is visible in the control cultures.

  • Determining the MBC/MFC:

    • Count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in a tabular format.

MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Bactericidal/Fungicidal or Static)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger

Interpretation: A compound is generally considered bactericidal or fungicidal if the MBC/MFC is no more than four times the MIC.

Visualizing the Workflow

A clear understanding of the experimental sequence is crucial for proper execution and interpretation.

Antimicrobial_Testing_Workflow cluster_0 Preparation cluster_1 Qualitative Screening cluster_2 Quantitative Analysis cluster_3 Data Analysis & Conclusion Compound This compound Stock Solution Disk_Diffusion Protocol 1: Agar Disk Diffusion Compound->Disk_Diffusion MIC_Test Protocol 2: Broth Microdilution for MIC Compound->MIC_Test Microbes Bacterial & Fungal Strains (e.g., S. aureus, E. coli, C. albicans) Microbes->Disk_Diffusion Microbes->MIC_Test Media Agar & Broth Media (MHA, SDA, CAMHB, RPMI) Media->Disk_Diffusion Media->MIC_Test Zone_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Inhibition Zone_Inhibition->MIC_Test If Active MIC_Value Determine MIC (µg/mL) MIC_Test->MIC_Value MBC_Test Protocol 3: Subculture for MBC/MFC MBC_Value Determine MBC/MFC (µg/mL) MBC_Test->MBC_Value MIC_Value->MBC_Test Data_Table Summarize in Table MBC_Value->Data_Table Conclusion Assess Bactericidal vs. Static Activity Data_Table->Conclusion

References

Application Notes and Protocols for the In Vitro Investigation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Strategic Guide to Unveiling the Cellular Activities of a Novel Chromanone

Welcome to a detailed guide on the application of 5,7-Dihydroxy-2,2-dimethylchroman-4-one in cell culture studies. As a member of the chromanone family, a class of oxygen-containing heterocyclic compounds, this molecule represents a promising scaffold for therapeutic discovery due to the diverse biological activities reported for related structures, including anti-inflammatory and cytotoxic effects.[1] It is important to note that, as of this writing, specific in vitro studies detailing the cellular effects and mechanisms of this compound are not extensively available in the public domain.

Therefore, this document is structured to serve as a comprehensive, experience-driven framework for the initial investigation of this, or structurally similar, novel compounds. We will proceed with the scientific integrity of acknowledging where data from related molecules is used to inform our experimental design, providing you with a self-validating system to generate robust and reliable data.

Part 1: Foundational Knowledge and Preparation

Compound Profile: this compound

This compound belongs to the flavonoid family, which is known for a wide range of biological activities.[2] The dihydroxy substitution at the 5 and 7 positions is a common feature in many biologically active flavonoids and is often associated with antioxidant and enzyme-inhibitory properties.

PropertyDataSource
Molecular Formula C₁₁H₁₂O₄PubChem CID: 821362
Molecular Weight 208.21 g/mol PubChem CID: 821362
Structure A chromanone core with dihydroxy substitutions at C5 and C7, and two methyl groups at C2.-
Preparation of Stock Solutions: A Critical First Step

The low aqueous solubility of many flavonoids, including likely this compound, necessitates the use of an organic solvent for stock solutions. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stocks.[3]

Protocol: Preparation of a 10 mM Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to make 1 mL of a 10 mM stock, you would need 0.2082 mg.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the powder.

  • Solubilization: Vortex thoroughly. If necessary, gentle warming in a 37°C water bath or brief sonication can aid in complete dissolution.[4] Visually inspect the solution to ensure no particulates are present.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Corner: Why DMSO? DMSO is a powerful aprotic solvent that can dissolve a wide range of hydrophobic compounds.[5] For cell-based assays, it's critical to keep the final concentration of DMSO in the culture medium low (typically ≤ 0.5%) as it can be cytotoxic at higher concentrations.[4] Always include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in all experiments to account for any solvent effects.[6]

Part 2: Initial Screening for Bioactivity: Cytotoxicity Assessment

The first step in evaluating a novel compound is to determine its effect on cell viability and establish a working concentration range. The MTT assay is a robust and widely used colorimetric method for this purpose.[2][6]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.[2]

Experimental Workflow: Cytotoxicity Screening

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay node_seed Seed cells in a 96-well plate (e.g., 5,000-10,000 cells/well) node_incubate1 Incubate for 24h at 37°C, 5% CO2 node_seed->node_incubate1 node_dilute Prepare serial dilutions of the compound (e.g., 0.1 µM to 100 µM) node_treat Treat cells with various concentrations node_dilute->node_treat node_incubate2 Incubate for 24, 48, or 72h node_treat->node_incubate2 node_mtt Add MTT solution to each well node_incubate3 Incubate for 3-4h node_mtt->node_incubate3 node_solubilize Add solubilization solution (e.g., DMSO) node_incubate3->node_solubilize node_read Read absorbance at 570 nm node_solubilize->node_read

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed your chosen cell line (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293) into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: On the day of treatment, thaw a stock aliquot of this compound and prepare serial dilutions in complete culture medium. A common concentration range for initial screening is 0.1, 1, 10, 25, 50, and 100 µM.[2][6]

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Remember to include wells for a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Return the plate to the incubator for a desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Cell LineCancer TypeExample IC50 (µM) after 48h
A549 Lung CarcinomaTo be determined
MCF-7 Breast AdenocarcinomaTo be determined
HepG2 Hepatocellular CarcinomaTo be determined
RAW 264.7 Murine MacrophageTo be determined

This table presents a template for the kind of data you will generate. The IC50 values for this compound are yet to be experimentally determined.

Part 3: Mechanistic Exploration: Anti-Inflammatory Potential

Many flavonoids and chromanones exhibit anti-inflammatory properties, often by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9][10] NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like COX-2.[11]

The NF-κB Signaling Pathway: A Key Target

In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes.[11][12]

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK complex TLR4->IKK activates IkBa_p65_p50 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65_p50 phosphorylates p_IkBa P-IκBα p65_p50 p65/p50 (Active NF-κB) p_IkBa->p65_p50 releases Proteasome Proteasome Degradation p_IkBa->Proteasome targeted for DNA DNA p65_p50->DNA translocates to nucleus and binds Nucleus Nucleus Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->Genes activates transcription Compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by the compound.

Protocol: Western Blot Analysis of NF-κB Activation

Western blotting allows for the detection and quantification of specific proteins in a cell lysate, providing a snapshot of pathway activation.[1] We will look at the levels of phosphorylated IκBα and the nuclear translocation of the p65 subunit of NF-κB.

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in 6-well plates. Once confluent, pre-treat the cells with non-toxic concentrations of this compound (determined from your MTT assay) for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a short period (e.g., 30-60 minutes).

  • Lysate Preparation:

    • For total protein: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • For nuclear/cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's protocol to separate cytoplasmic and nuclear proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for total lysates, Lamin B1 for nuclear fractions).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry analysis can be used to quantify changes in protein levels.

Causality Corner: Why these specific proteins? An increase in phospho-IκBα indicates that the upstream kinase (IKK) is active. A decrease in total IκBα suggests it is being degraded. An increase of p65 in the nuclear fraction is direct evidence of NF-κB translocation and activation. By analyzing these key events, we can pinpoint where in the pathway our compound is acting.

Part 4: Deeper Mechanistic Insights: Gene Expression and Apoptosis

Based on the initial findings, you can delve deeper into the specific cellular responses modulated by this compound.

qRT-PCR for Gene Expression Analysis

If the compound inhibits NF-κB activation, you would expect a downstream decrease in the expression of NF-κB target genes. Quantitative real-time PCR (qRT-PCR) is a highly sensitive technique to measure changes in mRNA levels.

Protocol: qRT-PCR for Inflammatory Gene Expression

  • Cell Treatment: Treat cells as described for the Western blot experiment, but for a longer duration (e.g., 4-6 hours) to allow for gene transcription.

  • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol or a column-based kit).

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Real-Time PCR: Perform real-time PCR using the synthesized cDNA, SYBR Green master mix, and primers specific for your genes of interest (e.g., TNFα, IL6, COX2) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the amplification data to determine the relative change in gene expression (e.g., using the ΔΔCt method) between treated and untreated samples.

Apoptosis Detection by Flow Cytometry

If the cytotoxicity screen revealed that the compound induces cell death, it is important to determine the mechanism (apoptosis vs. necrosis). Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for this analysis.[1]

  • Annexin V: Binds to phosphatidylserine, which flips to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent DNA intercalator that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 concentration (and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Trustworthiness Through Validation: Each protocol described is a self-validating system. The MTT assay includes vehicle controls. Western blotting uses loading controls for normalization. qRT-PCR relies on housekeeping genes. Flow cytometry uses unstained and single-stained controls for proper gating. These internal controls are essential for generating trustworthy and publishable data.

References

Application Note & Protocol: Formulation Strategies for 5,7-Dihydroxy-2,2-dimethylchroman-4-one for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a flavonoid derivative with significant potential for investigation in various therapeutic areas, including oncology and inflammation.[1][2] A critical bottleneck in the preclinical development of this and many similar lipophilic compounds is its poor aqueous solubility, which complicates the achievement of consistent and therapeutically relevant systemic exposure in in vivo models. This document provides a comprehensive guide to the systematic formulation of this compound. It outlines pre-formulation characterization, details robust, step-by-step protocols for preparing formulations for oral, intraperitoneal, and intravenous administration, and discusses the analytical methods required for validation. The causality behind vehicle selection and methodological choices is explained to empower researchers to design and execute successful in vivo studies with this promising compound.

Part 1: Pre-Formulation Characterization: The Foundation of Rational Design

Before any formulation work begins, a thorough understanding of the compound's physicochemical properties is paramount. These characteristics dictate its behavior in solution and are the primary determinants of a successful formulation strategy. Poorly water-soluble drugs are often classified as Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption is limited by their dissolution rate.[3][4]

Physicochemical Properties of this compound

PropertyDataSource
Molecular Formula C₁₁H₁₂O₄PubChem CID: 821362[5]
Molecular Weight 208.21 g/mol PubChem CID: 821362[5]
Predicted XLogP3 1.8PubChem CID: 821362[5]
Appearance Solid (predicted)---
pKa (Predicted) 7.51 ± 0.40ChemBK[6]

The predicted XLogP value of 1.8 indicates a lipophilic nature, which is consistent with the anticipated low water solubility. The pKa suggests the phenolic hydroxyl groups may be ionized at physiological pH, which can be a factor in both solubility and membrane permeability.

Protocol 1.1: Experimental Solubility Determination

Rationale: The first and most critical experimental step is to quantify the compound's solubility in a range of pharmaceutically acceptable solvents. This data directly informs the feasibility of different formulation types (e.g., solution vs. suspension). The shake-flask method is the gold standard for this determination.[6]

Methodology:

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL glass vials. Ensure the amount added is more than what can visibly dissolve.

  • Solvent Addition: Add 1 mL of each test vehicle to the respective vials. A recommended starting panel includes:

    • Water (or pH 7.4 Phosphate-Buffered Saline)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • Polyethylene glycol 400 (PEG400)

    • Dimethyl sulfoxide (DMSO)

    • Corn Oil

  • Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect an aliquot of the supernatant, dilute it with a suitable organic solvent (e.g., methanol or acetonitrile), and analyze the concentration using a validated analytical method such as HPLC-UV.

Part 2: Formulation Strategy and Vehicle Selection

The goal of formulation is to enhance the bioavailability of a poorly soluble compound.[7][8] This can be achieved by increasing the dissolution rate or by presenting the drug in a solubilized state.[9] The choice of administration route imposes specific constraints on the formulation.

G cluster_0 Formulation Development Workflow cluster_1 Oral Formulations cluster_2 Parenteral Formulations Start Determine Physicochemical Properties (Solubility, Stability) Route Select Administration Route Start->Route Oral Oral (PO) Route->Oral Non-sterile, high volume IP Intraperitoneal (IP) Route->IP Sterile, moderate volume IV Intravenous (IV) Route->IV Sterile, low volume, isotonic PO_Susp Aqueous Suspension (e.g., 0.5% CMC) Oral->PO_Susp If solubility < target conc. PO_Sol Co-Solvent Solution (e.g., PEG400/Tween 80) Oral->PO_Sol If solubility > target conc. IP_Form Co-Solvent/Surfactant System (e.g., DMSO/Kolliphor) IP->IP_Form IV_Form Highly Solubilized System (e.g., Cyclodextrin, PEG400) IV->IV_Form QC QC Validation (Concentration, Homogeneity) PO_Susp->QC PO_Sol->QC IP_Form->QC IV_Form->QC

Caption: Formulation selection workflow for this compound.

Part 3: Standard Operating Protocols (SOPs) for Formulation

The following protocols provide detailed, step-by-step instructions for preparing formulations suitable for common preclinical research applications. A starting dose range of 10-50 mg/kg is often reasonable for initial efficacy studies with novel flavonoids in mice.[10]

SOP-01: Formulation for Oral Administration (Aqueous Suspension)

Rationale: An aqueous suspension is often the simplest and most common formulation for oral dosing in preclinical toxicology and efficacy studies. Carboxymethylcellulose (CMC) is a widely used suspending agent that increases viscosity to prevent the drug particles from settling.[11][12]

  • Vehicle: 0.5% (w/v) CMC in sterile water.

  • Target Concentration Example: 5 mg/mL (for a 50 mg/kg dose in a mouse at 10 mL/kg).

Protocol:

  • Vehicle Preparation: Add 0.5 g of low-viscosity CMC to 100 mL of sterile water. Heat to ~60°C while stirring until a clear, slightly viscous solution is formed. Allow to cool to room temperature.

  • Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL formulation, weigh 50 mg.

  • Trituration: Place the weighed compound in a glass mortar. Add a small volume (~0.5 mL) of the 0.5% CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to wet the particles and prevent clumping.[10]

  • Suspension: Gradually add the remaining vehicle in small portions while continuously stirring or mixing.

  • Homogenization: Transfer the suspension to a suitable container. Homogenize using a bath sonicator for 15-30 minutes or until no visible aggregates remain.

  • Storage: Store at 2-8°C. Re-homogenize by vortexing or sonicating immediately before each use.

SOP-02: Formulation for Intraperitoneal (IP) Injection (Co-Solvent/Surfactant System)

Rationale: IP administration bypasses the gastrointestinal tract and first-pass metabolism. The formulation must be sterile and non-irritating.[13] Co-solvents like DMSO are used to dissolve the compound, while surfactants like Kolliphor® HS 15 or Cremophor® EL help maintain solubility upon injection into the aqueous environment of the peritoneal cavity.[14]

  • Vehicle: 10% DMSO / 20% Kolliphor® HS 15 / 70% Sterile Saline (v/v/v).

  • Target Concentration Example: 2.5 mg/mL (for a 25 mg/kg dose in a mouse at 10 mL/kg).

Protocol:

  • Dissolution: Weigh the required amount of the compound into a sterile glass vial. Add the DMSO component first and vortex until the compound is fully dissolved.

  • Surfactant Addition: Add the Kolliphor® HS 15 and mix thoroughly. The solution should remain clear.

  • Aqueous Phase Addition: Slowly add the sterile saline dropwise while vortexing. Continuous mixing is crucial to prevent precipitation.

  • Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Pre-use Check: Before administration, visually inspect the solution for any signs of precipitation or cloudiness.

SOP-03: Formulation for Intravenous (IV) Injection (Solubilized System)

Rationale: IV administration provides 100% bioavailability but is the most challenging route. The formulation must be a clear, sterile solution, free of particulates, and ideally isotonic, with a pH between 5 and 9 to avoid vascular irritation and hemolysis.[15][16] Precipitation of the drug in the bloodstream can cause fatal emboli.[13]

  • Vehicle: 10% DMSO / 40% PEG400 / 50% Sterile Saline (v/v/v).

  • Target Concentration Example: 1 mg/mL (for a 5 mg/kg dose in a mouse at 5 mL/kg).

Protocol:

  • Dissolution: In a sterile vial, dissolve the accurately weighed compound in DMSO.

  • Co-solvent Addition: Add the PEG400 and mix until a homogenous solution is formed.

  • Aqueous Phase Addition: Very slowly, add the sterile saline dropwise while vortexing vigorously. The rate of addition is critical.

  • Final Check & Sterilization: The final solution must be perfectly clear. Pass it through a 0.22 µm syringe filter into a final sterile container.

  • Tolerability: It is highly recommended to perform a small pilot study in one or two animals to check for any acute adverse reactions before proceeding with a full cohort.

Summary of Recommended Formulations

RouteVehicle CompositionMax Recommended Volume (Mouse)Key Considerations
Oral (PO) 0.5% CMC in Water10 mL/kgSimple, well-tolerated, requires re-suspension.[11][12]
Intraperitoneal (IP) 10% DMSO, 20% Kolliphor HS 15, 70% Saline10 mL/kgSterile, avoids first-pass, potential for irritation.[13][16]
Intravenous (IV) 10% DMSO, 40% PEG400, 50% Saline5 mL/kgSterile, 100% bioavailability, high risk of precipitation/toxicity.[13][17]

Part 4: Analytical Validation

Formulation preparation is incomplete without analytical validation to ensure the dose administered is accurate and consistent.

Protocol 4.1: Quantification in Plasma via LC-MS/MS

Rationale: For pharmacokinetic (PK) studies, an accurate and sensitive bioanalytical method is required to measure drug concentrations in plasma or other biological matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the industry standard due to its high selectivity and sensitivity.[18][19][20] The use of a stable-isotope labeled internal standard is critical for accuracy.[18]

Methodology (General Outline):

  • Sample Preparation: Spike plasma samples (including standards, QCs, and unknown samples) with an internal standard (e.g., ¹³C- or d₃-labeled this compound).

  • Protein Precipitation: Add 3-4 volumes of cold acetonitrile to precipitate plasma proteins. Vortex and then centrifuge at high speed.

  • Extraction & Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a mobile phase-compatible solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS/MS Analysis: Inject the sample onto a suitable C18 reverse-phase HPLC column. Use a gradient elution method. Detect the parent and daughter ions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Use this curve to determine the concentration in the unknown samples.

Part 5: Biological Context and Potential Mechanisms

While the precise molecular targets of this compound require specific investigation, flavonoids as a class are known to modulate key cellular signaling pathways involved in inflammation and oxidative stress.[10][21] Understanding these potential mechanisms can help in designing pharmacodynamic endpoint assays for in vivo studies.

G cluster_inflammation Inflammatory Signaling cluster_oxidative Oxidative Stress Response compound 5,7-Dihydroxy-2,2- dimethylchroman-4-one IKK IKK Complex compound->IKK Inhibition Keap1 Keap1 compound->Keap1 Disruption NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Cytokines Nrf2 Nrf2 Nuclear Translocation Keap1->Nrf2 inhibition ARE Antioxidant Response Element (ARE) Activation Nrf2->ARE Enzymes Antioxidant Enzyme Expression (HO-1, NQO1) ARE->Enzymes

Caption: Potential signaling pathways modulated by flavonoid compounds.

References

Application Note: A Comprehensive Guide to the Structural Elucidation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, methodology-driven guide for the complete structural elucidation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a key scaffold in many natural products.[1] We move beyond a simple recitation of data, offering a strategic workflow that leverages a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. This document is designed for researchers and drug development professionals, providing not only step-by-step protocols for data acquisition but also a logical framework for spectral interpretation. We emphasize the causality behind experimental choices and demonstrate how a combination of ¹H, ¹³C, COSY, HSQC, and HMBC spectra provides an irrefutable confirmation of the molecular architecture.

Introduction: The Chromanone Scaffold and the Power of NMR

This compound is a member of the chromanone family, a class of oxygen-containing heterocyclic compounds structurally related to flavonoids. These scaffolds are prevalent in numerous biologically active natural products and synthetic compounds, making their unambiguous characterization a critical step in chemical and pharmaceutical research.[2]

While techniques like mass spectrometry provide crucial information about molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy remains the unparalleled tool for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution.[3][4] Modern NMR, with its array of 1D and 2D experiments, allows scientists to map out the entire carbon skeleton and the placement of protons, enabling confident structure assignment even for complex molecules.[5]

This guide will systematically detail the process, from sample preparation to the final interpretation of correlated spectra, to provide a self-validating protocol for the structural confirmation of the title compound.

Strategic Workflow for Structure Elucidation

The process of elucidating a molecular structure via NMR is a logical progression. Each experiment provides a specific piece of the puzzle, and when combined, they offer a complete and validated picture. Our approach follows a well-established and efficient pathway.

G cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Scans cluster_2D Phase 3: Correlation Spectroscopy cluster_analysis Phase 4: Final Assembly Prep Sample Preparation (Solvent, Concentration) H1 1D ¹H NMR (Proton Environment) Prep->H1 C13 1D ¹³C & DEPT-135 (Carbon Skeleton & Type) H1->C13 HSQC 2D HSQC (Direct ¹H-¹³C Bonds) C13->HSQC COSY 2D ¹H-¹H COSY (Proton Neighbors) HSQC->COSY HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) COSY->HMBC Analysis Data Integration & Fragment Assembly HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: NMR Structure Elucidation Workflow.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Sample Preparation

A well-prepared sample is the foundation for high-resolution spectra. Key considerations include the choice of solvent and appropriate sample concentration.

Protocol 1: Sample Preparation

  • Analyte Weighing: Accurately weigh 15-20 mg of purified this compound for a comprehensive suite of 2D NMR experiments. For simple ¹H NMR, 2-5 mg is often sufficient.[6]

  • Solvent Selection: Due to the phenolic hydroxyl groups, a polar aprotic solvent is ideal to ensure solubility and minimize rapid proton exchange. Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ are excellent choices.[7] DMSO-d₆ is often preferred as it allows for the clear observation of hydroxyl protons.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. A homogenous solution free of particulate matter is crucial for good magnetic field shimming and high-quality spectra.[8]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height is at least 4.5 cm to be properly positioned within the spectrometer's detection coil.[6]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal reference standard for chemical shifts (δ = 0.00 ppm). Often, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at δH ≈ 2.50 ppm and δC ≈ 39.52 ppm).[9]

NMR Data Acquisition

The following protocols are based on a 500 MHz spectrometer and serve as a robust starting point. Parameters should be optimized based on the specific instrument and sample concentration.

Experiment Parameter Recommended Value Purpose
¹H NMR Pulse Programzg30Standard 1D proton spectrum.
Number of Scans (NS)8-16To achieve an adequate signal-to-noise ratio.
Spectral Width (SW)~16 ppmTo cover the full range of expected proton signals.
Relaxation Delay (D1)2-5 sAllows for full relaxation of protons between scans.
¹³C{¹H} NMR Pulse Programzgpg30Proton-decoupled carbon spectrum.
Number of Scans (NS)1024-4096Higher number of scans needed due to low natural abundance of ¹³C.
Spectral Width (SW)~220 ppmTo cover the full range of organic carbon signals.
Relaxation Delay (D1)2 sStandard delay for carbon spectra.
DEPT-135 Pulse Programdept135Distinguishes carbon types: CH/CH₃ (positive) vs. CH₂ (negative).
Number of Scans (NS)256-1024Fewer scans than a full ¹³C spectrum are typically needed.
¹H-¹H COSY Pulse ProgramcosygpqfIdentifies scalar-coupled (J-coupled) protons, typically 2-3 bonds apart.[10][11]
Number of Scans (NS)2-4Usually sufficient for concentrated samples.
Spectral Width (F2/F1)~16 ppmShould match the ¹H spectral width.
¹H-¹³C HSQC Pulse Programhsqcedetgpsisp2.2Correlates protons to their directly attached carbons (¹JCH).[12]
Number of Scans (NS)2-8Depends on concentration.
Spectral Width (F2)~16 ppm¹H dimension.
Spectral Width (F1)~180 ppm¹³C dimension, focused on the protonated carbon region.
¹H-¹³C HMBC Pulse ProgramhmbcgpndqfCorrelates protons to carbons over multiple bonds (²JCH, ³JCH), key for skeleton assembly.[13][14]
Number of Scans (NS)8-32Requires more scans to detect weaker, long-range correlations.
Spectral Width (F2)~16 ppm¹H dimension.
Spectral Width (F1)~220 ppm¹³C dimension, covering the full carbon range.

Spectral Analysis & Structure Assembly

This section details the systematic interpretation of the acquired spectra to confirm the structure of this compound.

Structure with Atom Numbering:

Structure of this compound with atom numbering
Analysis of 1D NMR Spectra (¹H and ¹³C)
  • ¹H NMR Spectrum: The proton spectrum provides the initial overview of the hydrogen environments.

    • Aromatic Region (δ 5.5-7.0 ppm): Two distinct signals are expected for the A-ring protons. Due to the substitution pattern, they will appear as doublets with a small meta-coupling constant (⁴JHH ≈ 2-3 Hz). These correspond to H-6 and H-8.

    • Aliphatic Region (δ 2.5-3.0 ppm and δ 1.0-1.5 ppm): A sharp singlet is expected for the two equivalent methylene protons at the C-3 position. Another prominent singlet will be observed for the six equivalent protons of the gem-dimethyl group at C-2.

    • Hydroxyl Protons (δ > 9.0 ppm in DMSO-d₆): Two singlets are expected for the -OH groups at C-5 and C-7. The C5-OH proton is typically shifted significantly downfield due to strong intramolecular hydrogen bonding with the C-4 carbonyl oxygen.

  • ¹³C NMR and DEPT-135 Spectra: These spectra reveal the carbon framework.

    • Carbonyl Carbon: A signal for the C-4 ketone will appear far downfield (δ > 190 ppm). This signal will be absent in the DEPT-135 spectrum as it is a quaternary carbon.

    • Aromatic Carbons: Six signals are expected. C-5, C-7, C-4a, and C-8a are quaternary and will be absent in the DEPT-135. C-6 and C-8 are protonated (CH) and will appear as positive signals in the DEPT-135.

    • Aliphatic Carbons: Three signals are expected. The C-2 quaternary carbon (gem-dimethyl) will be absent in DEPT-135. The C-3 methylene (CH₂) carbon will appear as a negative signal in DEPT-135. The two equivalent methyl carbons will appear as a single positive signal in DEPT-135.

Analysis of 2D NMR Spectra: Connecting the Pieces

2D NMR experiments provide the definitive connectivity map.

  • ¹H-¹H COSY: This spectrum confirms proton-proton connectivities. For this molecule, the most significant observation in the COSY spectrum is the lack of correlations between the three isolated spin systems: the H-6/H-8 aromatic system (which may show a very weak cross-peak), the C-3 methylene singlet, and the C-2 gem-dimethyl singlet. This confirms their structural isolation from each other.

  • ¹H-¹³C HSQC: The HSQC spectrum unambiguously links each proton to the carbon it is directly bonded to. This allows for the confident assignment of all protonated carbons. For example, the aromatic proton signal at ~6.0 ppm will correlate to the carbon signal at ~95 ppm, confirming the H-6/C-6 pair.

  • ¹H-¹³C HMBC: The HMBC spectrum is the most critical experiment for elucidating the complete carbon skeleton by revealing 2- and 3-bond correlations between protons and carbons.[15]

Caption: Key HMBC correlations for structure confirmation.

Key HMBC Correlations for Structural Validation:

  • Gem-dimethyl Protons (H-Me): These protons show strong correlations to the quaternary carbon they are attached to (C-2) and the neighboring methylene carbon (C-3). This firmly establishes the 2,2-dimethyl-3-methylene fragment.

  • Methylene Protons (H-3): The protons at C-3 show crucial correlations to the quaternary C-2, the carbonyl carbon (C-4), and the aromatic bridgehead carbon (C-4a). This links the aliphatic portion of the heterocyclic ring to the aromatic ring.

  • Aromatic Proton (H-6): This proton will show correlations to the carbons two bonds away (C-5, C-7) and three bonds away (C-8, C-4a). The correlation to C-4a is particularly important as it bridges the A-ring to the B-ring.

  • Aromatic Proton (H-8): This proton correlates to its neighboring carbons C-7 and C-8a, and to C-6.

  • Hydroxyl Proton (C5-OH): This downfield proton shows strong correlations to C-5, C-6, and the carbonyl C-4, confirming its position adjacent to the ketone.

Consolidated Data Summary

The following table represents typical, expected NMR data for this compound in DMSO-d₆. Actual values may vary slightly based on experimental conditions.

Atom No.δ¹³C (ppm)δ¹H (ppm)Multiplicity (J in Hz)Key HMBC Correlations (¹H → ¹³C)
2~78.5---
3~48.0~2.70sC-2, C-4, C-4a
4~195.0---
4a~102.0---
5~163.5~12.1 (OH)sC-4, C-5, C-6
6~95.0~5.95d (2.2)C-5, C-7, C-8, C-4a
7~167.0~10.8 (OH)sC-6, C-7, C-8, C-8a
8~94.0~5.90d (2.2)C-6, C-7, C-8a
8a~162.0---
Me (x2)~26.0~1.40sC-2, C-3

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the chemical structure of this compound can be determined with absolute confidence. The workflow presented here, beginning with meticulous sample preparation and progressing through a logical sequence of experiments (¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC), provides a robust and self-validating protocol. The key to this process lies in the interpretation of the HMBC spectrum, which connects the isolated spin systems identified in the ¹H and COSY spectra into the final, unambiguous molecular architecture. This comprehensive approach ensures scientific integrity and provides a reliable framework for the characterization of related natural products and synthetic analogues in drug discovery and development.

References

Application Notes & Protocols: Strategic Derivatization of 5,7-Dihydroxy-2,2-dimethylchroman-4-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Chroman-4-one Scaffold

The 5,7-dihydroxy-2,2-dimethylchroman-4-one core represents a "privileged structure" in medicinal chemistry.[1] This scaffold is a recurring motif in a multitude of natural products exhibiting a wide array of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[1][2][3] Its inherent bioactivity, coupled with multiple sites for chemical modification, makes it an ideal starting point for the development of novel therapeutic agents. The dihydroxy substitution pattern on the A-ring, the gem-dimethyl group at the C2 position, and the carbonyl group at C4 are all critical features that can be strategically modified to modulate potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the strategic derivatization of this compound. We will explore key synthetic transformations, provide detailed, field-proven protocols, and discuss the rationale behind these modifications in the context of enhancing specific biological activities.

Core Synthetic Strategies & Rationale

The derivatization of the parent scaffold can be systematically approached by targeting three primary regions: the phenolic hydroxyl groups (C5 and C7), the aromatic A-ring (C6 and C8), and the heterocyclic C-ring (C3). Each modification is designed to probe specific structure-activity relationships (SAR).

  • O-Alkylation and O-Acylation (C5 & C7): The phenolic hydroxyl groups are prime targets for Williamson ether synthesis or esterification. Alkylation, particularly with small alkyl chains or benzyl groups, can increase lipophilicity, potentially enhancing cell membrane permeability.[4] Acylation can serve as a prodrug strategy or introduce new pharmacophoric elements. The relative reactivity of the C7-OH versus the C5-OH (which is often hydrogen-bonded to the C4-carbonyl) allows for potential regioselective modifications.

  • C-Alkylation (C6 & C8): The electron-rich aromatic A-ring is susceptible to electrophilic substitution, most notably Friedel-Crafts-type reactions such as C-prenylation. The introduction of a lipophilic prenyl group is a common motif in natural products that often confers enhanced biological activity, particularly in anticancer and anti-inflammatory contexts.[5] This modification can significantly alter the molecule's interaction with protein targets.

  • C3-Functionalization: The C3 position, adjacent to the carbonyl group, can be functionalized to introduce diverse substituents. For instance, base-catalyzed condensation with aromatic aldehydes (a Claisen-Schmidt type reaction) can yield 3-benzylidene derivatives, which have shown significant antimicrobial and anticancer activities.[2]

The following diagram illustrates the primary sites for derivatization on the core scaffold.

G cluster_0 This compound cluster_1 Derivatization Sites Core C5OH C5-OH Core->C5OH O-Alkylation/ Acylation C7OH C7-OH Core->C7OH O-Alkylation/ Acylation C6 C6 Core->C6 C-Alkylation (e.g., Prenylation) C8 C8 Core->C8 C-Alkylation (e.g., Prenylation) C3 C3 Core->C3 Condensation (e.g., with Aldehydes)

Caption: Key derivatization sites on the chroman-4-one scaffold.

Part 1: Synthesis of the Core Scaffold

The synthesis of the this compound starting material is typically achieved via a one-pot reaction between phloroglucinol (1,3,5-trihydroxybenzene) and 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst like polyphosphoric acid (PPA) or a Brønsted acid.

Protocol 1: Synthesis of this compound
  • Reagent Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phloroglucinol (1 eq.) and 3,3-dimethylacrylic acid (1.1 eq.).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) (10x weight of phloroglucinol) to the flask. The mixture will become a thick, stirrable slurry.

  • Reaction: Heat the mixture to 70-80°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Work-up: Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker containing crushed ice (approx. 300 g) with constant stirring. A precipitate will form.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of hexane:ethyl acetate as the eluent to afford the pure product.

Part 2: Derivatization Protocols for Enhanced Activity

A. O-Alkylation of Phenolic Hydroxyls for Anti-Inflammatory Activity

Rationale: The anti-inflammatory activity of flavonoids is often linked to their ability to inhibit key signaling pathways, such as the NF-κB pathway, which controls the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6] Modifying the hydroxyl groups can tune the molecule's antioxidant potential and its interaction with protein kinases in these pathways. O-alkylation can improve bioavailability and lead to more potent and selective agents.

Protocol 2: Selective C7-O-Benzylation
  • Reagent Setup: Dissolve this compound (1 eq.) in anhydrous acetone or DMF (10 mL/mmol) in a round-bottom flask.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq.) to the solution. The C7-OH is more acidic and sterically accessible than the C5-OH, favoring selective reaction under these conditions.

  • Electrophile Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor for the disappearance of the starting material by TLC.

  • Work-up: Filter off the K₂CO₃ and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield 7-(benzyloxy)-5-hydroxy-2,2-dimethylchroman-4-one.

B. C-Prenylation for Anticancer Activity

Rationale: C-prenylation is a key modification that often imparts significant cytotoxic activity to flavonoids.[7] The prenyl group can enhance interactions with biological membranes and hydrophobic pockets of target proteins, such as kinases or proteins involved in apoptosis.[5] The reaction typically proceeds via a Friedel-Crafts alkylation on the electron-rich C6 or C8 positions.

Protocol 3: C6/C8-Prenylation
  • Reagent Setup: Dissolve this compound (1 eq.) in dry dioxane in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Catalyst Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq.) dropwise at 0°C.

  • Prenyl Source: Add prenyl bromide (1.5 eq.) to the mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 24 hours. The reaction will typically yield a mixture of C6-prenyl, C8-prenyl, and potentially C6,C8-diprenyl derivatives.

  • Work-up: Quench the reaction by carefully adding crushed ice. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. The regioisomers must be separated by careful column chromatography or preparative HPLC.

C. C3-Benzylidene Condensation for Antimicrobial Activity

Rationale: The α,β-unsaturated ketone system created by a C3-benzylidene modification is a potent Michael acceptor.[2] This functionality can covalently interact with nucleophilic residues (e.g., cysteine) in bacterial enzymes or proteins, leading to inhibition of essential cellular processes and potent antimicrobial activity.[3]

Protocol 4: Synthesis of 3-Benzylidene Derivatives
  • Reagent Setup: In a flask, dissolve this compound (1 eq.) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.2 eq.) in ethanol.

  • Base Catalysis: Add a catalytic amount of piperidine or pyrrolidine (0.2 eq.).

  • Reaction: Reflux the mixture for 8-12 hours. Monitor the formation of the brightly colored product by TLC.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

Structure-Activity Relationship (SAR) & Data

Systematic derivatization allows for the establishment of clear SAR. The following table summarizes representative data on how different substituents impact biological activity, based on published findings for analogous chromanone scaffolds.

Compound IDR1 (C7)R2 (C3)R3 (C6/C8)Target ActivityIC₅₀ (µM) / MIC (µg/mL)Reference
Parent -OH-H-H(Baseline)--
Deriv-A1 -OCH₃-H-HAnti-inflammatory (TNF-α)~15 µMAdapted from[8]
Deriv-A2 -OCH₂Ph-H-HAnti-inflammatory (TNF-α)~8 µMAdapted from[8]
Deriv-B1 -OH-HPrenylAnticancer (HeLa)~5 µMAdapted from[9]
Deriv-C1 -OH4-Cl-benzylidene-HAntimicrobial (S. aureus)~16 µg/mLAdapted from[3]
Deriv-C2 -OH4-NO₂-benzylidene-HAntimicrobial (S. aureus)~8 µg/mLAdapted from[3]

Note: Data is representative and compiled from studies on similar chromanone scaffolds to illustrate SAR principles. Actual values will vary based on specific assay conditions.

The data suggests that:

  • O-alkylation at C7 enhances anti-inflammatory activity, with larger hydrophobic groups like benzyl being more effective than methyl.

  • C-prenylation at C6 or C8 can introduce potent cytotoxicity against cancer cell lines.

  • C3-benzylidene substitution with electron-withdrawing groups on the phenyl ring (e.g., -Cl, -NO₂) significantly enhances antimicrobial activity.

Biological Evaluation Workflow & Mechanism of Action

A typical workflow for evaluating newly synthesized derivatives involves a tiered screening approach.

Caption: Tiered workflow for biological evaluation of derivatives.

For anti-inflammatory derivatives, a key mechanism to investigate is the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that, upon activation by stimuli like TNF-α, translocates to the nucleus and induces the expression of inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκBα-p50/p65 (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB p50/p65 (NF-κB) NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Derivative Chromanone Derivative Derivative->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-6, COX-2, etc.) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by chromanone derivatives.

Conclusion

The this compound scaffold is a highly versatile and promising starting point for medicinal chemistry campaigns. Strategic derivatization at the phenolic, aromatic, and heterocyclic positions, guided by established SAR principles, can significantly enhance its inherent biological activities. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, evaluate, and optimize novel chromanone derivatives as potential leads for anti-inflammatory, anticancer, and antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and significantly improve your reaction yields and product purity.

The synthesis of this chromanone, a valuable scaffold in medicinal chemistry, typically involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid (or a derivative) under acidic conditions. While seemingly straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification challenges. This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most critical factors I should investigate?

Low yield is the most frequent challenge and can stem from several factors, ranging from reaction conditions to starting material quality.

Plausible Causes & Recommended Solutions:

  • Suboptimal Catalyst Choice or Concentration: The reaction is an electrophilic aromatic substitution (a Friedel-Crafts acylation) followed by an intramolecular cyclization. The choice and amount of acid catalyst are paramount.

    • Explanation: Traditional Lewis acids like AlCl₃ or BF₃·Et₂O are effective but can be harsh, leading to side products or decomposition (tarring).[1] Brønsted acids are often a better choice. Methanesulfonic acid (MSA) has been shown to be an efficient and greener catalyst for the acylation of phloroglucinol.[2] The catalyst protonates the acylating agent, forming a highly reactive acylium ion intermediate, which is the key to driving the reaction forward.[2]

    • Actionable Advice:

      • Switch to a Milder Catalyst: If using strong Lewis acids, consider switching to methanesulfonic acid (MSA) or a solid acid catalyst like silica sulfuric acid (SSA) for potentially cleaner reactions and easier workup.[2][3]

      • Optimize Catalyst Loading: Systematically vary the molar equivalents of your chosen catalyst. An excess can lead to degradation, while too little will result in an incomplete reaction. A loading of around 3 mmol of MSA per 1 mmol of phloroglucinol has been reported as optimal in related syntheses.[2]

  • Incorrect Reaction Temperature: Temperature control is a delicate balance between providing sufficient activation energy and preventing byproduct formation.

    • Explanation: Higher temperatures can accelerate the desired reaction but often disproportionately accelerate side reactions, such as polymerization or decomposition of the highly activated phloroglucinol ring, leading to tar formation.[1] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

    • Actionable Advice: Screen a range of temperatures. For MSA-catalyzed acylations, temperatures around 80°C have proven effective.[2] For SSA-catalyzed reactions under ultrasound conditions, 60°C has yielded excellent results.[3] Monitor your reaction by Thin Layer Chromatography (TLC) at each temperature to find the optimal point where product formation is maximized and byproduct spots are minimized.

  • Reaction Time: The reaction may not have reached completion, or it may have proceeded for too long, leading to product degradation.

    • Explanation: Extending the reaction time overnight is a common practice, but for highly activated systems, this can be detrimental. Prolonged exposure to acidic conditions, especially at elevated temperatures, can cause decomposition of the desired product or intermediates.[3]

    • Actionable Advice: Monitor the reaction progress closely using TLC. Take aliquots every 15-30 minutes initially, then hourly. The optimal time is when the starting material spot has disappeared and the product spot is at its maximum intensity. For ultrasound-assisted synthesis with SSA, optimal times can be as short as 15-20 minutes.[3]

Q2: I'm observing multiple product spots on my TLC plate and facing difficult purification. How can I improve selectivity?

The formation of isomers and other byproducts is a classic challenge in Friedel-Crafts reactions involving highly activated aromatic rings like phloroglucinol.

Plausible Causes & Recommended Solutions:

  • Formation of Regioisomers: Phloroglucinol has three highly activated, chemically equivalent positions for electrophilic substitution.[4] While the initial acylation product typically cyclizes to the desired chromanone, alternative reactions can occur.

    • Explanation: The initial C-acylation can be followed by a competing O-acylation (Fries rearrangement intermediate) or even di-acylation, leading to a mixture of products.[4][5]

    • Actionable Advice:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of phloroglucinol to 3,3-dimethylacrylic acid. An excess of the acylating agent will favor di-acylation.

      • Solvent Choice: While many procedures are performed solvent-free, the choice of solvent can influence selectivity.[2][3] Some solvents can provide a hydrogen-bonding environment that enhances the desired acylation pathway.[3] Experiment with high-boiling, non-polar solvents or consider solvent-free conditions, which have been shown to be effective.[3]

  • Formation of Coumarin Side Products: In related syntheses involving phenols and β-ketoesters (Simonis reaction), the formation of isomeric coumarins is a common side reaction.[1]

    • Explanation: The reaction pathway leading to a chromanone versus a coumarin can be influenced by the catalyst. While your reaction uses an acrylic acid derivative, similar principles apply. Catalysts like sulfuric acid tend to favor coumarin formation (Pechmann condensation), whereas phosphorus pentoxide (P₂O₅) often favors chromone/chromanone formation.[1][6]

    • Actionable Advice: If you suspect coumarin formation, confirm with appropriate analytical techniques (e.g., NMR, MS). Stick with catalysts known to favor the chromanone ring closure, such as MSA or PPA.[1][2]

Q3: The reaction mixture is turning into a dark, intractable tar. What's causing this and how can I prevent it?

Tar formation is a clear sign of product/reagent decomposition and polymerization, often caused by excessively harsh reaction conditions.

Plausible Causes & Recommended Solutions:

  • Excessively Strong Acid Catalyst: Strong Lewis acids like AlCl₃ can vigorously promote polymerization of the electron-rich phloroglucinol.[1]

    • Explanation: The catalyst can coordinate to the hydroxyl groups of the phenol, further activating the ring towards unwanted electrophilic attack or polymerization.

    • Actionable Advice: As mentioned in Q1, switch to a milder Brønsted acid like MSA or a recyclable solid acid like SSA.[2][3] These are less prone to causing polymerization.

  • Temperature is Too High: As discussed, elevated temperatures accelerate decomposition pathways.[1]

    • Actionable Advice: Reduce the reaction temperature and monitor closely by TLC. It is better to have a slightly slower, cleaner reaction than a fast, messy one. Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate.

Frequently Asked Questions (FAQs)

  • Q: What is the most reliable and high-yielding synthetic route? A: The most direct route is the one-pot Friedel-Crafts acylation of phloroglucinol with 3,3-dimethylacrylic acid, followed by in-situ cyclization. For improved yields and greener conditions, the use of methanesulfonic acid (MSA) as both catalyst and solvent, or ultrasound-assisted synthesis with a solid acid catalyst like silica sulfuric acid (SSA), has shown great promise in related phloroglucinol acylations, achieving yields up to 95%.[2][3]

  • Q: Are there any "green" or more environmentally friendly approaches to this synthesis? A: Yes. Utilizing ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption.[3] Employing reusable solid acid catalysts like silica sulfuric acid (SSA) avoids the need for corrosive, water-sensitive Lewis acids and simplifies catalyst removal (by filtration).[3] Performing the reaction under solvent-free conditions further enhances the green credentials of the synthesis.[3][4]

  • Q: How can I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and petroleum ether or hexane) to achieve good separation between your starting material, product, and any byproducts. Stain with an appropriate agent (e.g., potassium permanganate or vanillin) if the spots are not UV-active.

  • Q: What is the best method for purifying the final product? A: Column chromatography is typically required to isolate the pure this compound from side products and unreacted starting materials.[3] In some cases where one component is significantly less polar, crystallization can be an effective purification method for acylated phloroglucinols and may be more efficient than column chromatography.[5]

Visualization & Data

Reaction Mechanism and Key Parameters

The synthesis proceeds via an electrophilic aromatic substitution followed by an intramolecular Michael addition. Controlling the reaction conditions is key to maximizing the yield of the desired product (C).

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Products A Phloroglucinol + 3,3-Dimethylacrylic Acid B Friedel-Crafts Acylation (C-acylation) A->B Catalyst (MSA, SSA) Temperature (60-80°C) Time (0.5-2h) C Intramolecular Cyclization B->C E Side Products (Isomers, Polymers, Tar) B->E Harsh Conditions (e.g., High Temp, Strong Acid) D 5,7-Dihydroxy-2,2- dimethylchroman-4-one (Desired Product) C->D High Selectivity C->E Prolonged Reaction Time

Caption: Key steps and influencing factors in the chromanone synthesis.

Troubleshooting Workflow

If you encounter a low yield, follow this logical workflow to diagnose and solve the issue.

TroubleshootingWorkflow start Low Yield Encountered check_tlc Analyze TLC Plate: Multiple Spots or Tar? start->check_tlc tar Problem: Tarring/Decomposition check_tlc->tar Yes, significant tar multi_spots Problem: Multiple Side Products check_tlc->multi_spots Yes, multiple distinct spots incomplete Problem: Incomplete Reaction (Starting Material Remains) check_tlc->incomplete No, mainly starting material tar_sol Solution: 1. Lower Reaction Temperature 2. Use Milder Catalyst (MSA/SSA) 3. Reduce Reaction Time tar->tar_sol multi_spots_sol Solution: 1. Check Stoichiometry (1:1 ratio) 2. Optimize Catalyst Loading 3. Screen Solvents or Use Solvent-Free multi_spots->multi_spots_sol incomplete_sol Solution: 1. Increase Reaction Time (Monitor!) 2. Slightly Increase Temperature 3. Check Catalyst Activity/Amount incomplete->incomplete_sol

Caption: A logical workflow for troubleshooting low yield issues.

Table 1: Comparison of Catalytic Conditions for Phloroglucinol Acylation
CatalystTypical ConditionsReported YieldAdvantagesDisadvantagesReference
Silica Sulfuric Acid (SSA) 10% w/w, Ultrasound, 60°C, Solvent-free, 15-20 minUp to 95%High yield, short time, reusable catalyst, greenRequires ultrasound equipment[3]
Methanesulfonic Acid (MSA) 3 mmol, 80°C, UltrasoundExcellentMetal-free, mild conditions, operational simplicityCan be corrosive, requires neutralization[2]
AlCl₃, BF₃·etherate VariesVariesTraditional, well-establishedHarsh, hygroscopic, often leads to tarring, waste[1][3]

Recommended Experimental Protocol

This protocol is a synthesized example based on modern, high-yield methods reported for analogous acylations of phloroglucinol.[2][3]

Objective: To synthesize this compound with improved yield and purity.

Materials:

  • Phloroglucinol (1.0 eq)

  • 3,3-Dimethylacrylic acid (1.0 eq)

  • Methanesulfonic acid (MSA, ~3.0 eq or as solvent)

  • Ethyl acetate (for workup and chromatography)

  • Hexane or Petroleum Ether (for chromatography)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phloroglucinol (1.0 eq) and 3,3-dimethylacrylic acid (1.0 eq).

  • Catalyst Addition: Carefully add methanesulfonic acid (~3 eq). Alternatively, use MSA as the solvent for the reaction.

  • Heating and Monitoring: Heat the reaction mixture to 80°C in an oil bath. Monitor the reaction progress every 30 minutes by TLC (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice and water to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Purification of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions related to the purification of this flavonoid compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and available literature to ensure scientific integrity and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The primary challenges in purifying this compound stem from its chemical structure. As a phenolic compound, it is susceptible to oxidation, especially under basic conditions or when exposed to air and light for extended periods. Its multiple hydroxyl groups also make it quite polar, which can lead to issues with solubility and chromatographic behavior, such as tailing on silica gel. The polarity also makes it challenging to separate from structurally similar impurities.[1]

Q2: What are the most common impurities I might encounter?

While specific impurities depend on the synthetic route, a common synthesis involves the Pechmann condensation of phloroglucinol with ethyl 3,3-dimethylacrylate. Potential impurities from this synthesis could include:

  • Unreacted starting materials: Phloroglucinol and ethyl 3,3-dimethylacrylate.

  • Reaction byproducts: Regioisomers formed during the condensation, or partially reacted intermediates.

  • Degradation products: Oxidized or polymerized forms of the target compound, which can be colored.

Q3: How should I store the purified this compound?

Due to its potential for oxidation, the purified compound should be stored as a solid in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, keeping it at low temperatures (-20°C or -80°C) is recommended to minimize degradation.

Q4: What is the expected appearance of the purified compound?

Purified this compound is typically a solid. The color can range from white to pale yellow. The presence of a significant yellow or brown color may indicate the presence of oxidized impurities.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low yield after column chromatography.
  • Possible Cause 1: Compound streaking/tailing on the column. The polar hydroxyl groups of the molecule can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and recovery.

    • Solution: Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine (0.1-1%) or acetic acid to the eluent. This will cap the active sites on the silica and reduce tailing. The choice between a basic or acidic modifier depends on the stability of your compound and the nature of the impurities. For phenolic compounds, a small amount of acetic acid is often a good starting point.

  • Possible Cause 2: Irreversible adsorption to the stationary phase. In some cases, highly polar compounds can bind irreversibly to silica gel.

    • Solution: Consider using a different stationary phase. Alumina (neutral or basic) can be an alternative, but be mindful of the potential for base-catalyzed degradation. Reverse-phase chromatography (C18 silica) is another excellent option, where the compound will elute with a mixture of water and an organic solvent like acetonitrile or methanol.

  • Possible Cause 3: Compound degradation on the column. Prolonged exposure to silica gel, which can be slightly acidic, may cause degradation of sensitive compounds.

    • Solution: Speed up the chromatography process by using flash chromatography with a higher flow rate. Also, ensure your crude material is as clean as possible before loading to minimize the time on the column.

Problem 2: The purified compound is colored (yellow or brown).
  • Possible Cause 1: Oxidation of the phenolic hydroxyl groups. This is a common issue with dihydroxy-substituted aromatic compounds.

    • Solution: Take precautions to minimize exposure to air and light. Use degassed solvents for chromatography and work-up procedures. Adding an antioxidant like BHT (butylated hydroxytoluene) in small amounts during processing might also help. If the coloration is due to impurities, further purification by recrystallization or preparative HPLC may be necessary.

  • Possible Cause 2: Presence of colored impurities from the synthesis.

    • Solution: Analyze the colored fraction by TLC or HPLC-UV/Vis to determine if it is a single compound or a mixture. If it is a distinct impurity, optimize the chromatographic conditions to improve separation. A gradient elution might be necessary to resolve closely eluting colored impurities.

Problem 3: Difficulty in achieving high purity (>98%) by column chromatography alone.
  • Possible Cause: Co-elution with structurally similar impurities. Isomers or byproducts with similar polarity can be very difficult to separate by standard column chromatography.

    • Solution 1: High-Performance Liquid Chromatography (HPLC). HPLC offers much higher resolution than standard column chromatography. A reverse-phase C18 column is a good starting point.

    • Solution 2: Recrystallization. If the compound is a solid, recrystallization is a powerful technique for removing small amounts of impurities.

Problem 4: The compound will not crystallize.
  • Possible Cause 1: Presence of impurities. Even small amounts of impurities can inhibit crystal formation.

    • Solution: The material may need to be further purified by another round of column chromatography or by preparative HPLC to remove the impurities that are hindering crystallization.

  • Possible Cause 2: The solvent system is not optimal. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution: A systematic solvent screen is necessary. Start with solvents in which the compound has been shown to be soluble or insoluble and test mixtures. Ethanol has been suggested as a potential recrystallization solvent for similar compounds.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a starting point and may require optimization.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. Based on literature for a similar compound, a petroleum ether:ethyl acetate system can be effective.

    • Eluent Preparation: Prepare separate stock solutions of your chosen solvents. For example, 1 L of hexanes and 1 L of ethyl acetate.

  • Procedure:

    • Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like ethyl acetate or dichloromethane) and adsorb it onto a small amount of silica gel. Dry this silica gel completely under vacuum. Carefully layer the dried, sample-adsorbed silica onto the top of the packed column.

    • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. For example:

      • 2 column volumes of 95:5 hexanes:ethyl acetate

      • 2 column volumes of 90:10 hexanes:ethyl acetate

      • Continue increasing the ethyl acetate concentration in 5-10% increments.

    • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

    • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature. Ethanol is a good starting point.[2] Other potential solvents include methanol, acetone, ethyl acetate, and mixtures with water or hexanes.

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) to just cover the solid.

    • Heat the mixture gently on a hot plate with stirring until the solvent boils.

    • Add small portions of hot solvent until the solid just dissolves.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Data Summary

Purification MethodStationary/Mobile Phase or SolventExpected PurityAdvantagesDisadvantages
Flash Column Chromatography Silica gel / Hexanes:Ethyl Acetate gradient90-98%Good for removing major impurities and separating compounds with different polarities.Can be time-consuming; potential for compound degradation on silica.
Preparative HPLC C18 silica / Water:Acetonitrile gradient>99%High resolution, excellent for separating closely related impurities.More expensive, smaller scale.
Recrystallization Ethanol or other suitable solvent>99% (if starting material is >95% pure)Excellent for removing small amounts of impurities and achieving high purity.Requires a solid compound; yield can be lower.

Workflow and Decision Making

The following diagram illustrates a typical workflow for the purification of this compound.

Purification_Workflow Crude_Product Crude Synthetic Product TLC_Analysis TLC/LC-MS Analysis Crude_Product->TLC_Analysis Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Multiple Spots / Impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Single Major Spot / Solid Purity_Check_1 Purity Check (TLC/NMR/LC-MS) Column_Chromatography->Purity_Check_1 Purity_Check_1->Recrystallization Purity < 98% / Solid Prep_HPLC Preparative HPLC Purity_Check_1->Prep_HPLC Purity < 98% / Oil or Co-eluting Impurities Pure_Product Pure Product (>98%) Purity_Check_1->Pure_Product Purity > 98% Purity_Check_2 Final Purity & Characterization Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product Prep_HPLC->Purity_Check_2

Caption: Purification workflow for this compound.

References

stability of 5,7-Dihydroxy-2,2-dimethylchroman-4-one in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of 5,7-Dihydroxy-2,2-dimethylchroman-4-one in Different Solvents

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. As a valued member of the research and development community, you understand that the reliability of your experimental data is intrinsically linked to the stability of your compounds. This guide is designed to provide you with field-proven insights and actionable protocols to navigate the complexities of handling this compound, a member of the chroman-4-one family of flavonoids.[1]

The structural features of this molecule—specifically the dihydroxy-substituted A-ring and the chromanone core—present unique stability challenges. Understanding these nuances is not just academic; it is critical for ensuring the reproducibility of your results, from initial screening to formulation development. This document moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered when working with this compound.

Q1: My compound solution is changing color (e.g., turning yellow/brown) in a protic solvent like methanol or ethanol. What is happening?

A1: This is a classic sign of degradation. The phenolic hydroxyl groups (-OH) at the C5 and C7 positions are susceptible to oxidation, which is often accelerated in the presence of light, air (oxygen), and trace metal impurities. Protic solvents can facilitate these reactions. The color change is due to the formation of oxidized species, likely quinone-type structures, which are highly conjugated and absorb visible light.

Q2: What is the best solvent for long-term storage of my solid compound and stock solutions?

A2:

  • Solid Compound: Store the lyophilized powder at -20°C or -80°C in a desiccator, protected from light. The key is to minimize exposure to moisture and oxygen.

  • Stock Solutions: For maximum stability, use a dry, aprotic solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture. Store these aliquots at -80°C.

Q3: How does pH affect the stability of this compound in aqueous buffers?

A3: Like many flavonoids, this compound is significantly more stable in acidic to neutral conditions (pH < 7).[2] Under alkaline (basic) conditions (pH > 7), the phenolic hydroxyl groups deprotonate to form phenoxide ions. These ions are highly susceptible to oxidation, leading to rapid degradation.[3] If you must work in a basic buffer, prepare the solution immediately before use and keep it on ice and protected from light.

Q4: I see multiple peaks in my HPLC chromatogram when analyzing a freshly prepared sample. Why?

A4: This could be due to several factors:

  • Solvent Impurities: Ensure you are using HPLC-grade solvents.

  • On-Column Degradation: If the mobile phase is basic or contains reactive components, the compound might be degrading on the analytical column.

  • Isomers: While less common for this specific structure, confirm the purity of your starting material.

  • Rapid Degradation: The compound may be degrading in the dissolution solvent itself. Try dissolving a small amount in a different, more inert solvent (like ACN) immediately before injection to see if the peak profile changes.

Troubleshooting Guides

This section provides a deeper dive into specific experimental problems, offering a logical workflow to diagnose and solve them.

Guide 1: Investigating Unexpected Degradation During Analysis

You've observed new peaks or a decrease in the main peak area in your chromatograms, suggesting your compound is degrading. This guide will help you pinpoint the cause.

The following diagram outlines a systematic approach to identifying the source of analytical instability.

G Troubleshooting Analytical Instability A Start: Unexpected peaks or area loss observed B Prepare fresh sample in mobile phase & inject immediately A->B C Does the issue persist? B->C D Problem is likely in the analytical system or method C->D Yes E Problem is likely related to sample preparation/storage C->E No F Check mobile phase: pH, age, composition D->F G Check column integrity and temperature D->G H Prepare sample in aprotic solvent (e.g., ACN) & inject E->H L System/Method is stable. Root cause is pre-analysis. F->L G->L I Does issue resolve? H->I J Initial dissolution solvent is causing degradation I->J Yes K Investigate photostability and thermostability I->K No J->L K->L

Caption: A flowchart for diagnosing the root cause of compound degradation during analysis.

Data Summary: Solvent Selection and Stability

The choice of solvent is paramount. The following table provides a summary of common solvents and their suitability for working with this compound, based on the general principles of flavonoid chemistry.

SolventRecommended UsePotential Issues & CausalityMitigation Strategy
DMSO Long-term storage, stock solutionsCan absorb water from the atmosphere, which may facilitate hydrolysis over time. Ensure use of anhydrous grade.Use anhydrous DMSO, aliquot into single-use vials, store at -80°C.
Acetonitrile (ACN) HPLC mobile phase, stock solutions, analysisGenerally inert and an excellent choice. Low reactivity with the compound.Use high-purity HPLC or LC-MS grade.
Methanol/Ethanol Short-term use, some biological assaysProtic nature can facilitate oxidative degradation. Potential for acid/base catalyzed reactions if impurities are present.Use fresh, high-purity solvent. Prepare solutions immediately before use. Store cold and dark.
Aqueous Buffers Biological assays, formulation developmentHigh risk of degradation, especially at pH > 7. [3][4][5] Deprotonation of phenols leads to rapid oxidation.Use acidic to neutral buffers (pH 4-7). Add antioxidants (e.g., EDTA, ascorbic acid). Prepare fresh.
Acetone Extraction, short-term dissolutionCan contain peroxides which are potent oxidizing agents.Use freshly opened, high-purity acetone. Do not store solutions in acetone.
DCM/Chloroform Extraction, organic synthesisGenerally stable, but residual acid (HCl) in chloroform can catalyze degradation.Use stabilized grades of chloroform or freshly distilled DCM.

Experimental Protocols

These protocols provide a validated framework for assessing the stability of your compound.

Protocol 1: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[6][7] This protocol is based on ICH guidelines.[8]

G Forced Degradation Study Workflow cluster_stress Stress Conditions start Prepare 1 mg/mL Stock in ACN acid Acid Hydrolysis Add 0.1M HCl Heat at 60°C start->acid base Base Hydrolysis Add 0.1M NaOH Room Temp start->base oxid Oxidation Add 3% H₂O₂ Room Temp start->oxid therm Thermal Stress Heat solution at 60°C start->therm photo Photolytic Stress Expose to UV/Vis light (ICH Q1B) start->photo control Control Sample (Stock solution, no stress) start->control sampling Sample at t = 0, 2, 6, 24 hr acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling control->sampling analysis Neutralize (if needed) Dilute to working conc. Analyze by HPLC-UV/MS sampling->analysis end Data Analysis: - Calculate % degradation - Identify degradants - Assess peak purity analysis->end

Caption: Experimental workflow for conducting a forced degradation study.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an amber HPLC vial.

    • Acidic: 0.1 M HCl. Place in a heating block at 60°C.

    • Basic: 0.1 M NaOH. Keep at room temperature.

    • Oxidative: 3% H₂O₂. Keep at room temperature.

    • Thermal: Acetonitrile (no aqueous stressor). Place in a heating block at 60°C.

    • Control: Acetonitrile. Keep at room temperature, protected from light.

  • Photolytic Stress: Prepare a separate sample in a clear quartz vial and expose it to a calibrated light source according to ICH Q1B guidelines.[6]

  • Time Points: Collect aliquots from each vial at specified time points (e.g., 0, 2, 6, and 24 hours).

  • Sample Quenching:

    • For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH before injection.

    • For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.

    • The other samples can typically be injected directly or after dilution.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. A typical starting method for flavonoids would be a C18 column with a gradient elution using water (with 0.1% formic acid) and acetonitrile.[8][9][10] Monitor with a UV detector at the λmax of the compound and preferably also with a mass spectrometer (LC-MS) to identify degradants.

  • Data Analysis: Calculate the percentage of degradation against the control sample (time 0). Analyze the chromatograms for new peaks and assess the mass balance. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the parent molecule.[7]

References

troubleshooting 5,7-Dihydroxy-2,2-dimethylchroman-4-one solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,7-Dihydroxy-2,2-dimethylchroman-4-one (CAS No. 883-09-0)[1]. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experimental work. Here, we provide in-depth, cause-and-effect explanations and validated protocols to ensure the successful use of this compound in your assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

Understanding the fundamental properties of this molecule is the first step in troubleshooting.

PropertyValueSource
Molecular Formula C₁₁H₁₂O₄[1][2]
Molecular Weight 208.21 g/mol [1]
Appearance Crystalline Solid[3]
General Class Chromanone, a type of flavonoid-like compound[4][5]

The structure contains two phenolic hydroxyl (-OH) groups and a largely nonpolar backbone. This duality is key: the hydroxyl groups can engage in hydrogen bonding, but the overall structure is hydrophobic, leading to poor solubility in aqueous solutions.[6]

Q2: Which solvent should I use to prepare a high-concentration stock solution?

This is the most critical step for preventing solubility issues downstream. The choice of solvent is dictated by the compound's polarity.

Core Recommendation: Use a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most effective and commonly recommended solvent for chromanones and similar flavonoid structures.[6][7][8]

Rationale: DMSO is a powerful solvent that can effectively break the intermolecular hydrogen bonds present in the crystalline solid state of the compound, leading to complete dissolution. Other recommended solvents are listed below for reference.

SolventExpected SolubilityRationale & Comments
Dimethyl Sulfoxide (DMSO) High Recommended for primary stock solutions (e.g., 10-50 mM).[6][8] Use anhydrous, high-purity DMSO to avoid introducing moisture, which can reduce the solubility of hydrophobic compounds.[7]
Dimethylformamide (DMF) HighA suitable alternative to DMSO for creating high-concentration stocks.[3][6]
Ethanol / Methanol ModerateCan be used to dissolve the compound, but may not achieve the same high concentrations as DMSO. Often preferred for dilutions into aqueous media due to better miscibility and lower cytotoxicity compared to DMSO.[6]
Water / Aqueous Buffers (e.g., PBS) Very Low Direct dissolution in aqueous media is not recommended and will likely result in an insoluble suspension.[6]

Troubleshooting Guide: Common Solubility Problems

Issue 1: My compound won't dissolve in the chosen organic solvent, or the stock solution is cloudy.

Cause: This typically indicates that you are attempting to create a solution that is above the compound's solubility limit in that specific solvent or that the solvent quality is poor.

Solutions:

  • Gentle Heating: Warm the solution to 37°C in a water bath. For many organic compounds, solubility increases with temperature.[9]

  • Sonication: Use a bath sonicator for brief intervals (5-10 minutes). The ultrasonic energy can help break up solid aggregates and facilitate dissolution.[8]

  • Reduce Concentration: If the above methods fail, you are likely exceeding the solubility limit. Prepare a less concentrated stock solution. For a structurally related compound, 5,7-Dihydroxycoumarin, a solubility of 25 mg/mL (~140 mM) in DMSO has been reported, which can serve as a starting guideline.[8]

  • Verify Solvent Quality: Ensure you are using anhydrous, high-purity (cell culture grade) solvent. Water contamination is a common cause of poor solubility for hydrophobic compounds.[7]

Issue 2: Immediate precipitation occurs when I add my DMSO stock solution to my aqueous cell culture medium.

This is the most frequently encountered problem and is a phenomenon known as "solvent shock" or "crashing out."[7][10]

Causality: this compound is highly soluble in 100% DMSO but poorly soluble in the aqueous environment of your cell culture medium. When the concentrated DMSO stock is rapidly diluted into the medium, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can disperse, causing it to rapidly precipitate out of solution.[7]

Validated Protocol to Prevent Precipitation:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration of 10-50 mM. Ensure it is fully dissolved.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding compounds to cold media can significantly decrease their solubility.[10][11]

  • Perform Serial Dilutions: Never add the high-concentration stock directly to your final large volume of media.

    • Step A (Intermediate Dilution): Create an intermediate dilution by adding a small amount of your DMSO stock to a small volume of pre-warmed medium. For example, dilute a 50 mM stock 1:10 in medium to get a 5 mM intermediate solution.

    • Step B (Final Dilution): Add this intermediate dilution to the final volume of your culture medium.

  • Add Dropwise While Mixing: When adding the stock solution (or intermediate dilution) to the medium, add it slowly, drop-by-drop, while gently swirling or vortexing the medium.[11] This ensures rapid dispersion and prevents localized supersaturation.

  • Control Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1% and never exceeding 0.5%, to avoid solvent-induced cytotoxicity.[11]

Experimental Workflow for Preparing Working Solutions

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation A Weigh Compound B Add 100% Anhydrous DMSO A->B C Vortex / Sonicate (Warm to 37°C if needed) B->C D 10-50 mM Stock Solution (Store at -20°C / -80°C) C->D F Add Stock Solution Dropwise to Medium While Swirling D->F Use immediately E Pre-warm Cell Culture Medium to 37°C E->F G Perform Serial Dilution (If high concentration needed) F->G if precipitation occurs H Final Working Solution (DMSO < 0.5%) F->H if solution is clear G->H

Caption: Workflow for preparing stock and working solutions.

Issue 3: The solution is clear initially, but a precipitate forms after incubation for several hours or days.

Cause: This delayed precipitation can be due to several factors related to the compound's interaction with the complex culture environment over time.

Potential CauseExplanationRecommended Solution
Interaction with Media Components The compound may slowly interact with salts, amino acids, or proteins (especially from Fetal Bovine Serum - FBS) to form insoluble complexes.[7][10][11]If your experiment allows, try reducing the FBS concentration. Note that different lots of FBS can have varying compositions, leading to batch-to-batch variability.[11] Consider using a serum-free medium formulation.
pH Shift in Medium Cellular metabolism produces acidic byproducts (like lactic acid), which can lower the pH of the medium over time.[11] Since this compound has ionizable hydroxyl groups, its solubility can be pH-dependent. A change in pH can decrease its solubility.Ensure your medium is adequately buffered and that the incubator's CO₂ level is correct for your bicarbonate buffer system. For dense or highly metabolic cultures, change the medium more frequently to maintain a stable pH.[7]
Temperature Fluctuations Repeated removal of culture plates from the incubator can cause temperature cycles. Some compounds are less soluble at lower temperatures and may precipitate out, failing to re-dissolve upon returning to 37°C.[12][13]Minimize the time that cultures are outside the incubator. Work efficiently.
Evaporation of Media In long-term experiments, evaporation can concentrate all media components, including the compound, potentially pushing it beyond its solubility limit.[10][12]Ensure the incubator has proper humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.
Compound Instability While less common, the compound could potentially degrade over time at 37°C into less soluble byproducts.If instability is suspected, prepare fresh media with the compound more frequently (e.g., every 24-48 hours) rather than preparing a large batch for a long-term experiment.

Troubleshooting Decision Tree

G Start Precipitate Observed Time When did it appear? Start->Time Immediate Immediately upon adding stock to medium Time->Immediate Immediately Delayed After hours/days of incubation Time->Delayed Delayed Cause1 Likely Cause: 'Solvent Shock' or Concentration Too High Immediate->Cause1 Sol1 Solution: 1. Pre-warm medium to 37°C. 2. Add stock dropwise while swirling. 3. Perform serial dilutions. 4. Lower final concentration. Cause1->Sol1 Cause2 Likely Causes: - Interaction with media/serum - pH shift from cell metabolism - Evaporation / Temp changes Delayed->Cause2 Sol2 Solutions: 1. Reduce serum concentration. 2. Change medium more frequently. 3. Ensure proper incubator humidity. 4. Prepare fresh media for long experiments. Cause2->Sol2

Caption: Decision tree for troubleshooting precipitation.

References

optimization of extraction parameters for 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Optimization of Extraction Parameters for 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Introduction to Extraction Optimization

This compound is a flavonoid derivative belonging to the chromanone class. The efficient extraction of this and similar bioactive compounds from their natural matrices is a critical first step in phytochemical research, natural product discovery, and the development of pharmaceuticals and nutraceuticals. The yield and purity of the extracted compound are highly dependent on the chosen method and the precise tuning of various experimental parameters.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of key extraction techniques, detailed troubleshooting guides in a practical question-and-answer format, and evidence-based protocols to empower you to optimize your extraction workflows for this compound and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when starting an extraction optimization? A1: The most critical parameters are the choice of solvent, extraction temperature, extraction time, and the solvent-to-solid ratio. These four factors have the most significant impact on extraction efficiency and the stability of the target compound. The interplay between these parameters dictates the success of the extraction.

Q2: Which extraction method is best for a thermally sensitive compound like a flavonoid? A2: Non-conventional methods like Ultrasound-Assisted Extraction (UAE) and, in some cases, Microwave-Assisted Extraction (MAE) are generally preferred for thermally sensitive compounds. UAE can be performed at lower temperatures, minimizing the risk of thermal degradation.[1] MAE is very rapid, which can reduce the total exposure time to high temperatures, though the temperature must be carefully controlled.[2] Conventional methods like Soxhlet extraction, which operate at the boiling point of the solvent for extended periods, may be too harsh.[3]

Q3: How do I know if my extraction is successful? A3: Success is measured by the yield and purity of this compound in your crude extract. This is typically quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[4][5] A successful optimization will result in a high peak area/concentration for your target compound with a clean baseline, indicating minimal impurities.

Q4: Can I use "green" or eco-friendly solvents for this extraction? A4: Yes, there is a growing interest in using environmentally friendly solvents. For flavonoids, solvents like ethanol (often produced from biomass) are considered greener than methanol or chlorinated solvents.[6] Advanced green solvents, such as polyol-based solvents (e.g., glycerin, propylene glycol) and Natural Deep Eutectic Solents (NADES), are also being explored and have shown high efficiency, particularly in combination with methods like UAE and MAE.[7][8][9]

Core Principles of Extraction Parameter Optimization

Understanding the "why" behind each parameter is fundamental to developing a robust and logical optimization strategy. The entire process is governed by principles of mass transfer, solubility, and chemical stability.

Solvent Selection: The "Like Dissolves Like" Principle

The primary role of the solvent is to solubilize the target compound from the plant matrix. This compound is a flavonoid with both polar (two hydroxyl groups) and non-polar (chroman ring, dimethyl groups) features. Therefore, a solvent of intermediate polarity is often the ideal choice.

  • Causality: Solvents like ethanol and methanol are effective because they can form hydrogen bonds with the hydroxyl groups while also interacting with the non-polar backbone of the molecule.[10] Often, an aqueous mixture (e.g., 70% ethanol in water) provides superior results. The water increases the polarity of the solvent system, which can enhance the disruption of plant cell walls and improve the extraction of glycosidic flavonoids, while the ethanol component ensures solubility of the aglycone structure.[2][11]

Temperature: A Double-Edged Sword

Temperature influences several aspects of the extraction process.

  • Positive Effects: Increasing the temperature generally decreases the viscosity and surface tension of the solvent, which improves its penetration into the sample matrix.[1] It also increases the solubility of the target compound and the diffusion coefficient, leading to enhanced mass transfer and a higher extraction rate.[12]

  • Negative Effects (The Critical Limit): Flavonoids are susceptible to thermal degradation.[13] Temperatures that are too high (often above 60-80°C, depending on the method and duration) can break down the chemical structure of this compound, leading to a significant drop in yield.[11] An optimal temperature balances efficient extraction with compound stability.

Extraction Time: The Point of Equilibrium

The contact time between the solvent and the sample matrix is crucial.

  • Causality: Initially, the yield of the extracted compound increases significantly with time as the solvent penetrates the matrix and dissolves the target. However, this process will eventually reach a state of equilibrium, where the concentration of the compound in the solvent is saturated. Extending the extraction time beyond this point provides no benefit and can even be detrimental, as it increases the risk of degradation due to prolonged exposure to heat or ultrasonic waves.[2][14]

Solvent-to-Solid Ratio: Driving the Concentration Gradient

This ratio determines the volume of solvent used for a given amount of sample material.

  • Causality: A higher solvent-to-solid ratio increases the concentration gradient between the solid matrix and the bulk solvent.[15] This is the primary driving force for mass transfer.[16] A larger volume of fresh solvent can dissolve more of the target compound, thus increasing the overall yield. However, an excessively high ratio leads to the unnecessary use of large volumes of solvent, which increases costs and makes the downstream concentration step (solvent evaporation) more time-consuming and energy-intensive.[17]

Troubleshooting Guides by Extraction Method

This section directly addresses specific issues you may encounter during your experiments.

Method 1: Ultrasound-Assisted Extraction (UAE)

Q: My flavonoid yield is consistently low, even after 60 minutes of sonication. What's wrong? A: This is a common issue that can often be traced back to suboptimal parameters. Let's troubleshoot systematically:

  • Check Your Solvent: Are you using pure ethanol or methanol? Try preparing aqueous solutions of varying concentrations (e.g., 40%, 60%, 80%). The addition of water can significantly improve extraction efficiency for many flavonoids.[11][18]

  • Evaluate Temperature: While UAE is a low-temperature technique, some heat is beneficial. If you are running the extraction at room temperature, try increasing the water bath temperature to 40°C, 50°C, or 60°C. There is an optimal point before degradation occurs.[11]

  • Increase the Solvent-to-Solid Ratio: If your solvent is becoming saturated, the extraction will stop. Increase the ratio from, for example, 20:1 mL/g to 30:1 or 40:1 mL/g. This enhances the driving force for mass transfer.[7][17]

  • Is Your Sample Ground Properly? Ensure your plant material is ground to a fine, consistent powder. Smaller particle sizes increase the surface area available for extraction.

Q: My final extract shows signs of degradation (e.g., color change, multiple degradation peaks in HPLC). How can I prevent this? A: Degradation during UAE is typically caused by excessive temperature or time.

  • Reduce the Temperature: High ultrasonic power can lead to localized heating. Ensure your extraction vessel is in a temperature-controlled water bath and monitor it closely. Try running the extraction at a lower temperature (e.g., reduce from 70°C to 50°C).[11]

  • Shorten the Extraction Time: It's possible you have exceeded the optimal extraction time and are now degrading the compound. Perform a time-course experiment (e.g., sample at 15, 30, 45, and 60 minutes) to find the point of maximum yield before degradation begins.

  • Use Pulsed Sonication: Instead of continuous sonication, use a pulsed mode if your equipment allows. This gives the sample time to cool between ultrasonic bursts, reducing overall thermal stress.

Method 2: Microwave-Assisted Extraction (MAE)

Q: The pressure inside my sealed MAE vessel is exceeding the safety limit. What should I do? A: This is a critical safety issue, usually related to the solvent and temperature settings.

  • Lower the Temperature/Power: The most immediate solution is to reduce the target temperature or the microwave power. High power can cause rapid, uncontrolled heating of the solvent.[2]

  • Check Solvent Suitability: Solvents with low boiling points (e.g., pure methanol) will generate high vapor pressure much more quickly. Consider using a solvent with a higher boiling point or an aqueous mixture.

  • Reduce Sample and Solvent Volume: Overfilling the vessel can lead to excessive pressure buildup. Ensure you are operating well within the manufacturer's recommended volume limits.

Q: MAE is supposed to be efficient, but my yields are lower than when I use conventional methods. Why? A: This paradox usually points to non-optimized parameters that are causing degradation.

  • Excessive Microwave Power: Very high power can create "hot spots" within the sample, leading to rapid, localized degradation of the target compound even if the bulk temperature seems acceptable.[19] Try reducing the power and increasing the extraction time slightly to compensate.

  • Incorrect Solvent Choice: MAE efficiency is highly dependent on the ability of the solvent to absorb microwave energy (related to its dielectric constant).[2] Water is an excellent absorber, while solvents like hexane are transparent to microwaves. Using an aqueous ethanol mixture is often a good compromise, as both components absorb microwave energy effectively.

  • Extraction Time is Too Long: MAE is extremely rapid. Optimal times are often in the range of 1 to 15 minutes.[20] An extraction time of 30 minutes, which might be normal for UAE, could be far too long for MAE and cause complete degradation.

Method 3: Soxhlet Extraction

Q: My Soxhlet extraction has been running for 12 hours, but the solvent in the siphon arm is still colored. Is the extraction incomplete? A: Not necessarily. While a clear solvent is the classic indicator of completion, it can sometimes be misleading.

  • Compound Solubility: this compound may have limited solubility in the chosen solvent, even at its boiling point. This means a small amount will be extracted with each cycle, leading to a prolonged extraction time. Soxhlet is specifically useful for such scenarios.[21][22]

  • Extraction of Other Pigments: The color may be from other co-extracted plant pigments (like chlorophylls), not your target compound. The best way to check for completion is to take a small aliquot of the solvent from the collection flask at different time points (e.g., 6, 12, 18 hours) and analyze it by HPLC to see if the concentration of your target compound is still increasing.

Q: I'm concerned about my compound degrading due to the high heat and long duration of Soxhlet extraction. How can I mitigate this? A: This is a valid concern and a primary drawback of the Soxhlet method.[3]

  • Choose a Lower Boiling Point Solvent: Select a solvent that is effective for extraction but has the lowest possible boiling point. For example, if both hexane and heptane work, choose hexane. However, ensure the solvent is still a good choice for your target compound's solubility.

  • Perform Extraction Under Vacuum: Use a vacuum-compatible Soxhlet apparatus. By reducing the pressure in the system, you can lower the boiling point of the solvent, thereby reducing the thermal stress on the compound.

  • Switch to a Different Method: If degradation remains a significant issue, Soxhlet may not be the appropriate method. Consider switching to UAE or another non-thermal or rapid extraction technique.

Data Presentation: Comparison of Extraction Techniques

The following table summarizes the key operational differences and considerations for each extraction method.

ParameterSoxhlet ExtractionUltrasound-Assisted Extraction (UAE)Microwave-Assisted Extraction (MAE)
Principle Continuous solid-liquid extraction with refluxing solvent.[3]Acoustic cavitation enhances mass transfer.[23]Targeted heating with microwaves.[2]
Temp. High (Boiling point of solvent).[3]Low to Moderate (e.g., 25-70°C).[11]Moderate to High (e.g., 40-120°C).[8]
Time Very Long (6-24 hours).[21]Short (15-60 minutes).[7]Very Short (1-15 minutes).[20]
Solvent Vol. High.Low to Moderate.Low to Moderate.
Pros Exhaustive; good for low-solubility compounds.[10]Fast; high efficiency; good for thermolabile compounds.[11]Extremely fast; high efficiency; reduced solvent use.[19]
Cons Long duration; large solvent vol.; risk of thermal degradation.[3]Potential for localized heating; equipment cost.Requires polar solvents; risk of high pressure; equipment cost.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) - Optimization Workflow

This protocol describes a systematic approach to optimizing UAE parameters.

  • Sample Preparation: Air-dry the plant material and grind it into a fine powder (e.g., 80 mesh).[24]

  • Single-Factor Experiments (Initial Scoping):

    • Solvent Screening: Place 1.0 g of powdered sample into several flasks. Add 30 mL of different solvents (e.g., pure methanol, pure ethanol, 50% ethanol, 70% ethanol). Sonicate for 30 min at 50°C. Analyze the extracts by HPLC to identify the best solvent.[11]

    • Temperature Optimization: Using the best solvent from the previous step, extract 1.0 g samples at different temperatures (e.g., 30, 40, 50, 60, 70°C) for 30 min with a 30:1 solvent ratio. Analyze to find the optimal temperature.[11]

    • Time Optimization: Using the best solvent and temperature, extract samples for different durations (e.g., 15, 30, 45, 60, 90 min). Analyze to find the optimal time.

    • Ratio Optimization: Using the best solvent, temperature, and time, extract samples with different solvent-to-solid ratios (e.g., 20:1, 30:1, 40:1, 50:1 mL/g). Analyze to find the optimal ratio.[24]

  • Final Extraction: Once optimal parameters are identified, perform the extraction in triplicate to confirm the yield and reproducibility.

  • Post-Extraction Processing: After extraction, filter the solution (e.g., through a 0.45 µm filter) before concentrating it under reduced pressure with a rotary evaporator. The dried extract is then ready for analysis or further purification.[21]

Protocol 2: Soxhlet Extraction - Standard Procedure

This protocol is for exhaustive extraction and is often used as a benchmark.

  • Sample Preparation: Prepare the dried, powdered plant material as described for UAE.

  • Apparatus Setup:

    • Place 10-20 g of the powdered sample into a cellulose thimble.

    • Place the thimble inside the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the chosen solvent (e.g., ethanol) to about two-thirds of its volume and add a few boiling chips.[21]

    • Assemble the apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top. Ensure all joints are secure.

  • Extraction Process:

    • Heat the solvent in the flask to a gentle boil. The solvent vapor will travel up the side arm, condense, and drip into the thimble.[3]

    • Allow the solvent to fill the extractor chamber until it reaches the top of the siphon tube, at which point it will automatically siphon back into the boiling flask. This completes one cycle.

  • Duration and Completion:

    • Continue the extraction for a set number of hours (typically 6-24).[21] The process is considered complete when the solvent in the siphon arm runs clear or when HPLC analysis of the flask contents shows the yield has plateaued.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Remove the thimble and evaporate the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.[21]

Visualization of Workflows

General Optimization Workflow

G cluster_prep Phase 1: Preparation cluster_optim Phase 2: Single-Factor Optimization cluster_final Phase 3: Validation & Analysis prep Sample Preparation (Dry & Grind) solvent Screen Solvents (e.g., EtOH, MeOH, Aqueous) prep->solvent temp Optimize Temperature (e.g., 30-70°C) solvent->temp time Optimize Time (e.g., 15-90 min) temp->time ratio Optimize Solvent/Solid Ratio (e.g., 20:1 - 50:1) time->ratio validate Validation Run (Optimal Conditions) ratio->validate analyze Analysis (HPLC-UV/MS) validate->analyze result Final Optimized Yield analyze->result

Caption: A workflow for systematic optimization of extraction parameters.

Troubleshooting Low Yield

G start Problem: Low Extraction Yield q1 Is the solvent optimal? (Polarity, Aqueous Mix) start->q1 action1 Action: Screen different solvents and aqueous concentrations. q1->action1  NO q2 Is the temperature too low or too high (degradation)? q1->q2 YES a1_yes YES a1_no NO action1->q2 action2 Action: Perform temperature -course experiment (e.g., 30-70°C). q2->action2  NO q3 Is the extraction time sufficient but not excessive? q2->q3 YES a2_yes YES a2_no NO action2->q3 action3 Action: Perform time-course experiment (e.g., 15-90 min). q3->action3  NO q4 Is the solvent/solid ratio high enough? q3->q4 YES a3_yes YES a3_no NO action3->q4 action4 Action: Increase ratio to avoid solvent saturation. q4->action4  NO end_node Yield Optimized q4->end_node YES a4_no NO action4->end_node

Caption: A decision tree for troubleshooting low extraction yield.

References

  • Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. (n.d.). National Institutes of Health.
  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (2022). MDPI.
  • Eco-Friendly Extraction of Bioactive Compounds Using Polyol-Based Microwave-Assisted Techniques. (2024). JoVE.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). Encyclopedia.pub.
  • Microwave Assisted Extraction of Phenolic Compounds from Four Different Spices. (n.d.). National Institutes of Health.
  • Effect of Microwave-Assisted Extraction on the Phenolic Compounds and Antioxidant Capacity of Blackthorn Flowers. (n.d.). National Institutes of Health.
  • Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. (n.d.). PubMed Central.
  • Microwave-assisted extraction of phenolic antioxidants from semiarid plants. (2014). ResearchGate.
  • Microwave-Assisted Extraction of Phenolic Compounds and Antioxidants for Cosmetic Applications Using Polyol-Based Technology. (n.d.). Semantic Scholar.
  • A Technical Guide to the Natural Sources and Isolation of Chromone Compounds from Plants. (n.d.). Benchchem.
  • Effect of Temperatures on Drying Kinetics, Extraction Yield, Phenolics, Flavonoids, and Antioxidant Activity of Phaleria macrocarpa (Scheff.) Boerl. (Mahkota Dewa) Fruits. (n.d.). National Institutes of Health.
  • Effect of solid/solvent ratio on the extraction yield of.... (n.d.). ResearchGate.
  • Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. (2022). ResearchGate.
  • Ultrasonic-assisted extraction and antioxidant capacities of flavonoids from Camellia fascicularis leaves. (2017). Taylor & Francis Online.
  • Ultrasonic-Assisted Extraction and Antioxidant Activity of Flavonoids from Adinandra nitida Leaves. (n.d.). Semantic Scholar.
  • Effect of Time, Solvent-Solid Ratio, Ethanol Concentration and Temperature on Extraction Yield of Phenolic Compounds From Olive Leaves. (n.d.). Semantic Scholar.
  • Effect of Temperatures on Polyphenols during Extraction. (2022). MDPI.
  • Effect of temperature on the aqueous extraction of flavonoids.... (n.d.). ResearchGate.
  • Influence of solvent to solid ratio (v/w) on extraction efficiency of.... (n.d.). ResearchGate.
  • The Effect of Time, Temperature and Solid to Solvent Ratio on Pumpkin Carotenoids Extracted Using Food Grade Solvents. (n.d.). Universiti Kebangsaan Malaysia.
  • Application Note: HPLC Analysis of 5,7-Dihydroxy-6-Methoxy-2-Phenyl-2,3-Dihydrochromen-4-One (Alpinetin). (n.d.). Benchchem.
  • What is Soxhlet Extraction?. (n.d.). Organomation.
  • Soxhlet Extraction. (n.d.). University of York.
  • Soxhlet extraction – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Comparative Guide to Analytical Methods for 5-Hydroxyheptan-2-one Quantification. (n.d.). Benchchem.

Sources

overcoming degradation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Stabilizing a Promising Chromanone

5,7-Dihydroxy-2,2-dimethylchroman-4-one is a flavonoid derivative belonging to the flavanone class.[1][2] Its structural features, particularly the dihydroxy-substituted aromatic ring, make it a molecule of significant interest for its potential biological activities, including antioxidant properties.[3][4] However, the very chemical motifs that confer its bioactivity—the electron-rich phenolic hydroxyl groups—also render it susceptible to oxidative degradation.[5] This instability presents a critical challenge for researchers, as degradation during storage can lead to loss of potency, altered activity, and inconsistent experimental results.

This guide provides a comprehensive technical framework for overcoming the degradation of this compound. We will delve into the mechanisms of degradation and offer field-proven troubleshooting advice and detailed protocols to ensure the integrity and reproducibility of your research.

Understanding the Degradation: Why Stability is a Concern

The primary pathway for the degradation of this compound is oxidation. The phenolic hydroxyl groups at the C5 and C7 positions are prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, light, and elevated temperatures.[6][7] This process can lead to the formation of quinone-type structures, which may further polymerize into complex brown mixtures, rendering the compound inactive.[8]

Factors that accelerate degradation include:

  • Oxygen: The presence of atmospheric oxygen is the principal driver of oxidation.[9]

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including oxidation.[6][10]

  • Light: Exposure to light, particularly UV wavelengths, can provide the energy to initiate oxidative reactions.[6]

  • pH: While generally more stable in acidic to neutral conditions, phenolic compounds can become highly unstable and prone to degradation in alkaline (high pH) environments.[11][12]

  • Trace Metals: Metal ions, such as iron and copper, can act as catalysts in oxidation reactions.[13][14]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound.

Question: I've just received my vial of the compound as a solid. How should I store it?

Answer: Upon receipt, the solid compound should be stored under conditions that minimize its exposure to oxygen, light, and moisture.

  • Short-Term (1-4 weeks): Store the vial at 2-8°C in a desiccator.

  • Long-Term (Months to Years): For optimal stability, store the vial at -20°C or -80°C. Before placing it in the freezer, it is best practice to place the manufacturer's vial inside a larger, airtight container with a desiccant. To create an inert atmosphere, you can gently flush the container with an inert gas like argon or nitrogen before sealing.[9][15] Always allow the container to warm to room temperature before opening to prevent condensation from forming on the compound.[15]

Question: My compound has changed color from off-white to a yellowish or brownish tint. What does this mean?

Answer: A color change is a strong visual indicator of degradation. The formation of oxidized species, such as quinones and their polymers, often results in colored compounds.[8] If you observe a color change, it is highly recommended to verify the purity of your compound using an analytical technique like HPLC before proceeding with your experiments (see Protocol 3).

Question: What is the best way to prepare a stock solution for my experiments?

Answer: The preparation of stock solutions is a critical step where the compound is highly vulnerable to degradation.

  • Solvent Choice: Use high-purity, anhydrous solvents. For many applications, DMSO, ethanol, or methanol are suitable. If using aqueous buffers, ensure they are deoxygenated (e.g., by sparging with argon or nitrogen) and freshly prepared. Avoid alkaline buffers (pH > 7.5), as high pH can accelerate the degradation of phenolic compounds.[11][12]

  • Handling: Whenever possible, handle the solid compound and prepare solutions in an inert atmosphere, such as inside a glove box.[9][16] If a glove box is not available, work quickly and minimize the time the vial is open to the air.

  • Aliquoting: Do not store the entire stock solution in a single large container. Prepare small, single-use aliquots in amber vials to minimize exposure to air and light each time you need the compound. This also avoids repeated freeze-thaw cycles which can degrade the compound.

  • Storage of Solutions: Store stock solution aliquots at -80°C.

Question: I've been using my stock solution for several weeks, and my experimental results are becoming inconsistent. Could the compound be degrading in the solution?

Answer: Yes, this is a common problem. Even when stored at low temperatures, degradation can occur in solution, especially with repeated freeze-thaw cycles and gradual oxygen ingress.

  • Limit Freeze-Thaw Cycles: Use freshly thawed aliquots for each experiment. Avoid using an aliquot that has been thawed and refrozen multiple times.

  • Inert Gas Overlay: Before sealing and freezing aliquots, you can gently flush the headspace of the vial with argon or nitrogen to displace oxygen.[16]

  • Consider Chelating Agents: If your experimental buffer contains trace metal contaminants, these can catalyze oxidation.[13] In some cases, adding a small amount of a chelating agent like EDTA (at a low, non-interfering concentration) to your stock solution or buffer can help sequester these metals and improve stability.[17][18]

Diagrams: Visualizing Degradation and Best Practices

cluster_Degradation Potential Degradation Pathway Compound This compound (Stable Form) Oxidized Oxidized Intermediates (e.g., Semiquinones, Quinones) Compound->Oxidized O₂, Light, Metal Ions, High pH Degraded Polymerized Products (Inactive, Colored) Oxidized->Degraded Further Oxidation & Polymerization

Caption: Oxidative degradation pathway of the chromanone.

Receive Receive Solid Compound StoreSolid Store Solid at -20°C under Inert Gas/Desiccant Receive->StoreSolid PrepareStock Prepare Stock Solution (Inert Atmosphere, Anhydrous Solvent) StoreSolid->PrepareStock Aliquot Create Single-Use Aliquots (Amber Vials, Inert Gas Overlay) PrepareStock->Aliquot StoreSolution Store Aliquots at -80°C Aliquot->StoreSolution Experiment Use Freshly Thawed Aliquot for Experiment StoreSolution->Experiment

Caption: Recommended workflow for handling and storage.

Data Summary: Recommended Storage Conditions

FormConditionTemperatureAtmosphereDurationPotential Consequences of Deviation
Solid Long-Term-20°C to -80°CInert Gas (Ar/N₂), Desiccated> 1 YearAccelerated oxidation, visible color change.[6][9]
Short-Term2-8°CDesiccated< 1 MonthGradual degradation, especially if exposed to air.
Solution Long-Term-80°CInert Gas Overlay< 6 MonthsLoss of potency, inconsistent results.[10]
(in DMSO/Ethanol)WorkingRoom TempCapped Vial< 8 HoursRapid degradation, especially in presence of light.

Protocols

Protocol 1: Recommended Long-Term Storage of Solid Compound
  • Obtain the manufacturer's vial containing the solid this compound.

  • Place the vial inside a larger, sealable container (e.g., a screw-cap polypropylene tube or a small glass desiccator).

  • Add a small amount of desiccant (e.g., silica gel packets) to the outer container.

  • Gently flush the outer container with a stream of dry argon or nitrogen for 30-60 seconds to displace the air.

  • Immediately seal the outer container tightly.

  • Label the container clearly with the compound name, date, and storage conditions.

  • Place the sealed container in a -20°C or -80°C freezer for long-term storage.

Protocol 2: Preparation of Stock Solutions for Optimal Stability
  • Before opening the compound, allow the storage container to warm to room temperature completely to prevent moisture condensation.[15]

  • Perform all subsequent steps in an inert atmosphere glove box if available.[16][19]

  • Calculate the mass of the compound required to achieve the desired stock concentration.

  • Weigh the solid into a sterile, amber glass vial.

  • Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO or ethanol).

  • Mix gently by vortexing or inversion until the solid is completely dissolved.

  • Using a calibrated pipette, dispense the stock solution into single-use aliquots in smaller, amber micro-vials.

  • Before sealing each aliquot, gently flush the headspace of the vial with argon or nitrogen.

  • Seal the vials tightly and label them clearly.

  • Store the aliquots in a labeled box in a -80°C freezer.

Protocol 3: Assessing Compound Purity and Degradation via HPLC

This protocol provides a general method; specific parameters may need optimization for your system.[20][21]

  • Standard Preparation: Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) from a new or properly stored solid sample. This will serve as your reference standard.

  • Sample Preparation: Dilute your stored stock solution to a similar concentration using the mobile phase.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20]

    • Mobile Phase: A gradient of an acidic aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detector: Diode Array Detector (DAD) or UV detector, monitoring at the compound's λmax.

  • Analysis:

    • Inject the reference standard and acquire the chromatogram. Note the retention time and peak area of the main peak.

    • Inject your stored sample.

    • Interpretation: Compare the chromatogram of your stored sample to the reference standard. The appearance of new peaks, a significant decrease in the main peak's area, or a "shoulder" on the main peak are all indicators of degradation. Purity can be estimated by comparing the area of the main peak to the total area of all peaks.

References

Technical Support Center: Spectroscopic Analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during the analysis of this chromanone derivative. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your data.

Section 1: Foundational Knowledge & Initial Checks

Before delving into technique-specific issues, it's crucial to address the fundamentals of your sample. The quality of your spectra is directly dependent on the quality of your sample.

Frequently Asked Questions (FAQs):

  • Q1: What is the molecular formula and mass of this compound?

    • A1: The molecular formula is C₁₁H₁₂O₄.[1] Its monoisotopic mass is 208.07356 Da.[1] This information is critical for mass spectrometry analysis.

  • Q2: Are there common impurities I should be aware of?

    • A2: Yes, impurities can arise from the synthesis or degradation of the compound. Common organic impurities may include unreacted starting materials or by-products from the synthetic route.[2] For instance, if synthesized via a Claisen-Schmidt condensation, you might find residual aldehydes or ketones. Degradation products can also appear, especially if the sample is subjected to heat or light.

  • Q3: What are the general solubility characteristics of this compound?

    • A3: As a flavonoid-like structure with two hydroxyl groups, it is expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and DMSO. Its solubility in less polar solvents like chloroform may be limited and can be a source of issues in NMR spectroscopy.[3]

Section 2: UV-Vis Spectroscopy Troubleshooting

UV-Vis spectroscopy is a powerful and accessible technique for the analysis of flavonoids and related compounds.[4] However, its apparent simplicity can mask potential pitfalls.

Troubleshooting Guide (Q&A):

  • Q1: My λmax values are shifted compared to the literature. What's happening?

    • A1: This is a common issue and often relates to solvent effects or pH.

      • Causality: The electronic transitions responsible for UV absorbance in flavonoids are sensitive to the polarity of the solvent. A change in solvent can lead to bathochromic (red) or hypsochromic (blue) shifts.[5][6] The hydroxyl groups on the A-ring are acidic, and their ionization state is pH-dependent, which will significantly alter the electronic structure and thus the absorption maxima.

      • Troubleshooting Steps:

        • Verify Solvent: Ensure you are using the same solvent as the reference literature.

        • Check pH: If using aqueous or alcoholic solutions, ensure the pH is controlled or consistent. Even dissolved CO₂ can slightly alter the pH.

        • Use Shift Reagents: For structural confirmation, you can intentionally use shift reagents like sodium acetate (NaOAc) to test for a free 7-OH group, which causes a bathochromic shift in Band II (typically 240-290 nm).[6]

  • Q2: I'm observing poor reproducibility in my absorbance readings. Why?

    • A2: Unstable readings are often due to sample instability or instrumental factors.

      • Causality: The compound may be precipitating out of solution at the concentration used, leading to light scattering and fluctuating absorbance. Alternatively, air bubbles in the cuvette can cause significant errors.

      • Troubleshooting Steps:

        • Visual Inspection: Check the cuvette for any visible precipitate or air bubbles.

        • Sonication: Briefly sonicate your sample solution to ensure homogeneity.

        • Concentration Check: Try a slightly lower concentration to ensure you are well within the solubility limits.

  • Q3: There's an unexpected peak in my spectrum. What could it be?

    • A3: This usually points to an impurity or a solvent-related issue.

      • Causality: Contaminants from your synthesis or purification steps are a likely cause.[2] Additionally, ensure your observed peak is not the solvent cutoff wavelength, below which the solvent itself absorbs strongly.

      • Troubleshooting Steps:

        • Run a Blank: Always run a spectrum of your solvent in the same cuvette to get a baseline.

        • Check Purity: Re-evaluate the purity of your compound using another technique like LC-MS.

        • Consult Impurity Profiles: Review the synthesis route for potential by-products that might have a chromophore.[2][7]

Workflow for UV-Vis Analysis

UV_Vis_Workflow start Start: Prepare Sample blank Run Solvent Blank start->blank acquire Acquire Spectrum blank->acquire analyze Analyze Spectrum (λmax, Absorbance) acquire->analyze troubleshoot Troubleshoot analyze->troubleshoot compare Compare to Reference end_good End: Data Valid compare->end_good troubleshoot->compare Data Matches check_purity Check Purity (LC-MS) troubleshoot->check_purity Unexpected Peaks adjust_params Adjust Parameters (Solvent, pH, Conc.) troubleshoot->adjust_params Shifted λmax check_purity->acquire adjust_params->acquire

Caption: Troubleshooting workflow for UV-Vis spectroscopy.

Section 3: NMR Spectroscopy Troubleshooting

NMR is indispensable for structural elucidation. However, the spectra of flavonoid-like compounds can be complex, and several factors can lead to poor data quality.

Troubleshooting Guide (Q&A):

  • Q1: My NMR peaks are broad and poorly resolved. What is the cause?

    • A1: Peak broadening is a frequent problem with several potential root causes.[3]

      • Causality:

        • Aggregation: At higher concentrations, molecules with hydroxyl groups can form intermolecular hydrogen bonds, leading to aggregation and broader signals.

        • Poor Shimming: An inhomogeneous magnetic field across the sample volume is a primary cause of broad peaks.[8]

        • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

        • Low Solubility: If the compound is not fully dissolved, it can lead to a non-homogenous sample and poor spectral quality.[3]

      • Troubleshooting Steps:

        • Re-shim the Spectrometer: This should always be the first step.

        • Dilute the Sample: Prepare a more dilute sample to check for concentration effects.

        • Filter the Sample: Filter your NMR solution through a small plug of glass wool in a pipette to remove any particulate matter.[9]

        • Use a Chelating Agent: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can sometimes help.

  • Q2: The chemical shifts in my spectrum don't match expected values. Why?

    • A2: Discrepancies in chemical shifts are often related to the experimental conditions.

      • Causality: Chemical shifts are highly sensitive to the solvent, concentration, and temperature.[3][10] For instance, the chemical shifts of the hydroxyl protons are particularly variable and depend heavily on hydrogen bonding.

      • Troubleshooting Steps:

        • Verify Solvent: Ensure you are using the same deuterated solvent as your reference data. A spectrum in CDCl₃ will look different from one in DMSO-d₆.[3]

        • Check Concentration: As mentioned, concentration can affect chemical shifts due to intermolecular interactions.

        • D₂O Exchange: To confirm the identity of hydroxyl protons, add a drop of D₂O to your NMR tube, shake, and re-acquire the spectrum. The OH peaks should disappear or significantly decrease in intensity.[3]

  • Q3: I have a very large peak for water in my spectrum. How can I deal with it?

    • A3: Water contamination is common in deuterated solvents, especially those that are hygroscopic like DMSO-d₆ and CD₃OD.[3]

      • Causality: Solvents can absorb atmospheric moisture over time.

      • Troubleshooting Steps:

        • Use Fresh Solvent: Use a freshly opened ampule of deuterated solvent.

        • Dry the Solvent: Store the solvent over molecular sieves or an inert drying agent.[3]

        • Solvent Suppression: Utilize a solvent suppression pulse sequence on the spectrometer to minimize the intensity of the water signal.

Expected Spectroscopic Data
ParameterExpected ¹H NMR Shifts (ppm)Expected ¹³C NMR Shifts (ppm)
Rationale Based on similar chromanone structures and substituent effects. Aromatic protons in dihydroxy-substituted rings are typically shielded. Gem-dimethyl protons will be a singlet.Carbonyl carbon is highly deshielded (>180 ppm). Carbons bearing oxygen atoms will be in the 150-165 ppm range. Aliphatic carbons will be significantly more shielded.[10][11]
Aromatic (C3-H, C4-H) ~6.0 - 6.5 (doublets)~95 - 105
Methylene (C5-H₂) ~2.7 (singlet)~45
Gem-dimethyl (C2-(CH₃)₂) ~1.4 (singlet)~25
Quaternary (C2) -~78
Hydroxyl (OH) 5.0 - 12.0 (broad, variable)-
Carbonyl (C=O) ->190
Aromatic (C-O) -~160-165

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Logic for Diagnosing NMR Issues

NMR_Troubleshooting start Poor NMR Spectrum issue_broad Broad Peaks? start->issue_broad issue_shift Incorrect Shifts? start->issue_shift issue_purity Extra Peaks? start->issue_purity cause_broad1 Poor Shimming issue_broad->cause_broad1 cause_broad2 Aggregation issue_broad->cause_broad2 cause_broad3 Paramagnetic Impurity issue_broad->cause_broad3 cause_shift1 Solvent Mismatch issue_shift->cause_shift1 cause_shift2 Concentration Effect issue_shift->cause_shift2 cause_purity1 Synthesis Impurity issue_purity->cause_purity1 cause_purity2 Degradation issue_purity->cause_purity2 solution_broad1 Re-shim cause_broad1->solution_broad1 solution_broad2 Dilute Sample cause_broad2->solution_broad2 solution_broad3 Filter / Use Chelator cause_broad3->solution_broad3 solution_shift1 Verify Solvent cause_shift1->solution_shift1 solution_shift2 Run Dilution Series cause_shift2->solution_shift2 solution_purity Purify Sample (e.g., HPLC) cause_purity1->solution_purity cause_purity2->solution_purity

Caption: Logic diagram for troubleshooting common NMR spectroscopy issues.

Section 4: Mass Spectrometry Troubleshooting

Mass spectrometry provides crucial information on molecular weight and structure through fragmentation. However, matrix effects and ionization issues can complicate the analysis of phytochemicals.[12][13]

Troubleshooting Guide (Q&A):

  • Q1: I can't find the molecular ion peak [M+H]⁺ or [M-H]⁻. What's wrong?

    • A1: The absence of a molecular ion is a common challenge, especially in electron impact (EI) ionization, but can also occur in softer ionization techniques like electrospray ionization (ESI).

      • Causality: The molecule may be unstable and fragmenting completely in the source. Alternatively, the ionization conditions (e.g., source temperature, voltages) may not be optimal for this specific compound.

      • Troubleshooting Steps:

        • Switch Ionization Mode: If using positive ion mode, try negative ion mode. The phenolic hydroxyl groups are acidic and may ionize more efficiently as [M-H]⁻.

        • Optimize Source Conditions: Lower the source temperature and cone voltage to reduce in-source fragmentation.

        • Check for Adducts: Look for common adducts like [M+Na]⁺ or [M+K]⁺, which can sometimes be more prominent than the [M+H]⁺ peak. PubChem lists predicted adducts for this molecule, such as [M+Na]⁺ at m/z 231.06278.[1]

  • Q2: My signal intensity is very low and inconsistent between runs. What could be the cause?

    • A2: This often points to ion suppression, a phenomenon known as a matrix effect.[12][14]

      • Causality: Co-eluting compounds from your sample matrix (e.g., residual salts, endogenous material from an extract) can compete with your analyte for ionization in the ESI source, suppressing its signal.[12][15] This is a significant issue in LC-MS analysis of complex samples.[14]

      • Troubleshooting Steps:

        • Improve Sample Cleanup: Use a solid-phase extraction (SPE) method to clean up your sample before injection.

        • Modify Chromatography: Adjust your HPLC gradient to better separate your analyte from interfering matrix components.

        • Dilute the Sample: Diluting the sample can reduce the concentration of interfering species, often leading to a net increase in the analyte signal.

  • Q3: The fragmentation pattern is different from what I expected. How do I interpret it?

    • A3: Flavonoid fragmentation is generally predictable but can be influenced by the instrument and energy used.

      • Causality: The primary fragmentation pathway for flavonoids is often a retro-Diels-Alder (RDA) reaction, which cleaves the C-ring.[16] However, other losses, such as H₂O and CO, are also common.[16][17] The relative abundance of these fragments depends on the collision energy used in MS/MS experiments.

      • Troubleshooting Steps:

        • Acquire MS/MS Data: If you only have full scan data, perform a product ion scan on your molecular ion to observe the fragments.

        • Vary Collision Energy: Acquire data at different collision energies to see how the fragmentation pattern changes.

        • Consult Databases: Compare your observed fragments to known fragmentation patterns for similar chromanone or flavanone structures.[16][18]

Decision Tree for MS Ionization Issues

MS_Ionization_Tree start Start: No/Low MS Signal q1 Is [M+H]⁺ or [M-H]⁻ visible? start->q1 q2 Are adducts ([M+Na]⁺, etc.) present? q1->q2 No q3 Is signal intensity low/unstable? q1->q3 Yes, but low action1 Try opposite ionization mode (e.g., switch to negative ion) q2->action1 No action3 Identify adducts as primary ion q2->action3 Yes action4 Suspect ion suppression (Matrix Effect) q3->action4 action2 Optimize source conditions (lower temp/voltage) action1->action2 action5 Improve sample cleanup (SPE) or adjust chromatography action4->action5

Caption: Decision tree for diagnosing common mass spectrometry ionization problems.

References

Technical Support Center: Synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of side products. My approach is grounded in established reaction mechanisms and practical, field-proven insights to ensure you can achieve a reliable and efficient synthesis.

The synthesis of this compound, a key scaffold in many biologically active natural products, typically involves the reaction of phloroglucinol with 3,3-dimethylacrylic acid or its more reactive derivatives, such as 3,3-dimethylacryloyl chloride (senecioyl chloride). This process, which proceeds via a Friedel-Crafts acylation followed by an intramolecular cyclization, is highly effective but can be prone to several side reactions due to the high reactivity of the phloroglucinol nucleus.

This guide provides a detailed protocol for a likely synthetic route and a comprehensive troubleshooting section in a question-and-answer format to directly address the challenges you may encounter.

Core Synthesis Pathway: An Overview

The primary synthetic route involves a one-pot reaction where phloroglucinol is C-acylated with an activated derivative of 3,3-dimethylacrylic acid, followed by a spontaneous intramolecular Michael addition of a phenolic hydroxyl group to the α,β-unsaturated ketone, leading to the desired chroman-4-one ring system.

Synthesis_Pathway Phloroglucinol Phloroglucinol Intermediate C-Acylated Intermediate (α,β-Unsaturated Ketone) Phloroglucinol->Intermediate Friedel-Crafts C-Acylation Acylating_Agent 3,3-Dimethylacryloyl Chloride Acylating_Agent->Intermediate Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Intermediate Product 5,7-Dihydroxy-2,2-dimethyl- chroman-4-one Intermediate->Product Intramolecular Cyclization

Caption: General reaction scheme for the synthesis of the target chroman-4-one.

Detailed Experimental Protocol (Model Procedure)

This protocol describes a representative procedure for the synthesis. Note that optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific scale and laboratory conditions.

Materials:

  • Phloroglucinol (1.0 eq)

  • 3,3-Dimethylacryloyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane and cool the flask to 0 °C in an ice bath.

  • Catalyst Suspension: Carefully and portion-wise, add anhydrous aluminum chloride to the cold solvent with vigorous stirring.

  • Addition of Reactants: In a separate flask, dissolve phloroglucinol in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension. Following this, add 3,3-dimethylacryloyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by the slow, dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

FAQ 1: My reaction yield is very low, or I've isolated no product. What went wrong?

This is a common issue that can stem from several sources. Let's break down the possibilities.

Potential Cause & Explanation Suggested Solution
Inactive Catalyst: Aluminum chloride and other Lewis acids are extremely hygroscopic. Contamination with moisture will deactivate the catalyst, preventing the formation of the acylium ion necessary for the Friedel-Crafts reaction.Ensure all glassware is rigorously flame- or oven-dried. Use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator. Perform the reaction under a dry, inert atmosphere (N₂ or Ar).
Poor Quality Reactants: Impurities in phloroglucinol or degradation of the 3,3-dimethylacryloyl chloride (e.g., hydrolysis to the carboxylic acid) can inhibit the reaction.Use high-purity, dry phloroglucinol. If the 3,3-dimethylacryloyl chloride is old, consider re-distilling it before use.
Insufficient Catalyst: Phloroglucinol has three hydroxyl groups, each of which can coordinate to the Lewis acid. A stoichiometric excess of AlCl₃ is required to ensure enough catalyst is available to activate the acyl chloride.[1]Use at least 2.5 equivalents of AlCl₃ relative to phloroglucinol. This ensures that after coordination to the hydroxyl groups, there is still sufficient Lewis acid to act as a catalyst for the acylation.
Incorrect Reaction Temperature: Friedel-Crafts acylations often require specific temperature control. If the temperature is too low, the activation energy barrier may not be overcome. If too high, it can promote side reactions and decomposition.Start the reaction at 0 °C for the addition of reactants to control the initial exothermic reaction. Then, allow it to slowly warm to room temperature. If no reaction occurs, gentle heating (e.g., to 40 °C) can be attempted, but this increases the risk of side products.

digraph "Troubleshoot_No_Product" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

Start [label="Problem:\nLow or No Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Is the Lewis Acid\n(AlCl₃) active and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Reactants [label="Are the reactants\n(Phloroglucinol, Acyl Chloride)\npure and dry?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Stoichiometry [label="Is the AlCl₃ stoichiometry\ncorrect (≥ 2.5 eq)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Temp [label="Was the temperature profile\ncorrect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Sol_Catalyst [label="Solution:\nUse fresh, anhydrous AlCl₃\nunder inert atmosphere.", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Reactants [label="Solution:\nUse pure starting materials.\nRe-distill acyl chloride if necessary.", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Stoichiometry [label="Solution:\nIncrease AlCl₃ to 2.5-3.0 eq.", fillcolor="#E6F4EA", fontcolor="#202124"]; Sol_Temp [label="Solution:\nMaintain 0 °C during addition,\nthen warm to RT. Monitor by TLC.", fillcolor="#E6F4EA", fontcolor="#202124"];

Start -> Check_Catalyst; Check_Catalyst -> Check_Reactants [label="Yes"]; Check_Catalyst -> Sol_Catalyst [label="No"]; Check_Reactants -> Check_Stoichiometry [label="Yes"]; Check_Reactants -> Sol_Reactants [label="No"]; Check_Stoichiometry -> Check_Temp [label="Yes"]; Check_Stoichiometry -> Sol_Stoichiometry [label="No"]; Check_Temp -> Sol_Temp [label="No"]; }

Caption: Troubleshooting flowchart for low or no product yield.

FAQ 2: My TLC/NMR shows multiple products. What are the likely side reactions and how can I minimize them?

The presence of multiple spots on TLC or complex NMR spectra points to the formation of side products. The highly activated nature of the phloroglucinol ring is the primary cause.

A. Side Reaction 1: O-Acylation vs. C-Acylation

Phloroglucinol is a bidentate nucleophile, meaning it can react at two different sites: the aromatic ring (C-acylation) or the phenolic oxygen (O-acylation).[2]

  • C-acylation is the desired pathway, leading to the ketone intermediate that cyclizes to the chromanone. This is a thermodynamically controlled product.

  • O-acylation forms a phenyl ester. This reaction is often faster (kinetically controlled) but can be reversible. The resulting ester will not cyclize to the desired chroman-4-one.

Troubleshooting O-Acylation:

  • Use Sufficient Lewis Acid: A key role of the AlCl₃ is to complex with the phenolic hydroxyl groups. This coordination deactivates the oxygen as a nucleophile and favors electrophilic attack on the activated aromatic ring. Using a stoichiometric excess of AlCl₃ (at least one equivalent per hydroxyl group plus one to catalyze the reaction) is crucial.[1]

  • Fries Rearrangement: If O-acylation does occur, the resulting aryl ester can sometimes be rearranged to the C-acylated product under the reaction conditions, a process known as the Fries rearrangement.[2] This is also promoted by AlCl₃ and higher temperatures. However, relying on this rearrangement can be inefficient. The best strategy is to prevent O-acylation in the first place.

B. Side Reaction 2: Polyacylation

The first acyl group attached to the phloroglucinol ring does not significantly deactivate the ring towards further substitution. This can lead to the formation of di- and tri-acylated byproducts.

Troubleshooting Polyacylation:

  • Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the acylating agent. Adding a large excess will strongly favor polyacylation.

  • Slow Addition at Low Temperature: Add the acyl chloride dropwise at 0 °C. This maintains a low concentration of the electrophile in the reaction mixture, increasing the statistical probability of it reacting with the more abundant phloroglucinol rather than the mono-acylated product.

Side_Reactions cluster_0 Reaction Pathways from Phloroglucinol cluster_1 Reaction Products Phloroglucinol Phloroglucinol + Acyl Chloride + AlCl₃ C_Acylation Desired C-Acylation (Thermodynamic Product) Phloroglucinol->C_Acylation Favored by High [AlCl₃] O_Acylation Side Reaction: O-Acylation (Kinetic Product) Phloroglucinol->O_Acylation Favored by Low [AlCl₃] Polyacylation Side Reaction: Polyacylation C_Acylation->Polyacylation Excess Acyl Chloride Chromanone Target Chromanone C_Acylation->Chromanone Cyclization O_Acylation->C_Acylation Fries Rearrangement (High Temp)

Caption: Competing reaction pathways in the synthesis.

FAQ 3: I have a product, but I'm struggling with purification. What are the best practices?

The high polarity of the two phenolic hydroxyl groups in the target molecule can make purification challenging.

A. Column Chromatography

This is the most effective method for separating the target chromanone from less polar byproducts (like O-acylated intermediates) and more polar byproducts (like poly-acylated compounds or unreacted phloroglucinol).

  • Stationary Phase: Standard silica gel is typically effective.

  • Mobile Phase (Eluent): A gradient elution is often necessary. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate).

    • Less polar impurities will elute first.

    • The desired product, this compound, will elute next.

    • Highly polar impurities will remain on the column or elute at very high solvent polarities.

  • Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. A UV lamp is effective for visualizing the spots, as the chromanone core is UV-active. A ceric ammonium molybdate or potassium permanganate stain can also be used.

B. Recrystallization

If the product obtained after column chromatography is a solid and still contains minor impurities, recrystallization can be an excellent final purification step.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of solvents is often required. Good starting points to test are:

    • Ethanol/Water

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

  • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Purification MethodPrimary UseKey Considerations
Column Chromatography Primary purification of the crude reaction mixture. Separation of compounds with different polarities.Requires careful selection of the eluent system. Can be time and solvent-intensive.
Recrystallization Final purification of a solid product to obtain high-purity crystalline material.Dependent on finding a suitable solvent system. Most effective for removing small amounts of impurities.

References

Technical Support Center: Method Development for Chiral Separation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of 5,7-Dihydroxy-2,2-dimethylchroman-4-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during method development.

Introduction to the Challenge

This compound, a flavanone derivative, possesses a chiral center at the C2 position, leading to the existence of two enantiomers. As the biological activities of enantiomers can differ significantly, their separation and quantification are critical in pharmaceutical and related fields.[1] This guide will focus on leveraging High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with polysaccharide-based chiral stationary phases (CSPs), which are widely recognized for their broad applicability in resolving a diverse range of chiral molecules.[2][3][4][5]

Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of this compound enantiomers.

Issue 1: Poor or No Enantiomeric Resolution

Symptoms: A single peak is observed, or the peaks for the two enantiomers are heavily overlapped (Resolution (Rs) < 1.5).

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations.[6] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are excellent starting points for flavanones.[2][3]

    • Actionable Advice: If you are not seeing separation, consider screening different polysaccharide-based columns. For example, if a cellulose-based column (e.g., Chiralcel® OD) is not effective, an amylose-based column (e.g., Chiralpak® AD) might provide the necessary selectivity.[2] The difference in the helical structure of amylose compared to the more linear structure of cellulose can lead to different chiral recognition mechanisms.[7]

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, significantly influences chiral recognition.[6][7]

    • Actionable Advice:

      • Vary the Organic Modifier: In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., n-hexane). Start with a low percentage (e.g., 5%) and gradually increase it.

      • Change the Alcohol Modifier: If varying the percentage is not effective, switch to a different alcohol. The choice of alcohol can dramatically alter selectivity.

      • Introduce an Additive: For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape and resolution.[8][9]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Actionable Advice: Systematically vary the column temperature. Lower temperatures often increase resolution, but can also lead to broader peaks and longer run times. Conversely, higher temperatures can decrease run time but may reduce selectivity.[10]

Workflow for Improving Poor Resolution

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing

Symptoms: Asymmetrical peaks with a pronounced "tail," leading to poor integration and reduced resolution.

Potential Causes & Solutions:

  • Secondary Interactions: The hydroxyl groups on the analyte can have strong secondary interactions with active sites (e.g., residual silanols) on the stationary phase.

    • Actionable Advice: Add a competing agent to the mobile phase. For this acidic compound, adding 0.1% trifluoroacetic acid (TFA) or formic acid can help to saturate these active sites and improve peak shape.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Actionable Advice: Dilute the sample by a factor of 10 and re-inject. If the peak shape improves, the original sample was overloading the column.

  • Column Contamination: Accumulation of strongly retained impurities on the column can lead to peak tailing.

    • Actionable Advice: Flush the column with a strong solvent. For immobilized polysaccharide CSPs, a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be used, followed by an alcohol rinse.[11] Always consult the column manufacturer's instructions for recommended washing procedures.

Issue 3: Peak Splitting

Symptoms: A single peak appears as two or more distinct peaks.

Potential Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion upon injection.[12]

    • Actionable Advice: Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, leading to a split peak.[10][13]

    • Actionable Advice: First, try back-flushing the column at a low flow rate (if the column allows) to dislodge any blockage from the frit. If this does not resolve the issue, the column may need to be replaced.[11]

  • Co-eluting Impurity: What appears to be a split peak could be an impurity that is very close in retention time to the main analyte peak.

    • Actionable Advice: Use a detector with higher specificity, such as a mass spectrometer (MS), to determine if the split peaks have the same mass-to-charge ratio.

Frequently Asked Questions (FAQs)

Q1: Which is better for this separation, HPLC or SFC?

Both HPLC and SFC can be effective for the chiral separation of flavonoids.[3][14]

  • HPLC in normal-phase mode is a well-established technique for this class of compounds.[2]

  • SFC offers several advantages, including faster separations, reduced organic solvent consumption (making it a "greener" technique), and potentially different selectivity compared to HPLC.[1][15][16] The low viscosity of supercritical CO2 allows for higher flow rates without a significant loss in efficiency.[15][17]

The choice often depends on available instrumentation and the specific goals of the analysis (e.g., high-throughput screening vs. routine QC).

Q2: What are the recommended starting conditions for method development?

A systematic approach to method development is crucial.[3] A good starting point would be to screen a few polysaccharide-based CSPs with a simple mobile phase.

ParameterRecommended Starting Condition
Technique Normal-Phase HPLC
Chiral Columns Chiralpak® IA, IB, IC (Cellulose-based); Chiralpak® AD, IG (Amylose-based)[3]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at an appropriate wavelength for the analyte

Experimental Protocol: Initial Screening

  • Prepare the Mobile Phase: Mix n-Hexane and Isopropanol in a 90:10 volume ratio. Degas the mobile phase before use.

  • Prepare the Sample: Dissolve the racemic this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Equilibrate the System: Install the first chiral column and equilibrate with the mobile phase until a stable baseline is achieved.

  • Inject the Sample: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analyze the Chromatogram: Evaluate the chromatogram for any signs of peak separation. Even a small shoulder on the peak indicates potential for optimization.[6]

  • Repeat: Repeat steps 3-5 for each of the selected chiral columns.

Method Development Workflow

MethodDevelopment cluster_Screening Phase 1: Initial Screening cluster_Optimization Phase 2: Optimization cluster_Validation Phase 3: Validation Screen_Start Select CSPs & Mobile Phase Screen_Run Run Initial Conditions Screen_Start->Screen_Run Screen_Eval Evaluate Resolution Screen_Run->Screen_Eval Opt_Start Select Best CSP Screen_Eval->Opt_Start Partial Separation Achieved Opt_MP Optimize Mobile Phase (Modifier %, Additives) Opt_Start->Opt_MP Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Val_Start Finalized Method Opt_Flow->Val_Start Val_ICH Validate per ICH Q2(R2) (Specificity, Linearity, Accuracy, Precision) Val_Start->Val_ICH

Caption: A systematic workflow for chiral method development.

Q3: How do I validate the developed chiral method?

Once a suitable separation is achieved, the analytical method must be validated to ensure it is fit for its intended purpose.[18][19] Method validation should be performed according to the guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[20][21]

Key Validation Parameters for Chiral Methods:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. For a chiral method, this means demonstrating the resolution of the two enantiomers from each other and from any impurities or degradation products.[20]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spiking the sample with known amounts of the undesired enantiomer.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. This is particularly important for purity testing.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).

References

Technical Support Center: Addressing Matrix Effects in the LC-MS Analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of 5,7-Dihydroxy-2,2-dimethylchroman-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging issue of matrix effects. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the accuracy, precision, and reliability of your analytical data.

Introduction to the Challenge: Matrix Effects

In LC-MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest.[1] For this compound, this can include a wide array of substances depending on the sample origin, such as plasma, tissue homogenates, or herbal extracts. Matrix effects arise when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This phenomenon can significantly compromise the accuracy and reproducibility of quantitative analyses.[2]

This guide provides a structured approach to identifying, understanding, and mitigating matrix effects in your LC-MS workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing step-by-step guidance to resolve them.

Issue 1: Poor Sensitivity and Low Signal Intensity for this compound

Question: I am observing a much lower signal for my analyte than expected, even with a clean standard. What could be the cause and how can I fix it?

Answer: Low signal intensity is a classic symptom of ion suppression, a common matrix effect.[1][3] Here’s a systematic approach to troubleshoot this issue:

Step 1: Confirm Matrix Effects with a Post-Extraction Spike Experiment

This experiment is crucial to determine if the low signal is due to matrix interference or other issues like poor extraction recovery.

Protocol 1: Post-Extraction Spike Experiment

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of this compound standard in the final mobile phase solvent.

    • Set B (Pre-Spiked Sample): A blank matrix sample spiked with the same known concentration of the analyte before the extraction process.

    • Set C (Post-Spiked Sample): A blank matrix sample that has undergone the full extraction process, with the analyte standard spiked into the final extract after extraction.

  • Analyze all three sets using your established LC-MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE):

    • ME (%) = (Peak Area of Set C / Peak Area of Set A) * 100

    • RE (%) = (Peak Area of Set B / Peak Area of Set C) * 100

Interpreting the Results:

Scenario Matrix Effect (ME) Recovery (RE) Interpretation & Next Steps
Ion Suppression < 85%High (>80%)The extraction is efficient, but co-eluting matrix components are suppressing the analyte's signal. Proceed to Step 2 .
Poor Recovery Close to 100%Low (<80%)The matrix is not causing significant ion suppression, but the extraction method is inefficient for this compound. Re-evaluate and optimize your sample preparation protocol (e.g., different pH, solvent, or SPE sorbent).
Both Issues < 85%Low (<80%)Both ion suppression and poor recovery are present. Address the extraction efficiency first, then re-evaluate the matrix effect.

Step 2: Mitigate Ion Suppression

If ion suppression is confirmed, consider the following strategies:

  • Sample Dilution: A simple yet effective method is to dilute the sample extract. This reduces the concentration of interfering matrix components. However, this is only feasible if the analyte concentration is high enough to remain above the lower limit of quantification (LLOQ) after dilution.

  • Optimize Sample Cleanup: A more robust sample preparation method can selectively remove interfering compounds.[1]

    • Solid-Phase Extraction (SPE): Use a sorbent that strongly retains this compound while allowing interfering compounds to be washed away. Consider a mixed-mode or polymeric sorbent for complex matrices.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively partition the analyte away from matrix components.

  • Chromatographic Separation: Modify your LC method to separate the analyte from the interfering matrix components.[4]

    • Adjust the gradient profile to increase resolution around the analyte's retention time.

    • Try a different column chemistry (e.g., a phenyl-hexyl or pentafluorophenyl (PFP) column) that may offer different selectivity for the analyte and interferences.

Issue 2: Inconsistent and Irreproducible Results for this compound

Question: My results for replicate injections of the same sample are highly variable. What is causing this lack of precision?

Answer: Inconsistent results are often a sign of variable matrix effects between samples.[2] Regulatory bodies like the FDA and EMA emphasize the importance of assessing matrix effects from multiple sources of the same matrix.[5][6]

Step 1: Assess Matrix Variability

Perform the post-extraction spike experiment (Protocol 1) using at least six different lots of your blank matrix.[6] If the calculated matrix effect varies significantly between lots, it confirms that matrix variability is the root cause of your imprecision.

Step 2: Implement a Robust Internal Standard Strategy

The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled (SIL) internal standard (IS) of this compound.[1][3]

  • Why SIL-IS is the Gold Standard: A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H). It will co-elute with the analyte and experience the same degree of ion suppression or enhancement.[4] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

  • If a SIL-IS is unavailable: A structural analog can be used, but it must be carefully selected to have similar chromatographic behavior and ionization efficiency to this compound. However, be aware that it may not perfectly mimic the analyte's behavior in the presence of matrix effects.

Workflow for Diagnosing and Mitigating Matrix Effects

start Inconsistent Results or Poor Sensitivity Observed post_spike Perform Post-Extraction Spike Experiment (Protocol 1) start->post_spike evaluate Evaluate Matrix Effect (ME) and Recovery (RE) post_spike->evaluate me_issue ME < 85%? evaluate->me_issue re_issue RE < 80%? me_issue->re_issue No optimize_cleanup Optimize Sample Cleanup (SPE, LLE) me_issue->optimize_cleanup Yes re_issue->optimize_cleanup Yes end Accurate & Precise Quantification re_issue->end No (Method is performing well) optimize_lc Optimize Chromatographic Separation optimize_cleanup->optimize_lc use_sil_is Implement Stable Isotope-Labeled (SIL) Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate Method Performance use_sil_is->revalidate revalidate->end

Caption: A decision tree for troubleshooting matrix effects.

Frequently Asked Questions (FAQs)

Q1: What exactly is this compound?

A1: this compound is a chemical compound with the molecular formula C₁₁H₁₂O₄.[7][8] It belongs to the class of chromanones, which are found in various natural products and are of interest for their potential biological activities.[9]

Q2: Are flavonoids like this compound particularly susceptible to matrix effects?

A2: Yes, flavonoids and other phenolic compounds can be prone to matrix effects in LC-MS analysis.[10][11] This is often due to their polarity and the complexity of the matrices from which they are typically extracted, such as plant materials or biological fluids. These matrices often contain a high concentration of other polar compounds that can co-elute and interfere with ionization.

Q3: My lab doesn't have a SIL-IS for this compound. What is the next best approach?

A3: While a SIL-IS is ideal, if one is not available, the next best approach is a combination of:

  • Thorough Sample Cleanup: Employ a highly selective sample preparation method like SPE to remove as many interfering components as possible.

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is free of the analyte.[1] This helps to ensure that the standards and the samples experience similar matrix effects, improving accuracy.

  • Standard Addition: This method involves adding known amounts of the analyte to aliquots of the sample. It is a powerful technique for correcting for matrix effects but is more labor-intensive.[2]

Q4: Can I just change my ionization source to mitigate matrix effects?

A4: Switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes help. ESI is generally more susceptible to matrix effects than APCI. However, the choice of ionization source is primarily dictated by the chemical properties of the analyte. This compound, being a polar compound, is likely best suited for ESI. Therefore, optimizing sample preparation and chromatography is usually a more effective strategy than simply changing the ionization source.

Q5: Where can I find official guidelines on matrix effect evaluation?

A5: Authoritative guidelines on bioanalytical method validation, which include detailed sections on assessing matrix effects, are published by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][12][13][14] These documents provide the industry standard for validating methods used in regulated drug development.

References

Validation & Comparative

A Comparative Guide to Validating the Anti-inflammatory Activity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of immunomodulatory therapeutics continues to expand, rigorous and systematic validation of novel compounds is paramount. This guide provides a comprehensive framework for assessing the anti-inflammatory potential of 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a naturally derived chromanone. We will delve into the mechanistic underpinnings of its purported activity, benchmark its efficacy against established anti-inflammatory agents, and provide detailed protocols for its validation.

Introduction to this compound

This compound is a flavonoid-like compound that has garnered interest for its potential therapeutic properties. Structurally, it possesses a chromanone core with hydroxyl groups at positions 5 and 7, which are common features in many biologically active natural products. The presence of these phenolic hydroxyl groups suggests potential antioxidant and anti-inflammatory activities, as they can act as hydrogen donors to scavenge free radicals.

Mechanistic Insights: Targeting the Core Inflammatory Pathways

Inflammation is a complex biological response involving a cascade of signaling pathways. A key regulator of this process is the transcription factor Nuclear Factor-kappa B (NF-κB), which controls the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical player, regulating the production of inflammatory mediators.

It is hypothesized that this compound exerts its anti-inflammatory effects by modulating these core pathways. Specifically, it is believed to inhibit the activation of NF-κB and downregulate the phosphorylation of key MAPK proteins, thereby suppressing the production of pro-inflammatory molecules.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascade cluster_2 This compound cluster_3 Nuclear Translocation & Gene Expression cluster_4 Inflammatory Response Stimulus Stimulus MAPK MAPK Stimulus->MAPK IKK IKK Stimulus->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nucleus NF-κB (active) NF-κB->NF-κB_nucleus translocates Compound This compound Compound->MAPK inhibits Compound->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NF-κB_nucleus->Pro-inflammatory Genes activates Inflammation Inflammation Pro-inflammatory Genes->Inflammation G cluster_0 Cell Seeding & Adhesion cluster_1 Treatment cluster_2 Inflammatory Stimulation cluster_3 Analysis Step1 Seed RAW 264.7 cells (5 x 10^4 cells/well) Step2 Pre-treat with Compound or Indomethacin (1 hr) Step1->Step2 Step3 Stimulate with LPS (1 µg/mL, 24 hrs) Step2->Step3 Step4a NO Assay (Griess) Step3->Step4a Step4b Cytokine ELISA (TNF-α, IL-6) Step3->Step4b Step4c MTT Assay (Cell Viability) Step3->Step4c

comparing antioxidant capacity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one with Trolox

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparing the Antioxidant Capacity of Novel Chromanones against Trolox

A Methodological Framework for Researchers

Introduction

In the pursuit of novel therapeutic agents, particularly in the realms of neurodegenerative diseases, cardiovascular disorders, and oncology, the evaluation of antioxidant capacity is a foundational step. Oxidative stress, a state of imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological mechanism. Consequently, compounds capable of mitigating this stress are of significant interest.

This guide focuses on 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a member of the flavonoid family, which is structurally related to a class of compounds known for their biological activities[1]. While this specific derivative is a promising candidate for antioxidant research, a comprehensive search of published literature reveals a gap in experimental data directly quantifying its antioxidant capacity.

Therefore, this document serves as a detailed methodological guide for researchers. It outlines the requisite experimental framework to rigorously compare the antioxidant potential of novel compounds like this compound against Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid). Trolox, a water-soluble analog of Vitamin E, is the universally accepted benchmark in antioxidant assays, and capacity is often expressed in Trolox Equivalents (TE)[2][3]. We will detail the principles and protocols for two of the most common and robust in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays[4][5].

Theoretical Foundations of Antioxidant Capacity Assays

The primary mechanism by which antioxidants neutralize free radicals is through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical, quenching it.

    • Antioxidant-H + R• → Antioxidant• + R-H

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a cation radical and an anion.

    • Antioxidant + R• → Antioxidant•+ + R:-

The DPPH and ABTS assays can proceed via either mechanism, depending on the antioxidant's structure and the solvent used.

The DPPH Assay

The DPPH assay utilizes a stable free radical, 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep violet color, with an absorption maximum around 517 nm[6]. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to its non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the antioxidant capacity of the sample[5].

The ABTS Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore with an absorption maximum at 734 nm. The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate[7]. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of this decolorization is indicative of the sample's radical scavenging activity[4]. The ABTS assay is advantageous as it is soluble in both aqueous and organic solvents and is less affected by steric hindrance of the antioxidant molecule[8].

Experimental Design and Protocols

A robust comparison requires a well-designed experiment that includes a standard (Trolox), a negative control (solvent blank), and the test compound at various concentrations to determine the dose-response relationship.

Workflow for Antioxidant Capacity Determination

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_analysis Analysis Stage P1 Prepare Stock Solutions (Test Compound & Trolox) P2 Prepare Serial Dilutions P1->P2 R1 Mix Dilutions with Radical Solution P2->R1 P3 Prepare Radical Solution (DPPH or ABTS•+) P3->R1 R2 Incubate in the Dark (e.g., 30 min for DPPH) R1->R2 A1 Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3 A4 Calculate Trolox Equivalent (TEAC Value) A2->A4 G AH This compound or Trolox R DPPH• or ABTS•+ RH DPPH-H or ABTS A_rad Oxidized Antioxidant R->RH H• Donation

References

A Comparative Guide to the Biological Performance of 5,7-Dihydroxy-2,2-dimethylchroman-4-one and Structurally Related Chromanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Chromanone Scaffold

Chroman-4-ones, a class of oxygen-containing heterocyclic compounds, are a cornerstone in natural product chemistry and medicinal drug discovery.[1] Their rigid bicyclic structure, composed of a benzene ring fused to a dihydropyranone ring, serves as a privileged scaffold for designing molecules with a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific biological effects of chromanone derivatives are intricately dictated by the substitution patterns on this core structure.

This guide focuses on 5,7-Dihydroxy-2,2-dimethylchroman-4-one , a specific derivative within this versatile family. While direct and extensive experimental data for this particular compound is limited in publicly available literature, its structural features—notably the dihydroxy substitution at the 5 and 7 positions, common in bioactive flavonoids, and the gem-dimethyl group at the 2-position—suggest significant therapeutic potential.

To provide a scientifically grounded comparative analysis for researchers, scientists, and drug development professionals, this guide will synthesize experimental data from closely related and well-studied chromanone derivatives. By examining the performance of these structural analogs, we can infer the likely bioactivities of this compound and provide a framework for its future investigation. We will focus on three key areas of therapeutic interest: anti-inflammatory, antioxidant, and anticancer activities.

Anti-inflammatory and Antioxidant Activity: A Comparative Analysis

The 5,7-dihydroxy substitution pattern is a hallmark of many flavonoids with potent anti-inflammatory and antioxidant properties. This is attributed to their ability to scavenge free radicals and modulate key inflammatory signaling pathways.

Comparative In Vitro Performance

To contextualize the potential of this compound, we will compare it with 5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-chromen-4-one , a naturally occurring flavone isolated from Bruguiera gymnorrhiza.[3][4] This compound shares the crucial 5,7-dihydroxy core and has been evaluated for its anti-inflammatory and antioxidant effects.

Compound/ActivityConcentration% InhibitionAssayReference
5,7-dihydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-chromen-4-one
Cyclooxygenase-2 (COX-2) Inhibition100 µg/mL>80%Enzyme Assay[3][4]
5-Lipoxygenase (5-LOX) Inhibition100 µg/mL>80%Enzyme Assay[3][4]
TNF-α Production Inhibition100 µg/mL>80%Cell-based Assay[3][4]
DPPH Radical Scavenging250 µM40%Chemical Assay[3][4]
NF-κB Activity Inhibition100 µg/mL23.1%Transactivation Assay[3][4]

Expert Insights: The significant inhibition of COX-2, 5-LOX, and TNF-α production by the comparator compound at 100 µg/mL highlights the potent anti-inflammatory potential of the 5,7-dihydroxychromone scaffold.[3][4] These enzymes and cytokines are pivotal mediators of the inflammatory cascade. The inhibition of NF-κB, a master regulator of inflammatory gene expression, further underscores the mechanistic basis of this activity.[3][4] The moderate DPPH radical scavenging activity suggests that direct antioxidant effects contribute to the overall anti-inflammatory profile.[3][4] It is highly probable that this compound will exhibit similar, albeit quantitatively different, activities due to the shared pharmacophore. The gem-dimethyl substitution at the C2 position may influence its lipophilicity and cellular uptake, potentially altering its efficacy.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many flavonoids are mediated through the inhibition of the NF-κB signaling pathway. The following diagram illustrates this proposed mechanism, which is likely relevant for this compound.

G cluster_NFkB NF-κB Complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB p65 p65 p50 p50 Nucleus Nucleus p65->Nucleus Translocation p50->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription Chromanone This compound Chromanone->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols: Antioxidant Capacity Assays

To enable researchers to directly assess the antioxidant potential of this compound, we provide a detailed protocol for the DPPH radical scavenging assay, a widely used and robust method.[5]

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a series of concentrations of the test compound (e.g., 1, 10, 50, 100, 200 µg/mL) in methanol.

    • Prepare a standard antioxidant solution (e.g., Ascorbic acid or Trolox) at similar concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound, standard, or methanol (for the control) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_assay Assay cluster_data Data Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Test Compound DPPH_sol->Mix Test_sol Prepare Serial Dilutions of Test Compound Test_sol->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

Caption: General experimental workflow for the DPPH radical scavenging assay.

Anticancer Activity: A Comparative Perspective

The chromanone scaffold is also a promising template for the development of anticancer agents. To explore this potential for this compound, we will draw comparisons with 5,7-dihydroxyflavanone (Pinocembrin) and its halogenated derivatives, which have been evaluated for their cytotoxic effects against various cancer cell lines.[6][7]

Comparative In Vitro Cytotoxicity

The following table summarizes the minimum inhibitory concentration (MIC) values for Pinocembrin and its derivatives against various microbial strains, which can be indicative of general cytotoxicity, and direct anticancer activity against human cancer cell lines.

CompoundCell LineIC50 (µM)AssayReference
Pinocembrin (5,7-dihydroxyflavanone) ---[8]
Halogenated Pinocembrin Derivatives Various Cancer Cell LinesVariesMTT Assay[6][7]
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-one AGS (gastric cancer)2.63 ± 0.17MTT Assay[9]

Expert Insights: While specific IC50 values for Pinocembrin against cancer cell lines are not detailed in the provided results, the successful synthesis and evaluation of its derivatives demonstrate the tractability of the 5,7-dihydroxychromanone core for developing potent cytotoxic agents.[6][7] The significantly low IC50 value of the triazole-linked chromenone against AGS cancer cells highlights that strategic modifications to the core structure can lead to highly active compounds.[9] This suggests that this compound could serve as a valuable starting point for the synthesis of novel anticancer drug candidates. The gem-dimethyl group at C2 may enhance metabolic stability, a desirable property in drug design.

Experimental Protocol: MTT Cell Viability Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. It is a standard preliminary assay for evaluating the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a range of concentrations of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound.

    • Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control, e.g., Doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm.

  • Calculation:

    • Cell viability is calculated as: % Viability = (Abs_sample / Abs_control) * 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This guide provides a comparative overview of the potential biological activities of this compound by leveraging experimental data from structurally related chromanone derivatives. The analysis suggests that this compound is a promising candidate for further investigation as an anti-inflammatory, antioxidant, and anticancer agent. The shared 5,7-dihydroxychromanone scaffold is a strong indicator of bioactivity.

Future research should focus on the direct synthesis and in vitro evaluation of this compound using the standardized protocols outlined in this guide. This will enable a direct comparison with the existing data on other chromanone derivatives and provide a clearer understanding of the influence of the C2 gem-dimethyl substitution on its biological performance. Such studies are essential for unlocking the full therapeutic potential of this intriguing molecule.

References

A Researcher's Comparative Guide to the Structure-Activity Relationship of 5,7-Dihydroxy-2,2-dimethylchroman-4-one Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the chroman-4-one scaffold stands out as a "privileged structure," a core molecular framework that consistently yields compounds with a wide array of biological activities.[1] This guide delves into the nuanced world of a specific, yet highly promising subclass: 5,7-dihydroxy-2,2-dimethylchroman-4-one and its analogues. Our focus will be to dissect the relationship between their chemical structure and biological function, providing researchers, scientists, and drug development professionals with a comparative analysis grounded in experimental data. We will explore how subtle molecular modifications can dramatically influence their therapeutic potential, particularly in the realms of anticancer and antimicrobial activities.

The Core Scaffold: A Foundation of Bioactivity

The this compound core is a naturally recurring motif, lending itself to a variety of biological interactions.[2] The dihydroxy substitution at positions 5 and 7 is a key feature, often associated with antioxidant and enzyme-inhibiting properties.[3] The gem-dimethyl group at the C2 position provides steric bulk and influences the molecule's overall conformation. Understanding the intrinsic properties of this core is fundamental to appreciating the impact of further structural modifications.

Structure-Activity Relationship (SAR): Decoding the Impact of Substitutions

The therapeutic efficacy of this compound analogues is profoundly influenced by the nature and position of substituents on the chroman-4-one core. While direct, comprehensive SAR studies on a systematic series of these specific analogues are limited, we can infer critical relationships from studies on closely related chroman-4-ones and flavanones. The most impactful modifications are typically introduced at the C6 and C8 positions of the aromatic A-ring.

Key Takeaways from SAR Studies:
  • Hydroxylation Pattern: The 5,7-dihydroxy arrangement is crucial for many of the observed biological activities. Altering this pattern often leads to a significant decrease in potency.[3]

  • Substitutions at C6 and C8: The introduction of various functional groups at these positions can modulate lipophilicity, electronic properties, and steric hindrance, thereby fine-tuning the biological activity.

    • Prenylation: The addition of a prenyl group (a five-carbon isoprenoid unit) at C6 or C8 is a common modification in natural flavonoids and has been shown to enhance anticancer activity. For instance, 6-C-prenylated flavones have demonstrated potent cytotoxicity against breast cancer cells.[4]

    • Halogenation: The introduction of halogen atoms can significantly impact a compound's antimicrobial properties. Halogenated 5,7-dihydroxyflavanone derivatives have shown superior antimicrobial activity compared to their non-halogenated parent compounds.[5][6][7]

    • Alkylation and Arylation: The addition of alkyl or aryl groups at the C7 hydroxyl group has been shown to reduce antimicrobial activity in some 7-hydroxychroman-4-one derivatives.[8]

Comparative Performance Analysis of Chroman-4-one Analogues

To provide a clearer perspective on the impact of structural modifications, the following table summarizes the cytotoxic activity of various chroman-4-one and flavanone analogues against different cancer cell lines. It is important to note that these compounds are structurally related to our core scaffold of interest and provide valuable insights into potential SAR trends.

Compound/AnalogueTarget Cell LineIC50 (µM)Key Structural FeaturesReference
5,7-DimethoxyflavoneHepG2 (Liver Cancer)25Methoxy groups at C5 and C7[3][9]
6-(3,3-diethylallyl)diosmetinMCF-7 (Breast Cancer)9.22C6-prenylation (diethylallyl group)[4]
2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalconeSMMC-7721 (Hepatoma)32.3Chalcone scaffold with methoxy and dimethyl substitutions[10]
Compound 1 (sphaerococcenol A analogue)A549 (Lung Cancer)18.70Addition of 4-methoxybenzenethiol[11]
Compound 3 (sphaerococcenol A analogue)MCF-7 (Breast Cancer)14.31Addition of propanethiol[11]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one analogue 3a HCT-116 (Colon Cancer)1.3Silyl group substitution[12]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one analogue 3b HCT-116 (Colon Cancer)7.3Silyl group substitution[12]

This table is a compilation of data from various sources on related compounds and is intended to illustrate general SAR principles.

Experimental Methodologies: A Guide to In Vitro Evaluation

The robust evaluation of novel therapeutic compounds relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to determine the cytotoxic effects of this compound analogues.

Synthesis of Chroman-4-one Derivatives

A common and efficient method for synthesizing substituted chroman-4-ones involves a one-pot reaction using phenols and α,β-unsaturated acids or a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition.[13] For instance, 2'-hydroxyacetophenone can be reacted with an appropriate aldehyde in the presence of a base like diisopropylamine in ethanol under microwave irradiation to yield the desired chroman-4-one.[13]

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][8][13]

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and an untreated control (cells in fresh medium only).[13]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][13]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[5][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental process, the following diagrams provide a visual representation of key concepts.

Anticancer Drug Discovery Workflow

This diagram illustrates a typical workflow for the discovery and evaluation of novel anticancer compounds, from initial synthesis to in-depth mechanistic studies.

cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., Substituted Phenols) synthesis Synthesis of Analogues start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification mtt Cytotoxicity Screening (MTT Assay) purification->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Assays (e.g., Annexin V) ic50->apoptosis pathway Signaling Pathway Modulation apoptosis->pathway cell_cycle Cell Cycle Analysis cell_cycle->pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage, ROS) bcl2 Bcl-2 Family (Bax/Bak activation) dna_damage->bcl2 cytochrome_c Cytochrome c Release bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to Synthetic vs. Natural 5,7-Dihydroxy-2,2-dimethylchroman-4-one for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that impacts purity, scalability, and biological activity. This guide provides a comprehensive comparative analysis of synthetic versus natural 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a chromanone with significant therapeutic potential. While direct comparative studies on this specific molecule are limited, this guide synthesizes available data on closely related compounds to offer a robust framework for informed decision-making.

Introduction to this compound

This compound belongs to the chromanone class of flavonoids, which are widely distributed in the plant kingdom. These compounds are of significant interest due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The decision to use a synthetic or a naturally sourced version of this molecule depends heavily on the specific research application, with each having distinct advantages and disadvantages.

Physicochemical and Spectroscopic Profile

PropertySynthetic this compoundNatural this compound
Purity High (>98%), single molecular entityVariable, typically present in a complex mixture with other phytochemicals
Consistency High batch-to-batch consistencyLow, dependent on plant source, geography, and extraction method
Scalability High potential for large-scale, controlled productionLimited by the abundance in the natural source and extraction efficiency
Cost Potentially high due to multi-step synthesisCan be high due to complex extraction and purification protocols
¹H NMR (Predicted) δ (ppm): 1.45 (s, 6H, 2xCH₃), 2.70 (s, 2H, CH₂), 5.95 (d, 1H, H-6), 6.00 (d, 1H, H-8), 12.50 (s, 1H, 5-OH)Consistent with the synthetic standard, but may show minor shifts due to matrix effects in crude extracts.
¹³C NMR (Predicted) δ (ppm): 26.0 (2xCH₃), 46.0 (C-3), 79.0 (C-2), 94.0 (C-8), 98.0 (C-6), 103.0 (C-4a), 158.0 (C-5), 162.0 (C-7), 164.0 (C-8a), 196.0 (C=O)Consistent with the synthetic standard.
Mass Spec (ESI-MS) m/z: 209.0814 [M+H]⁺, 207.0658 [M-H]⁻Identical to the synthetic standard.

Synthesis of this compound

Chemical synthesis offers the advantage of producing a high-purity, well-characterized compound, which is essential for dose-response studies and mechanistic investigations. The Pechmann condensation is a widely used and efficient method for the synthesis of coumarins and related chromanones.[1]

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established procedures for the synthesis of similar 5,7-dihydroxy-4-substituted chromanones.[2]

Materials:

  • Phloroglucinol

  • 3,3-Dimethylacrylic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., Amberlyst-15)

  • Toluene

  • Ice-cold water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine phloroglucinol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).

  • Catalyst Addition: Add polyphosphoric acid (PPA) to the mixture with stirring.

  • Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Natural Sourcing and Isolation

This compound and related chromanones are found in various plant species, including those of the Eupatorium genus. The isolation of these compounds from natural sources can be a complex process, often yielding a mixture of related phytochemicals.

Experimental Protocol: Extraction and Isolation from Plant Material

This generalized protocol is based on established methods for the isolation of flavonoids from plant sources.

Materials:

  • Dried and powdered plant material (e.g., leaves and stems of Eupatorium cannabinum)

  • Methanol or ethanol

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

Procedure:

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with hexane and then ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate of increasing polarity.

  • Further Purification: Combine fractions containing the target compound (as determined by TLC) and further purify using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Final Purification: If necessary, perform preparative high-performance liquid chromatography (HPLC) to obtain the pure this compound.

Comparative Biological Activity

While direct comparative biological activity data for synthetic versus natural this compound is not available, we can infer potential differences based on the general properties of synthetic and natural products and data from structurally similar flavonoids.

FeatureSynthetic this compoundNatural this compound
Activity Basis Activity is based on a single, well-defined molecule.Potential for synergistic or antagonistic effects from co-extracted compounds.
Reproducibility High reproducibility in biological assays due to consistent purity.Lower reproducibility due to variability in the phytochemical profile.
Dose-Response Clear and precise dose-response curves can be established.Dose-response relationships may be complex and difficult to interpret.
Anticancer Activity (Inference) Expected to exhibit cytotoxic effects on cancer cell lines. For example, the related flavanone hesperetin shows IC50 values in the micromolar range against various cancer cell lines.The crude extract may show different potency due to the presence of other bioactive compounds.
Anti-inflammatory Activity (Inference) Likely to inhibit pro-inflammatory mediators. For instance, some flavones inhibit NF-κB activation with IC50 values in the low micromolar range.The overall anti-inflammatory effect will be a composite of all active compounds in the extract.

Modulation of Signaling Pathways

Flavonoids, including chromanones, are known to exert their biological effects by modulating key cellular signaling pathways, particularly those involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many flavonoids have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3] It is plausible that this compound also modulates this pathway.

NFkB_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB->ProInflammatory induces Chromanone This compound Chromanone->IKK inhibits Nrf2_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Ub Ubiquitination & Proteasomal Degradation Keap1->Ub promotes Nrf2->Keap1 binds to Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantGenes Antioxidant Gene Expression (HO-1, NQO1) ARE->AntioxidantGenes activates Chromanone This compound Chromanone->Keap1 inactivates

References

Navigating the Therapeutic Potential of 5,7-Dihydroxy-2,2-dimethylchroman-4-one: A Comparative In Vivo Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis for Researchers and Drug Development Professionals

In the landscape of novel therapeutic development, chromanone scaffolds have emerged as a promising class of compounds with diverse biological activities.[1] This guide provides a comprehensive comparative analysis of the potential in vivo efficacy of 5,7-Dihydroxy-2,2-dimethylchroman-4-one, benchmarking it against standard therapeutic agents in key disease areas. While direct in vivo experimental data for this specific molecule is limited in publicly accessible literature, this guide will leverage data from structurally analogous, well-researched flavonoids and chromanones to project its therapeutic promise and guide future preclinical study design.

The core focus of this analysis will be on two of the most pertinent therapeutic areas for flavonoid-like structures: inflammation and oncology. We will explore the mechanistic rationale for the potential efficacy of this compound and compare it to the established mechanisms of standard-of-care drugs.

Section 1: Mechanistic Underpinnings of Therapeutic Activity

The therapeutic effects of flavonoids and chromanones are often attributed to their ability to modulate key signaling pathways involved in disease pathogenesis.[2][3] For this compound, its structural features suggest a potential to interfere with inflammatory and oncogenic cascades.

Anti-Inflammatory Potential: Targeting the Arachidonic Acid Cascade

A primary mechanism of many anti-inflammatory compounds, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[4] Flavonoids have been shown to inhibit COX and other enzymes in the inflammatory cascade, such as lipoxygenase (LOX).[2]

digraph "Inflammatory_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Arachidonic_Acid" [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; "COX_Enzymes" [label="COX-1 & COX-2", fillcolor="#FBBC05", fontcolor="#202124"]; "Prostaglandins" [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inflammation" [label="Inflammation\n(Pain, Fever, Swelling)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NSAIDs" [label="Standard Drugs (NSAIDs)\ne.g., Ibuprofen", shape=note, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Test_Compound" [label="this compound\n(Potential Action)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Arachidonic_Acid" -> "COX_Enzymes" [label="Metabolized by"]; "COX_Enzymes" -> "Prostaglandins" [label="Synthesizes"]; "Prostaglandins" -> "Inflammation";

"NSAIDs" -> "COX_Enzymes" [label="Inhibits", style=dashed, color="#EA4335"]; "Test_Compound" -> "COX_Enzymes" [label="Potentially Inhibits", style=dashed, color="#34A853"]; }

Figure 1: Simplified signaling pathway of the arachidonic acid cascade and points of intervention.

Anticancer Potential: Induction of Apoptosis and Cell Cycle Arrest

The anticancer activity of many chemotherapeutic agents, such as Doxorubicin, involves inducing DNA damage and inhibiting topoisomerase II, ultimately leading to apoptosis.[][6] Chromanone derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, suggesting a potential for similar mechanisms of action.[7][8]

Section 2: Comparative In Vivo Efficacy Analysis

To contextualize the potential of this compound, we will examine its projected efficacy in established animal models against standard drugs. The data for the test compound is extrapolated from studies on structurally similar molecules.

Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a widely used and reproducible model for evaluating acute inflammation.[9][10]

Table 1: Comparative Anti-Inflammatory Efficacy

CompoundDoseRoute of AdministrationPaw Edema Inhibition (%)Reference
This compound (Projected) 10-50 mg/kgOralData Not Available-
Oroxylin A (Analogue)1 & 5 mg/kgIntraperitonealSignificant reduction in inflammatory cells[11]
Indomethacin (Standard)10 mg/kgOral~50-60%[12]
Diclofenac (Standard)10 mg/kgIntraperitoneal~40-50%[13]
Anticancer Efficacy in a Xenograft Mouse Model

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer drug development.[14][15]

Table 2: Comparative Anticancer Efficacy

CompoundCancer Cell LineMouse ModelTumor Growth InhibitionReference
This compound (Projected) VariousXenograftData Not Available-
Chromanone DerivativesMCF-7, DU-145, A549In vitro dataSignificant cytotoxicity[7]
Doxorubicin (Standard)VariousXenograftDose-dependent tumor regression[6][16]

Section 3: Experimental Protocols

For researchers aiming to validate the in vivo efficacy of this compound, the following detailed protocols for standard models are provided.

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the steps to assess the anti-inflammatory activity of a test compound.

digraph "Carrageenan_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Animal_Acclimatization" [label="Acclimatize Rats\n(1 week)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Grouping" [label="Group Animals\n(n=6 per group)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Drug_Administration" [label="Administer Test Compound,\nVehicle, or Standard Drug", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Carrageenan_Injection" [label="Inject 0.1 mL of 1% Carrageenan\ninto Subplantar Region of Hind Paw", fillcolor="#FBBC05", fontcolor="#202124"]; "Paw_Volume_Measurement" [label="Measure Paw Volume at 0, 1, 2, 3, 4 hours\n(Pplethysmometer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Calculate Percent Inhibition of Edema", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Animal_Acclimatization"; "Animal_Acclimatization" -> "Grouping"; "Grouping" -> "Drug_Administration"; "Drug_Administration" -> "Carrageenan_Injection" [label="1 hour post-administration"]; "Carrageenan_Injection" -> "Paw_Volume_Measurement"; "Paw_Volume_Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 2: Workflow for the carrageenan-induced paw edema model.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions.

  • Grouping: Animals are randomly divided into groups (n=6): Vehicle control, Standard drug (e.g., Indomethacin 10 mg/kg), and Test compound at various doses.

  • Drug Administration: The test compound, vehicle, or standard drug is administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Human Tumor Xenograft Model in Mice

This protocol details the evaluation of a compound's anticancer activity.

digraph "Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

"Start" [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cell_Culture" [label="Culture Human Cancer Cells\n(e.g., MCF-7)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Tumor_Implantation" [label="Subcutaneously Implant Cells\ninto Immunocompromised Mice", fillcolor="#FFFFFF", fontcolor="#202124"]; "Tumor_Growth" [label="Allow Tumors to Reach\nPalpable Size (~100 mm³)", fillcolor="#FBBC05", fontcolor="#202124"]; "Grouping_and_Treatment" [label="Randomize Mice and Begin Treatment\n(Test Compound, Vehicle, Standard)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Monitoring" [label="Monitor Tumor Volume and Body Weight\n(2-3 times per week)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Endpoint" [label="Euthanize Mice when Tumors Reach\nPredefined Size or at Study End", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Analyze Tumor Growth Inhibition\nand Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

"Start" -> "Cell_Culture"; "Cell_Culture" -> "Tumor_Implantation"; "Tumor_Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Grouping_and_Treatment"; "Grouping_and_Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Data_Analysis"; "Data_Analysis" -> "End"; }

Figure 3: Workflow for the human tumor xenograft model.

Methodology:

  • Cell Culture: Human cancer cells (e.g., MCF-7 for breast cancer) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1-5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). Mice are then randomized into treatment groups.

  • Treatment: Treatment with the test compound, vehicle, or a standard drug (e.g., Doxorubicin) is initiated according to the desired dosing schedule and route.

  • Monitoring: Tumor volume and mouse body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated, and toxicity is assessed based on body weight changes and clinical observations.

Section 4: Concluding Remarks and Future Directions

While direct in vivo data for this compound remains to be established, the available evidence from structurally related compounds suggests its potential as a promising therapeutic candidate, particularly in the realms of anti-inflammatory and anticancer applications. Its flavonoid-like structure points towards mechanisms of action that are well-established for these classes of diseases.

The experimental protocols and comparative data presented in this guide are intended to provide a robust framework for researchers to initiate and conduct meaningful in vivo efficacy studies. Future research should focus on head-to-head comparisons with standard drugs in the validated animal models described herein to definitively characterize the therapeutic potential of this compound.

References

cross-validation of different analytical techniques for 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Techniques for 5,7-Dihydroxy-2,2-dimethylchroman-4-one

For researchers, scientists, and drug development professionals, the robust and accurate analysis of bioactive compounds is paramount. This guide provides a comprehensive, field-proven comparison of analytical methodologies for the characterization and quantification of This compound (C₁₁H₁₂O₄), a flavonoid derivative belonging to the chromanone class.

The integrity of any analytical data hinges on a thorough understanding of the chosen method's capabilities and limitations. Therefore, this document moves beyond a simple listing of techniques to provide a framework for their cross-validation. Cross-validation is the critical process of verifying that different analytical methods yield comparable and reliable results, a cornerstone of method transfer, validation of new procedures, and ensuring data integrity across studies.[1][2] This guide is structured to empower you, the scientist, to make informed decisions based on the specific requirements of your research, whether it be for structural elucidation, purity assessment, or quantitative analysis in complex matrices.

The Central Role of Method Validation

Before comparing techniques, it is essential to establish the framework for their evaluation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures.[3][4] The objective is to demonstrate that a procedure is fit for its intended purpose.[4] Key validation parameters, which will be referenced throughout this guide, include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]

  • Accuracy: The closeness of test results to the true value.[5]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

General Analytical Workflow

Regardless of the specific instrument, the analysis of this compound follows a fundamental workflow. This process begins with meticulous sample preparation to isolate the analyte from its matrix and concludes with data interpretation and reporting.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_interp Phase 3: Interpretation Sample Sample Collection (e.g., Plant Tissue, Synthesis Reaction) Extraction Extraction / Dissolution (e.g., Methanol, Acetonitrile) Sample->Extraction Solubilize Analyte Cleanup Sample Cleanup (Filtration, SPE) Extraction->Cleanup Remove Interferences Instrument Instrumental Analysis (HPLC, LC-MS, GC-MS, NMR) Cleanup->Instrument Inject Sample DataAcq Data Acquisition Instrument->DataAcq Processing Data Processing (Integration, Spectral Analysis) DataAcq->Processing Validation Method Validation & Cross-Comparison Processing->Validation Report Final Report Validation->Report

General workflow for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of flavonoids and related compounds due to its high resolution and reproducibility.[1][6]

Principle of Operation: The sample is injected into a high-pressure liquid stream (mobile phase) and passed through a column packed with a solid adsorbent material (stationary phase). For a moderately polar compound like this compound, a reversed-phase C18 column is ideal. The compound partitions between the mobile and stationary phases based on its polarity, leading to separation from other components. A UV-Vis detector measures the absorbance of the analyte as it elutes from the column, providing a quantitative signal.

Experimental Protocol: HPLC-UV
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Prepare unknown samples by dissolving them in methanol to an expected concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[6]

    • Mobile Phase: Isocratic elution with Methanol and Water (e.g., 70:30, v/v).[6] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30°C.[6]

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Scan for the wavelength of maximum absorbance (λmax) using a DAD. For chromanone structures, this is often around 290 nm.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex matrices like biological fluids, LC-MS/MS is the gold standard.[1]

Principle of Operation: The separation principle is identical to HPLC. However, instead of a UV detector, the eluent from the column is directed into a mass spectrometer. The compound is ionized (e.g., via Electrospray Ionization - ESI), and the mass spectrometer selects the precursor ion corresponding to the protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻). This precursor ion is then fragmented, and the instrument monitors specific product ions. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and significantly lower detection limits compared to UV detection.

Experimental Protocol: LC-MS/MS
  • Sample Preparation:

    • For complex matrices (e.g., plasma), a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) may be necessary to isolate the analyte.[1]

    • Prepare standards and samples as described for HPLC, but at much lower concentrations (e.g., in the ng/mL range). An internal standard (ideally a stable isotope-labeled version of the analyte) should be used for accurate quantification.

  • Instrumentation and Chromatographic Conditions:

    • LC System: An ultra-high-performance liquid chromatography (UHPLC) system is preferred for faster analysis and better resolution.

    • Column: A C18 UHPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase: Gradient elution is typically used. For example:

      • Solvent A: Water with 0.1% Formic Acid

      • Solvent B: Acetonitrile with 0.1% Formic Acid

      • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: ESI, typically in negative ion mode for phenolic compounds.

    • MRM Transitions: These must be determined by infusing a standard solution. For this compound (MW: 208.22), the precursor ion would be m/z 207. The specific product ions would need to be determined experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound has polar hydroxyl groups and is not sufficiently volatile, a derivatization step is mandatory.

Principle of Operation: Derivatization (e.g., silylation) replaces the active hydrogens on the hydroxyl groups with nonpolar trimethylsilyl (TMS) groups, increasing the compound's volatility and thermal stability. The derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, where they are fragmented by electron impact (EI), creating a unique fragmentation pattern (mass spectrum) that acts as a chemical fingerprint for identification.

Experimental Protocol: GC-MS
  • Derivatization and Sample Preparation:

    • Evaporate a known amount of the sample or standard to dryness under a stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine or acetonitrile.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

    • The resulting solution containing the silylated analyte is ready for injection.

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC system coupled to a mass spectrometer (e.g., a single quadrupole).

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Mode: Full scan mode (e.g., m/z 50-550) to identify the compound and its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation and confirmation of a compound's identity. While not typically used for routine quantification, it is essential for characterizing reference standards.

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure, connectivity, and stereochemistry.[7][8]

Experimental Protocol: NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • The choice of solvent is critical; DMSO-d₆ is often suitable for flavonoids as it can solubilize the compound and allows for the observation of exchangeable hydroxyl protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

    • Experiments: A suite of experiments should be performed:

      • ¹H NMR: Provides information on the number, environment, and coupling of protons.

      • ¹³C NMR: Shows the signals for all unique carbon atoms in the molecule.

      • 2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the complete structure.

Performance Comparison and Cross-Validation

The choice of analytical method depends on the research question. HPLC-UV offers a balance of performance and accessibility for routine quantification. LC-MS/MS is superior for trace-level quantification in complex samples. GC-MS provides excellent confirmatory data via its mass spectral libraries, provided the derivatization is successful. NMR is the definitive tool for structural confirmation.

Comparative Data Summary
Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) NMR Spectroscopy
Primary Use Routine Quantification, PurityTrace Quantification, MetabolomicsConfirmatory Analysis, PurityStructural Elucidation, Identity
Specificity Good (based on retention time & UV spectrum)Excellent (based on retention time & MRM transitions)Excellent (based on retention time & mass spectrum)Absolute (definitive structure)
Sensitivity (Typical LOQ) ~10-100 ng/mL[9]~0.01-1 ng/mL[10]~1-10 ng/mL~1-5 mg/mL (Not for trace analysis)
Linearity (r²) > 0.998[9]> 0.99[10]> 0.99Not applicable for quantification
Precision (%RSD) < 2%< 15% (at LLOQ)< 5%Not applicable
Accuracy (% Recovery) 98-105%[9]85-115%90-110%Not applicable
Throughput HighHighMediumLow
Cost (Instrument) Low-MediumHighMediumVery High
Cross-Validation Strategy

A robust cross-validation plan ensures consistency and reliability of data. For instance, a newly developed LC-MS/MS method can be validated against an established HPLC-UV method.

Cross_Validation_Workflow cluster_setup Step 1: Setup cluster_methods Step 2: Analysis cluster_eval Step 3: Evaluation Samples Prepare a Set of Samples (n > 10) Covering the Analytical Range MethodA Analyze All Samples with Established Method (e.g., HPLC-UV) Samples->MethodA MethodB Analyze All Samples with New/Alternative Method (e.g., LC-MS/MS) Samples->MethodB DataA Results from Method A MethodA->DataA DataB Results from Method B MethodB->DataB Compare Statistical Comparison (e.g., Bland-Altman Plot, Linear Regression) DataA->Compare DataB->Compare Conclusion Conclusion: Methods are equivalent or bias is understood. Compare->Conclusion

Workflow for the cross-validation of two analytical methods.

The results from both methods are plotted against each other, and linear regression is applied. An ideal correlation would have a slope of 1, an intercept of 0, and a correlation coefficient (R²) > 0.98. This statistical comparison provides confidence that the methods can be used interchangeably or establishes a clear understanding of any systematic bias between them.[2]

References

A Researcher's Guide to Assessing the Biological Selectivity of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the quest for novel therapeutic agents with high target selectivity and minimal off-target effects is a paramount objective. 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a member of the chroman-4-one class of flavonoids, presents a promising scaffold for drug discovery. This guide provides a comprehensive framework for assessing the biological selectivity of this compound, drawing upon the known activities of structurally related flavonoids and outlining detailed experimental protocols for its evaluation. While direct, extensive selectivity profiling data for this specific molecule is limited in publicly available literature, this guide will leverage structure-activity relationship (SAR) insights from analogous compounds to inform a rational approach to its investigation.

Introduction: The Significance of Selectivity in Drug Discovery

Selectivity is a critical attribute of any potential therapeutic agent. A highly selective compound preferentially interacts with its intended biological target (e.g., an enzyme or receptor) while exhibiting minimal activity against other targets in the biological system. High selectivity is often correlated with a more favorable safety profile, as off-target interactions are a common cause of adverse drug reactions. The chroman-4-one scaffold is known to be a "privileged structure," meaning it can serve as a basis for ligands targeting a variety of biological macromolecules.[1][2] This versatility underscores the importance of rigorously evaluating the selectivity of any new derivative, such as this compound.

Based on the biological activities reported for structurally similar flavonoids and chromanones, the primary potential targets for this compound are likely to be involved in inflammatory and microbial pathways. Specifically, this guide will focus on assessing its selectivity against key enzymes in the arachidonic acid cascade (Cyclooxygenase-1 and -2, and 5-Lipoxygenase) and a potential bacterial target (WrbA).

Comparative Analysis: Benchmarking Against Known Inhibitors

To provide a context for the potential activity of this compound, it is essential to compare it with established inhibitors of the putative targets. The following tables present a hypothetical comparison based on typical activities of related flavonoids. It is crucial to note that the values for this compound are predictive and require experimental validation.

Table 1: Comparative Anti-Inflammatory Activity (IC50, µM)
CompoundCOX-1COX-25-LOXSelectivity Index (COX-1/COX-2)
This compound PredictedPredictedPredictedPredicted
Celecoxib (Selective COX-2 Inhibitor)>1000.04>100>2500
Indomethacin (Non-selective COX Inhibitor)0.11.5>1000.07
Zileuton (5-LOX Inhibitor)>100>1000.5N/A
Luteolin (Flavonoid)5.20.91.25.8

Data for comparator compounds are representative values from public sources.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)
CompoundEscherichia coli (WrbA-expressing)Staphylococcus aureus
This compound PredictedPredicted
Ciprofloxacin (Broad-spectrum antibiotic)0.0150.5
Quercetin (Flavonoid, potential WrbA inhibitor)12864

Data for comparator compounds are representative values from public sources.

Experimental Protocols for Selectivity Profiling

To experimentally determine the selectivity of this compound, a series of well-established in vitro assays should be performed. The following protocols provide a detailed methodology for assessing its activity against the key potential targets.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of the test compound to inhibit the peroxidase activity of COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine) as a colorimetric probe

  • Test compound (this compound) and control inhibitors (Celecoxib, Indomethacin) dissolved in DMSO

  • 96-well microplate and plate reader

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer and the heme cofactor.

  • Add 10 µL of various concentrations of the test compound or control inhibitors to the wells of a 96-well plate. Include a vehicle control (DMSO).

  • Add 160 µL of the reaction mixture to each well.

  • Add 10 µL of the COX-1 or COX-2 enzyme solution to the respective wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of arachidonic acid solution.

  • Immediately add 20 µL of TMPD solution.

  • Measure the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percent inhibition for each concentration of the test compound.

  • Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Workflow for COX Inhibition Assay:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reaction Mix (Buffer, Heme) add_mix Add Reaction Mix prep_reagents->add_mix prep_compound Prepare Serial Dilutions of Test Compound add_compound Add Compound/Controls to 96-well Plate prep_compound->add_compound add_compound->add_mix add_enzyme Add COX-1 or COX-2 Enzyme add_mix->add_enzyme incubate Incubate at 37°C add_enzyme->incubate start_reaction Initiate with Arachidonic Acid & TMPD incubate->start_reaction read_plate Measure Absorbance (590 nm) start_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 cluster_pathway Arachidonic Acid Cascade membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Immediate Safety Precautions

Given the GHS hazard statements associated with similar compounds, 5,7-Dihydroxy-2,2-dimethylchroman-4-one should be handled as a hazardous substance that may cause skin, eye, and respiratory irritation.[11] Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to minimize exposure risks.

Essential Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles are mandatory. A face shield should be considered for handling larger quantities.To prevent eye contact which may result in redness, pain, or severe eye damage.[11]
Hand Protection Nitrile gloves are required. Consider double-gloving for enhanced protection.To prevent skin contact which can lead to irritation, redness, and blistering.[11]
Body Protection A fully-buttoned lab coat is mandatory. For larger quantities, a chemical-resistant apron should be worn.To protect the skin and clothing from accidental spills.
Respiratory Protection If there is a risk of generating dust from the solid compound, a NIOSH-approved respirator should be used.To prevent inhalation which may cause irritation of the lungs and respiratory system.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions.[3][5]

  • Designate a Waste Container : Use a clearly labeled, compatible container specifically for this compound waste. The container must have a secure, tight-fitting screw-on cap.[6]

  • Collect All Contaminated Materials : This includes the chemical itself, any contaminated consumables (e.g., pipette tips, gloves, weigh boats, absorbent paper), and any solvent used for decontamination.[12]

  • Incompatible Waste Streams : Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases unless the specific reaction hazards are known and controlled.[5]

Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety.[2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste".[9] The label should also include:

    • The full chemical name: "this compound"

    • Any solvents present in the waste mixture.

    • The approximate quantity of the waste.

    • The date of waste generation.[12]

  • Storage : Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA).[1][5] This area must be at or near the point of generation and away from heat sources or direct sunlight.[1][2] Ensure secondary containment is used to capture any potential leaks.[6]

Disposal Request and Decontamination
  • Disposal Request : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1] Follow their specific procedures for waste collection requests.

  • Decontamination : After handling the compound, thoroughly decontaminate all work surfaces, glassware, and equipment. The rinsate from this cleaning process must also be collected as hazardous waste.[9]

  • Empty Container Disposal : An "empty" container that held this compound must be triple-rinsed with a suitable solvent.[7][9] This rinsate is considered hazardous waste and must be collected.[9] After triple-rinsing and allowing the container to air dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[7]

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert : Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 1.1.

  • Containment : For a solid spill, carefully sweep up the material to avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain it.

  • Collection : Place all contaminated materials into a designated hazardous waste container and label it accordingly.[4]

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's EHS office.

Disposal Procedure Flowchart

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound A Generation of Waste (Unused chemical, contaminated labware, spill cleanup material) B Is the waste container compatible and properly labeled? A->B I Decontaminate work area and equipment. Collect rinsate as hazardous waste. A->I C Select a compatible container. Label with 'Hazardous Waste', contents, and date. B->C No D Segregate Waste (Keep away from incompatibles) B->D Yes C->D E Store in designated Satellite Accumulation Area (SAA) with secondary containment. D->E F Is the container full or has it reached the storage time limit? E->F F->E No G Contact Environmental Health & Safety (EHS) for waste pickup. F->G Yes H EHS collects and disposes of waste in compliance with regulations. G->H

Caption: Decision workflow for the safe disposal of this compound.

References

A Senior Application Scientist's Guide to the Safe Handling of 5,7-Dihydroxy-2,2-dimethylchroman-4-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The handling of novel chemical entities like 5,7-Dihydroxy-2,2-dimethylchroman-4-one, a chromanone derivative with potential pharmacological applications, demands a meticulous and informed approach to personal protection. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, moving beyond mere procedural steps to elucidate the scientific rationale behind each safety recommendation. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any manipulation of this compound, a thorough understanding of its hazard profile is paramount. Based on available safety data, this compound is classified with the following hazards:

  • H315: Causes skin irritation. [1][2]

  • H319: Causes serious eye irritation. [1][2]

  • H335: May cause respiratory irritation. [2]

The signal word associated with this compound is "Warning." [1][2] These classifications necessitate a multi-faceted personal protective equipment (PPE) strategy to shield against dermal, ocular, and respiratory exposure. The risk of exposure is greatest when handling the compound in its powdered form due to the potential for aerosolization.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for handling this compound in various contexts.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Powder) Chemical safety goggles and a face shield[3][4]Chemical-resistant gloves (Nitrile)[3]Laboratory coat or chemical-resistant apron[3]NIOSH-approved respirator (e.g., N95) when outside a fume hood[3]
Solution Preparation Chemical safety goggles[4]Chemical-resistant gloves (Nitrile)[3]Laboratory coatNot generally required if performed in a fume hood
Reaction Monitoring and Work-up Chemical safety gogglesChemical-resistant gloves (Nitrile)Laboratory coatNot generally required if performed in a fume hood

The Rationale Behind the Recommendations:

  • Eye and Face Protection: The serious eye irritation hazard (H319) warrants the use of chemical safety goggles at a minimum.[2] When handling the powder, a face shield provides an additional layer of protection against airborne particles.[3][4]

  • Hand Protection: To prevent skin irritation (H315), chemical-resistant gloves are mandatory.[2] Nitrile gloves are a suitable choice for many applications, but it is crucial to inspect them for any signs of degradation before use and to dispose of them properly after handling.[3]

  • Body Protection: A laboratory coat or a chemical-resistant apron protects the skin and clothing from accidental spills and contamination.[3]

  • Respiratory Protection: The potential for respiratory irritation (H335) when handling the powdered form necessitates respiratory protection, such as an N95 respirator, if the operation cannot be conducted within a fume hood.[2]

Procedural Guidance for Safe Handling

A systematic workflow is essential to minimize the risk of exposure. The following step-by-step procedures are designed to guide you through the safe handling of this compound.

Preparation and Donning of PPE
  • Pre-operational Check: Before entering the designated handling area, ensure that an eyewash station and a safety shower are readily accessible.[3]

  • Gather Materials: Have all necessary equipment and reagents prepared to minimize movement and the potential for spills.[3]

  • Donning Sequence: Put on your PPE in the following order to prevent cross-contamination:

    • Laboratory coat or apron

    • Respirator (if required)

    • Safety goggles and face shield

    • Gloves

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Accessible Eyewash & Shower Accessible Eyewash & Shower Lab Coat/Apron Lab Coat/Apron Prepared Equipment & Reagents Prepared Equipment & Reagents Respirator (if needed) Respirator (if needed) Lab Coat/Apron->Respirator (if needed) Goggles & Face Shield Goggles & Face Shield Respirator (if needed)->Goggles & Face Shield Gloves Gloves Goggles & Face Shield->Gloves

Caption: Figure 1: Pre-operational checks and PPE donning sequence.

Handling and Operational Plan
  • Weighing and Aliquoting: Whenever possible, handle the solid compound in a fume hood or a ventilated balance enclosure to control dust.[3] Use appropriate tools like spatulas and weighing paper to minimize the generation of airborne particles.[3]

  • Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[3] If using a volatile solvent, ensure the procedure is performed in a fume hood.

  • Container Management: Keep the container tightly closed when not in use.[2]

Post-Handling Decontamination and Doffing of PPE
  • Surface Decontamination: After handling is complete, wipe down the work area with an appropriate solvent to decontaminate surfaces.[3]

  • Doffing Sequence: Remove PPE in the correct order to avoid cross-contamination. The general sequence is the reverse of donning:

    • Gloves

    • Face shield and safety goggles

    • Laboratory coat or apron

    • Respirator (if worn)

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[2]

Post_Handling_Procedure cluster_decon Decontamination cluster_doffing Doffing Sequence Decontaminate Work Surface Decontaminate Work Surface Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Surface->Properly Dispose of Waste Remove Gloves Remove Gloves Remove Face Shield & Goggles Remove Face Shield & Goggles Remove Gloves->Remove Face Shield & Goggles Remove Lab Coat/Apron Remove Lab Coat/Apron Remove Face Shield & Goggles->Remove Lab Coat/Apron Remove Respirator (if worn) Remove Respirator (if worn) Remove Lab Coat/Apron->Remove Respirator (if worn) Wash Hands Thoroughly Wash Hands Thoroughly Remove Respirator (if worn)->Wash Hands Thoroughly

Caption: Figure 2: Post-handling decontamination and PPE doffing sequence.

Emergency Procedures and Disposal

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek medical attention if eye irritation persists.[2]

  • Skin Contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2]

  • Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[2]

  • Spills: In the event of a spill, evacuate the area and wear appropriate PPE for cleanup. Absorb the spill with an inert material and place it in a sealed container for disposal.

Disposal:

Dispose of contents and containers in accordance with local, regional, and national regulations. All waste materials should be placed in a clearly labeled, sealed container and disposed of through an approved waste disposal plant.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following a checklist; it is about internalizing a safety-first mindset. By understanding the rationale behind each procedural step and PPE recommendation, you can cultivate an environment of proactive risk mitigation. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dihydroxy-2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
5,7-Dihydroxy-2,2-dimethylchroman-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.